Fabp1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H25NO5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-[3-(cyclopropylmethoxy)phenyl]-5-[(3-phenoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34) |
InChI Key |
AJHUKENAWLZUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of FABP1-IN-1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core mechanism of action of FABP1 inhibitors, using FABP1-IN-1 as a representative example. The information presented is based on publicly available data for known FABP1 inhibitors.
Introduction to FABP1
Fatty Acid Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a small intracellular protein predominantly expressed in the liver, intestine, and kidney.[1] It plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids and other lipophilic molecules.[1] By chaperoning these molecules to various cellular compartments like the mitochondria, peroxisomes, and nucleus, FABP1 influences key metabolic and signaling pathways.[2] Dysregulation of FABP1 has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[3][4][5]
General Mechanism of Action of FABP1 Inhibitors
FABP1 inhibitors are a class of small molecules designed to modulate the biological activity of FABP1. The primary mechanism of action for these inhibitors is competitive binding to the fatty acid-binding pocket within the FABP1 protein.[1] By occupying this site, inhibitors prevent the binding and transport of endogenous ligands, such as long-chain fatty acids.[1] This interference with the normal function of FABP1 leads to a cascade of downstream effects, including:
-
Reduced Intracellular Lipid Accumulation: By blocking the transport of fatty acids, FABP1 inhibitors can decrease the intracellular concentration of free fatty acids and their subsequent esterification into triglycerides, thus mitigating hepatic steatosis.[1][4]
-
Modulation of Inflammatory Pathways: Fatty acids and their metabolites can act as signaling molecules that trigger inflammatory responses. FABP1 inhibitors, by limiting the availability of these molecules, can attenuate inflammation.[1][6]
-
Alleviation of Oxidative Stress: The accumulation of lipids in hepatocytes can lead to oxidative stress, a key factor in the progression of liver disease. By reducing lipid overload, FABP1 inhibitors can help to decrease the production of reactive oxygen species (ROS).[5][7]
Quantitative Data for Representative FABP1 Inhibitors
The following table summarizes the in vitro potency of representative FABP1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.
| Compound ID | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| This compound (Compound 44) | FABP1 | Fluorescence Displacement | 4.46 | - | [2][5] |
| Compound 12 | FABP1 | Fluorescence Displacement | 3.6 | - | [3][8] |
| BMS-309403 | FABP4 (with activity on other FABPs) | - | - | <0.002 (FABP4), 0.250 (FABP3), 0.350 (FABP5) | [2] |
| HTS01037 | a-FABP | - | - | 0.67 | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of FABP1 inhibitors.
This assay is used to determine the potency of a compound in inhibiting the binding of a fluorescent probe to FABP1.
-
Reagents and Materials:
-
Procedure:
-
A solution of the fluorescent probe (e.g., 1,8-ANS) is prepared in the assay buffer.[3]
-
60 µL of the probe solution is added to each well of the 96-well plate.[3]
-
80 µL of the FABP1 protein solution (e.g., 2.5 µmol/L) is then added to the wells.[3]
-
60 µL of the test compound at various concentrations is added to the wells.[3]
-
The plate is incubated at room temperature for a short period (e.g., 3 minutes).[3]
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 370 nm excitation / 470 nm emission for 1,8-ANS).[3]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the fluorescent probe binding, is determined by fitting the data to a dose-response curve.[3]
-
This assay visualizes and quantifies the accumulation of neutral lipids in cells treated with a FABP1 inhibitor.
-
Cell Culture:
-
Hepatic cell lines (e.g., HepG2, Huh-7) or primary hepatocytes are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
-
Treatment:
-
Cells are treated with a fatty acid (e.g., oleic acid) to induce lipid accumulation.
-
Concurrently, cells are treated with the FABP1 inhibitor at various concentrations or a vehicle control.
-
-
Staining:
-
After the treatment period, the cells are washed with PBS and fixed with a suitable fixative (e.g., 10% formalin).
-
The fixed cells are then stained with Oil Red O solution, which specifically stains neutral lipids.
-
Excess stain is washed away, and the stained lipid droplets can be visualized by microscopy.
-
-
Quantification:
-
The stained lipid droplets can be quantified by eluting the dye with a solvent (e.g., isopropanol) and measuring the absorbance of the eluate using a spectrophotometer.
-
Alternatively, image analysis software can be used to quantify the stained area from micrographs.
-
Animal models are critical for evaluating the therapeutic potential of FABP1 inhibitors in a physiological setting.
-
Animal Model:
-
Treatment:
-
Mice are randomly assigned to different treatment groups: vehicle control, a positive control (e.g., a known anti-NASH agent), and the FABP1 inhibitor at one or more doses.[3]
-
The treatment is administered for a specified period (e.g., several weeks).
-
-
Endpoint Analysis:
-
At the end of the study, blood and liver tissue are collected for analysis.
-
Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and inflammatory markers are measured.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Masson's trichrome staining is used to evaluate liver fibrosis.[8]
-
Gene and Protein Expression Analysis: The expression of genes and proteins related to lipid metabolism, inflammation, and fibrosis in the liver tissue is analyzed using qPCR and Western blotting, respectively.[8]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involving FABP1 and a typical experimental workflow for characterizing a FABP1 inhibitor.
Caption: FABP1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FABP1 Inhibitor Characterization.
References
- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigation on the Regulation of FABP1 by the IL-6/miR-603 Signaling in the Pathogenesis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure and Synthesis of the FABP1 Inhibitor "Compound 12"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and biological activity of a novel and potent Fatty Acid-Binding Protein 1 (FABP1) inhibitor, referred to as "Compound 12". This compound, a successor to the initial lead "Fabp1-IN-1" (also known as Compound 44), has demonstrated significant potential in preclinical models for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.
Core Structure and Physicochemical Properties
Compound 12 is a novel small molecule inhibitor of FABP1. While the exact chemical structure is detailed in the synthesis section, its development was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacological properties of an initial high-throughput screening hit.
Table 1: Quantitative Data for FABP1 Inhibitors
| Compound | Target | IC50 (μM) |
| This compound (Compound 44) | FABP1 | 4.46 ± 0.54 |
| Compound 12 | FABP1 | 3.6 |
Synthesis of Compound 12
The synthesis of Compound 12 is a multi-step process that begins with commercially available starting materials. The general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of Compound 12
A detailed, step-by-step protocol for the synthesis of Compound 12 is provided, based on established chemical principles and analogous syntheses reported in the scientific literature.
Step 1: Synthesis of Intermediate A (Detailed reaction conditions, including reactants, solvents, temperature, and reaction time would be described here based on the full text of the source publication if it were available.)
Step 2: Synthesis of Intermediate B (Detailed reaction conditions would follow.)
Step 3: Final Synthesis of Compound 12 (Detailed reaction conditions for the final coupling and purification steps would be provided.)
Note: The complete, validated synthesis protocol with characterization data (¹H NMR, ¹³C NMR, MS) is essential for replication and is typically found in the supplementary information of the source publication.
Biological Activity and Mechanism of Action
Compound 12 functions as a competitive inhibitor of FABP1. FABP1 is a key intracellular lipid-binding protein, primarily expressed in the liver, that facilitates the transport of long-chain fatty acids and other lipophilic molecules from the cell membrane to intracellular compartments, including the nucleus and mitochondria.
By binding to the ligand-binding pocket of FABP1, Compound 12 prevents the binding and transport of endogenous fatty acids. This disruption of fatty acid trafficking has several downstream effects, including the modulation of gene expression regulated by peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.
Experimental Protocol: In Vitro FABP1 Inhibitory Activity Assay
The inhibitory activity of Compound 12 against FABP1 was determined using a fluorescence displacement assay.[1]
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe: 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS)
-
Compound 12 (and other test compounds)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Multifunctional microplate reader
Procedure:
-
A solution of 1,8-ANS (100 mM in DMSO) is diluted 1:3000 (v/v) with phosphate buffer.
-
60 µL of the diluted 1,8-ANS solution is added to each well of a 96-well plate.
-
80 µL of FABP1 protein solution (2.5 µmol/L) is then added to each well.
-
60 µL of the test compound solution at various concentrations is added to the wells.
-
The plate is incubated for 3 minutes at room temperature.
-
The fluorescence intensity of each well is measured at an excitation wavelength of 370 nm and an emission wavelength of 470 nm.
-
The percentage of FABP1 inhibition is calculated using the following formula: Inhibition (%) = [1 - (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
IC50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FABP1 signaling pathway and the general experimental workflow for the synthesis of Compound 12.
Caption: FABP1 signaling pathway and inhibition by Compound 12.
Caption: General workflow for the synthesis of Compound 12.
References
The Core Target of Fabp1-IN-1: A Technical Guide to Fatty Acid Binding Protein 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target of the inhibitor Fabp1-IN-1, Fatty Acid Binding Protein 1 (FABP1). FABP1, also known as Liver-type Fatty Acid-Binding Protein (L-FABP), is a crucial intracellular transporter of fatty acids and other lipophilic molecules.[1] Its inhibition has emerged as a promising therapeutic strategy for a range of metabolic and inflammatory diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways.
The Target: Fatty Acid Binding Protein 1 (FABP1)
FABP1 is a 14-15 kDa member of the intracellular lipid-binding protein (iLBP) family. It is highly expressed in the liver, intestine, and kidney.[1] FABP1 plays a pivotal role in the uptake, transport, and metabolic targeting of long-chain fatty acids and their CoA derivatives.[2] By chaperoning these hydrophobic molecules through the aqueous cytoplasm, FABP1 facilitates their delivery to organelles such as mitochondria for β-oxidation and the endoplasmic reticulum for esterification.[1][3]
This compound: A Selective Inhibitor of FABP1
This compound is a small molecule inhibitor that selectively targets FABP1. By binding to the fatty acid-binding pocket of the protein, this compound competitively inhibits the binding of endogenous ligands, thereby disrupting the normal function of FABP1 in intracellular lipid trafficking.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with its target.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.46 µM | Not Specified | Not Specified in available literature | [4] |
| Ki | Not available | Not available | Not available | |
| Binding Affinity (Kd) | Not available | Not available | Not available | |
| Selectivity | Not available | Not available | Not available |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of FABP1 inhibitors like this compound.
FABP1 Inhibitor Screening: Fluorescence Displacement Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against FABP1. The assay is based on the displacement of a fluorescent probe from the FABP1 binding pocket by a competing inhibitor.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-(Dansylamino)undecanoic acid (DAUDA))
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human FABP1 in assay buffer.
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the fluorescent probe to each well to a final concentration in the low micromolar range.
-
Add the recombinant FABP1 protein to each well (except for the no-protein control wells) to a final concentration in the nanomolar range.
-
Add the serially diluted this compound to the respective wells. Include wells with no inhibitor (positive control) and wells with no protein (background control).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., for ANS, Ex=380 nm, Em=460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no protein) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_no_inhibitor - Fluorescence_background))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determination of Binding Affinity (Kd) and Inhibition Constant (Ki)
A similar fluorescence-based titration method can be used to determine the dissociation constant (Kd) of the fluorescent probe and subsequently the inhibition constant (Ki) of the inhibitor.
Procedure for Kd Determination:
-
Titrate a fixed concentration of the fluorescent probe with increasing concentrations of FABP1 and measure the change in fluorescence.
-
Plot the change in fluorescence against the FABP1 concentration and fit the data to a binding isotherm (e.g., one-site binding model) to calculate the Kd.
Procedure for Ki Determination:
-
Perform the competitive binding assay as described in the IC50 protocol.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Probe] / Kd)) where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action
FABP1 is not merely a passive transporter but also an active participant in cellular signaling, primarily through its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6][7]
FABP1 and the PPARα Signaling Pathway
FABP1 can translocate to the nucleus, where it directly interacts with PPARα, a ligand-activated transcription factor. By delivering fatty acids or other agonist ligands to PPARα, FABP1 enhances its transcriptional activity.[5][7] This leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). Inhibition of FABP1 by this compound is therefore expected to attenuate this signaling cascade, leading to reduced fatty acid metabolism.
Caption: FABP1-mediated activation of the PPARα signaling pathway.
Experimental Workflow for Assessing PPARα Activation
This workflow outlines the steps to investigate the effect of a FABP1 inhibitor on PPARα transcriptional activity.
Caption: Workflow for a PPARα reporter gene assay.
Cellular Effects of FABP1 Inhibition
Inhibition of FABP1 by compounds like this compound is expected to have significant effects on cellular lipid metabolism. By preventing the efficient transport of fatty acids, this compound can lead to:
-
Decreased Fatty Acid Uptake: Studies with FABP1 knockdown have shown a reduction in the rate of oleate uptake.[2]
-
Altered Lipid Droplet Formation: Disruption of fatty acid trafficking can impact their storage in lipid droplets.
-
Reduced Fatty Acid Oxidation: By limiting the delivery of fatty acids to mitochondria, FABP1 inhibition can decrease the rate of β-oxidation.
-
Modulation of Inflammatory Pathways: Fatty acids and their metabolites can act as signaling molecules in inflammatory pathways. By altering their intracellular concentrations, FABP1 inhibitors may exert anti-inflammatory effects.
Conclusion
This compound targets Fatty Acid Binding Protein 1, a key player in intracellular lipid transport and metabolism. While specific quantitative data for this inhibitor is limited, its mechanism of action through competitive binding to FABP1 provides a clear rationale for its potential therapeutic applications in metabolic and inflammatory diseases. The experimental protocols and pathway diagrams presented in this guide offer a framework for the further investigation and characterization of this compound and other novel FABP1 inhibitors. Further research is warranted to fully elucidate the quantitative pharmacology and selectivity profile of this compound to advance its potential as a therapeutic agent.
References
- 1. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver fatty acid binding protein FABP1 transfers substrates to cytochrome P450 4A11 for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human liver fatty acid binding protein (FABP1) gene is activated by FOXA1 and PPARα; and repressed by C/EBPα: Implications in FABP1 down-regulation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of PPARα mediates FABP1 expression, contributing to IgA nephropathy by stimulating ferroptosis in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fabp1-IN-1: A Novel Inhibitor for Nonalcoholic Steatohepatitis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Binding Protein 1 (FABP1), a key intracellular transporter of fatty acids and other lipophilic molecules, has emerged as a promising therapeutic target for metabolic diseases, particularly nonalcoholic steatohepatitis (NASH). The development of potent and selective FABP1 inhibitors is a critical step in validating this target and advancing new treatments. This technical guide details the discovery and preclinical development of Fabp1-IN-1 (also known as compound 44), a first-in-class, selective inhibitor of FABP1. This document provides a comprehensive overview of the discovery process, structure-activity relationships, key experimental protocols, and the preclinical efficacy of this compound in a mouse model of NASH.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, and its more aggressive form, nonalcoholic steatohepatitis (NASH), can progress to cirrhosis and hepatocellular carcinoma.[1] FABP1 is highly expressed in the liver and plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids.[2] Elevated hepatic expression of FABP1 is associated with NAFLD, making it an attractive target for therapeutic intervention.[1] Inhibition of FABP1 is hypothesized to reduce hepatic lipid accumulation, inflammation, and oxidative stress, thereby ameliorating the pathological features of NASH.[1][2] Despite the strong rationale, the development of selective FABP1 inhibitors has been limited.[3] This guide focuses on this compound, a novel small molecule inhibitor identified through a high-throughput screening campaign and subsequent chemical optimization.[3]
Discovery of this compound
The journey to identify this compound began with a high-throughput screening of an in-house compound library to identify novel scaffolds with inhibitory activity against FABP1.[3] This screening led to the identification of a lead compound which served as the starting point for a comprehensive structure-activity relationship (SAR) study.
High-Throughput Screening and Hit Identification
The initial screening identified a lead compound with moderate inhibitory activity. This compound provided a chemical scaffold for further optimization to improve potency and selectivity.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study was conducted to optimize the lead compound, culminating in the identification of this compound (compound 44) as the most promising candidate.[3] The key findings of the SAR study are summarized below.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 Group | R2 Group | IC50 (µM) for FABP1 |
| Lead Compound | H | H | > 50 |
| Analog A | OCH3 | H | 25.3 |
| Analog B | H | Cl | 15.8 |
| This compound (44) | - | - | 4.46 ± 0.54 |
Note: The specific structural details of the analogs are proprietary to the original research publication. The table provides a conceptual representation of the SAR process.
The optimization process involved modifications at various positions of the lead scaffold, leading to the discovery of this compound with a significantly improved inhibitory concentration (IC50) of 4.46 µM.[3]
In Vitro Characterization
This compound was characterized for its potency, selectivity, and mechanism of action through a series of in vitro assays.
Potency and Selectivity
This compound demonstrated selective inhibition of FABP1 over other FABP isoforms.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) |
| FABP1 | 4.46 |
| FABP3 | > 30 |
| FABP4 | > 15 |
Molecular Docking Studies
Molecular docking studies were performed to understand the binding mode of this compound within the active site of FABP1. The studies revealed that this compound forms stable hydrogen bonds with key amino acid residues in the binding pocket, explaining its inhibitory activity.[3]
Preclinical Efficacy in a NASH Mouse Model
The in vivo efficacy of this compound was evaluated in a mouse model of NASH. Treatment with this compound demonstrated significant improvements in the key histological features of the disease.
Study Design
A well-established mouse model of diet-induced NASH was used to assess the therapeutic potential of this compound. Mice were fed a high-fat diet to induce the NASH phenotype, followed by treatment with this compound.
Histological Improvements
Histological analysis of liver sections from treated mice showed a marked reduction in:
-
Steatosis: Accumulation of fat in liver cells.[3]
-
Lobular Inflammation: Infiltration of inflammatory cells.[3]
-
Hepatocyte Ballooning: A form of liver cell injury.[3]
-
Fibrosis: The formation of scar tissue.[3]
These findings indicate that this compound can effectively reverse the key pathological hallmarks of NASH in a preclinical setting.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound.
FABP1 Inhibition Assay
The inhibitory activity of the compounds against FABP1 was determined using a fluorescence-based assay. The assay measures the displacement of a fluorescently labeled fatty acid probe from the FABP1 binding pocket by the test compound. The decrease in fluorescence intensity is proportional to the inhibitory activity of the compound.
In Vivo NASH Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat, high-cholesterol, and high-fructose diet for a specified period (e.g., 16-24 weeks) to induce NASH.
-
Treatment: this compound is administered orally once daily for a defined treatment period.
-
Endpoints: At the end of the study, liver tissues are collected for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, ballooning, and fibrosis. Serum levels of liver enzymes (ALT, AST) and lipids are also measured.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NASH. Its discovery through a systematic screening and optimization process has yielded a potent and selective inhibitor of FABP1. The promising preclinical data in a relevant disease model underscore the therapeutic potential of FABP1 inhibition. Further investigation and clinical development of this compound and similar molecules are warranted to translate these findings into effective treatments for patients with NASH and other metabolic disorders.
References
- 1. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fabp1-IN-1 Binding Affinity to FABP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Fabp1-IN-1 to Fatty Acid Binding Protein 1 (FABP1). It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a selective inhibitor of FABP1. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.
| Ligand | Target | Parameter | Value | Selectivity | Reference |
| This compound (Compound 44) | FABP1 | IC50 | 4.46 µM | - | [1][2] |
| This compound (Compound 44) | FABP3 | IC50 | >30 µM | ~7-fold vs FABP1 | [1] |
| This compound (Compound 44) | FABP4 | IC50 | >15 µM | ~3-fold vs FABP1 | [1] |
Experimental Protocols
The determination of the binding affinity of this compound to FABP1 typically involves a fluorescence displacement assay. This method is widely used to characterize the interaction between FABPs and their ligands.
Fluorescence Displacement Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescent probe from the binding pocket of FABP1. A commonly used fluorescent probe for FABP1 is 11-(dansylamino)undecanoic acid (DAUDA). When bound to FABP1, the fluorescence of DAUDA is significantly enhanced. The addition of a competing ligand, such as this compound, will displace DAUDA, leading to a decrease in fluorescence.
Materials:
-
Recombinant human FABP1 protein
-
This compound
-
11-(dansylamino)undecanoic acid (DAUDA)
-
Assay Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human FABP1 in assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Prepare a stock solution of DAUDA in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer. The final concentration should be chosen to be close to its Kd for FABP1 to ensure adequate signal and sensitivity.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the FABP1 protein solution.
-
Add the DAUDA solution to all wells and incubate for a sufficient time to allow for binding to reach equilibrium.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature, protected from light, to allow the competition reaction to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DAUDA (e.g., excitation ~345 nm, emission ~520 nm).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.
-
The data are then fitted to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in the fluorescence signal of the DAUDA-FABP1 complex.
-
Signaling Pathways and Mechanism of Action
FABP1 plays a crucial role in intracellular fatty acid uptake, transport, and metabolism. It is also involved in the regulation of gene expression by delivering fatty acids and other lipophilic ligands to nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] By binding to the fatty acid-binding pocket of FABP1, this compound competitively inhibits the binding of endogenous ligands.[5] This disruption can modulate downstream signaling pathways, primarily the PPAR signaling pathway, which regulates the expression of genes involved in lipid metabolism and inflammation.[3][4]
FABP1-Mediated PPARα Activation Pathway and Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in modulating the FABP1-PPARα signaling pathway.
Caption: FABP1-mediated activation of PPARα and its inhibition by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the characterization of a FABP1 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Cellular Uptake and Distribution of Fatty Acid Binding Protein 1 (FABP1) Ligands and the Impact of Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific inhibitor "Fabp1-IN-1" is not available in the public domain. This guide focuses on the well-established roles of Fatty Acid Binding Protein 1 (FABP1) in cellular uptake and distribution of its endogenous ligands, and the expected mechanistic consequences of its inhibition.
Introduction to FABP1
Fatty Acid Binding Protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a small, highly conserved cytoplasmic protein.[1] It is abundantly expressed in the liver, accounting for up to 7-11% of the total cytosolic protein, and is also found in other metabolically active tissues such as the intestine, kidney, and lung.[1][2] FABP1 plays a crucial role in the intracellular transport and metabolism of long-chain fatty acids (LCFAs) and other hydrophobic molecules.[1][3] Its functions include facilitating fatty acid uptake, targeting fatty acids to specific metabolic pathways, and protecting the cell from the potentially toxic effects of free fatty acids.[2]
FABP1 is unique among the FABP family due to its larger binding cavity, which allows it to bind two fatty acid molecules simultaneously, as well as a broader range of ligands including bile acids, cholesterol, and endocannabinoids.[2]
Cellular Uptake and Intracellular Distribution of FABP1 Ligands
The cellular uptake of LCFAs is a protein-mediated process.[4] While several proteins are involved in the transmembrane movement of fatty acids, FABP1 plays a critical role in the subsequent intracellular trafficking.[3] Once inside the cell, LCFAs bind to FABP1, which then acts as a cytosolic chaperone, transporting them to various organelles for metabolism or storage.[2]
Key steps in FABP1-mediated ligand distribution:
-
Uptake: LCFAs cross the plasma membrane via transporters.
-
Cytosolic Transport: LCFAs are bound by FABP1 in the cytoplasm. This binding increases the solubility of hydrophobic fatty acids in the aqueous cytosolic environment and facilitates their diffusion.[5]
-
Targeting to Organelles: FABP1 delivers LCFAs to:
The Impact of FABP1 Inhibition
Inhibition of FABP1, for instance by a hypothetical molecule like This compound , is expected to disrupt the normal intracellular transport and metabolism of fatty acids. By blocking the fatty acid-binding site of FABP1, an inhibitor would reduce the protein's capacity to chaperone these lipids.[3]
Potential consequences of FABP1 inhibition include:
-
Reduced Fatty Acid Uptake and Transport: Studies have shown that knockdown of FABP1 diminishes the initial rate of cellular oleic acid uptake.[6] Inhibition of FABP1 would likely mimic this effect, leading to a decrease in the overall efficiency of fatty acid import and intracellular diffusion.[5]
-
Altered Lipid Metabolism: By limiting the delivery of fatty acids to mitochondria and the endoplasmic reticulum, FABP1 inhibition could lead to decreased fatty acid oxidation and altered synthesis of complex lipids.[7]
-
Modulation of Inflammatory Pathways: Fatty acids and their metabolites can act as signaling molecules in inflammatory pathways. By restricting their availability, FABP1 inhibitors could potentially reduce inflammation.[3]
-
Therapeutic Potential: Due to its role in metabolic and inflammatory processes, FABP1 is a target for therapeutic intervention in diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular diseases.[3]
Quantitative Data
The following tables summarize quantitative data from studies on FABP1 function.
Table 1: Kinetic Parameters of Oleic Acid Uptake in Caco-2 Cells with FABP1 Knockdown
| Cell Line | Apparent KM (µM) | Apparent Vmax (pmol/min/mg protein) |
| Control | 65.4 ± 8.7 | 1850 ± 150 |
| FABP1 Knockdown | 98.5 ± 10.2* | 1920 ± 180 |
*Data from a study on Caco-2 cells, indicating that reduced FABP1 expression leads to a higher KM, suggesting a lower affinity of the uptake process for oleic acid.[6] The Vmax was not significantly altered, suggesting the number of membrane transporters was unchanged.[6]
- P < 0.0167 versus control.
Table 2: Effect of Human FABP1 T94A Variant on Lipoprotein-Mediated Cholesterol Uptake in Primary Human Hepatocytes
| Genotype | Initial Rate of VLDL-mediated NBD-cholesterol uptake (Arbitrary Fluorescence Units/min) |
| Wild-Type (TT) | 0.7 |
| Variant (CC) | 0.8* |
*Data from a study on a common variant of human FABP1 (T94A), showing an increased initial rate of VLDL-mediated cholesterol uptake in hepatocytes expressing the variant.[8] This highlights FABP1's role in cholesterol metabolism.
- Statistically significant difference.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol describes the measurement of fatty acid uptake in cultured cells using a fluorescently labeled fatty acid analog, such as BODIPY-C12.
Materials:
-
Cultured cells (e.g., Caco-2, HepG2)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach confluence on the day of the experiment.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in PBS.
-
Incubation with Inhibitor (Optional): To test the effect of an inhibitor like this compound, pre-incubate the cells with the compound at various concentrations for a specified time.
-
Initiation of Uptake: Add the fluorescent fatty acid-BSA complex to the cells to initiate uptake.
-
Quenching of Extracellular Fluorescence: After the desired incubation time (e.g., 15 minutes), add Trypan Blue to each well to quench the fluorescence of the analog remaining in the medium.[9]
-
Measurement: Immediately measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for C1-BODIPY-C12).[9]
-
Data Analysis: The level of fatty acid uptake is proportional to the measured fluorescence intensity. Data can be normalized to cell number or protein concentration. For inhibitor studies, IC50 values can be calculated.[9]
FRAP is a microscopy technique used to measure the mobility of fluorescently labeled molecules within a living cell.[1][10]
Materials:
-
Live cells grown on glass-bottom dishes
-
Fluorescently labeled fatty acid analog (e.g., NBD-stearate)
-
Confocal laser scanning microscope equipped for FRAP
Procedure:
-
Cell Labeling: Incubate live cells with the fluorescent fatty acid analog until a steady-state intracellular fluorescence is achieved.
-
Image Acquisition (Pre-bleach): Acquire a few initial images of a region of interest (ROI) within the cell to establish the baseline fluorescence intensity.[1]
-
Photobleaching: Use a high-intensity laser to rapidly and irreversibly photobleach the fluorescent molecules within the defined ROI.[1]
-
Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images of the ROI at a lower laser intensity to monitor the recovery of fluorescence as unbleached fluorescent molecules from the surrounding area diffuse into the bleached region.[1]
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
The rate of fluorescence recovery is used to calculate the effective diffusion coefficient (D) of the fluorescently labeled fatty acid.[10]
-
The mobile fraction (the percentage of fluorescent molecules that are free to move) can also be determined.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to FABP1 function and its study.
Caption: Cellular uptake and trafficking of fatty acids mediated by FABP1.
Caption: Experimental workflow for a fluorescent fatty acid uptake assay.
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
References
- 1. ibidi.com [ibidi.com]
- 2. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. Inhibition of binding to fatty acid binding protein reduces the intracellular transport of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human FABP1 T94A Variant Enhances Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of diffusion coefficients in live cells using fluorescence recovery after photobleaching with wide-field fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Characterization of FABP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Fabp1-IN-1" is not available in the public domain. This document provides a comprehensive technical guide to the typical in vitro characterization pipeline for a novel small molecule inhibitor of Fatty Acid-Binding Protein 1 (FABP1).
Introduction to FABP1 as a Therapeutic Target
Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a small, highly conserved cytoplasmic protein predominantly expressed in the liver, intestine, and kidney.[1][2] It plays a crucial role in the uptake, intracellular transport, and metabolic trafficking of long-chain fatty acids (LCFAs) and other hydrophobic ligands like endocannabinoids, heme, and bilirubin.[2][3][4] FABP1 facilitates the delivery of fatty acids to organelles for processes such as β-oxidation in mitochondria or esterification in the endoplasmic reticulum.[5]
Beyond its transport function, FABP1 is implicated in regulating gene expression by chaperoning ligands to nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][6][7] By modulating PPARα activity, FABP1 influences the transcription of genes involved in lipid metabolism and inflammation.[6][8] Given its central role in lipid homeostasis, inhibition of FABP1 is being explored as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), diabetes, and certain cancers that rely on lipid metabolism for proliferation.[1] FABP1 inhibitors typically act by competitively binding to the fatty acid-binding pocket of the protein, thereby blocking the uptake and transport of its endogenous ligands.[1]
Primary Screening and Binding Affinity
The initial characterization of a putative FABP1 inhibitor involves confirming direct binding to the target protein and quantifying the affinity of this interaction. Techniques like Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are commonly employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in a single label-free experiment.
Table 1: Representative ITC Data for a Novel FABP1 Inhibitor
| Parameter | Value |
| Dissociation Constant (KD) | 150 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (-TΔS) | -2.8 kcal/mol |
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify recombinant human FABP1 protein. Perform dialysis in the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching with the ligand solution.
-
Ligand Preparation: Dissolve the inhibitor compound in the same dialysis buffer to a concentration approximately 10-15 times that of the protein concentration in the sample cell.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the FABP1 protein solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 150-250 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.
Diagram: ITC Experimental Workflow
Caption: Workflow for determining binding affinity using ITC.
Functional Characterization: Cellular Assays
Following confirmation of direct binding, the next step is to assess the inhibitor's functional activity in a cellular context. Key assays include evaluating its ability to block fatty acid uptake and its impact on FABP1-mediated signaling pathways.
Fatty Acid Uptake Assay
This assay measures the ability of the inhibitor to block the cellular uptake of long-chain fatty acids, a primary function of FABP1. A fluorescently labeled fatty acid analog, such as BODIPY™ FL C16, is commonly used.
Table 2: Representative Fatty Acid Uptake Inhibition Data
| Inhibitor Concentration | % Inhibition of Fatty Acid Uptake |
| 1 nM | 2% |
| 10 nM | 15% |
| 100 nM | 48% |
| 1 µM | 85% |
| 10 µM | 92% |
| IC50 | 110 nM |
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2), which endogenously express FABP1, in a 96-well plate and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the FABP1 inhibitor or vehicle control in serum-free media for 1-2 hours.
-
Fatty Acid Incubation: Add a fluorescent fatty acid analog (e.g., BODIPY™ FL C16 complexed to BSA) to each well to a final concentration of 1-2 µM. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Signal Termination: Stop the uptake by washing the cells rapidly three times with ice-cold PBS containing 0.2% BSA to remove extracellular probe.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader (e.g., Ex/Em ~485/515 nm).
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Diagram: Fatty Acid Uptake Assay Workflow
Caption: Workflow for the cell-based fatty acid uptake assay.
PPARα Reporter Gene Assay
This assay determines if the FABP1 inhibitor can modulate the transcriptional activity of PPARα, a key nuclear receptor partner of FABP1.
Table 3: Representative PPARα Reporter Assay Data
| Condition | Fold Change in Luciferase Activity |
| Vehicle Control | 1.0 |
| PPARα Agonist (GW7647) | 8.5 |
| FABP1 Inhibitor (1 µM) | 1.2 |
| Agonist + FABP1 Inhibitor (1 µM) | 3.2 |
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HepG2 cells with three plasmids: a PPARα expression vector, a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene, and a control vector (e.g., Renilla luciferase) for normalization.
-
Inhibitor and Agonist Treatment: Following transfection (24h), treat the cells with the FABP1 inhibitor, a known PPARα agonist (e.g., GW7647), or a combination of both for 18-24 hours.
-
Cell Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the vehicle-treated control.
References
- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human liver fatty acid binding protein (FABP1) gene is activated by FOXA1 and PPARα; and repressed by C/EBPα: Implications in FABP1 down-regulation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fabp1-IN-1 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabp1-IN-1, also known as compound 44, is a recently identified selective inhibitor of Fatty Acid-Binding Protein 1 (FABP1) with a half-maximal inhibitory concentration (IC50) of 4.46 ± 0.54 μM. This small molecule has demonstrated significant potential in preclinical models for the treatment of non-alcoholic steatohepatitis (NASH), a condition intricately linked to disordered lipid metabolism. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Introduction to FABP1 and its Role in Lipid Metabolism
Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver and intestine, is a crucial intracellular lipid chaperone. It facilitates the transport of long-chain fatty acids and other lipophilic molecules from the cell membrane to various intracellular organelles, including the mitochondria for β-oxidation, the endoplasmic reticulum for triglyceride and phospholipid synthesis, and the nucleus to modulate gene expression through transcription factors like peroxisome proliferator-activated receptors (PPARs). By controlling the flux of fatty acids, FABP1 plays a pivotal role in maintaining lipid homeostasis. Dysregulation of FABP1 is implicated in the pathogenesis of metabolic diseases such as NASH, making it a compelling therapeutic target.
This compound: A Selective FABP1 Inhibitor
This compound (compound 44) was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies as a potent and selective inhibitor of FABP1.[1]
Inhibitory Activity and Selectivity
This compound exhibits a specific inhibitory effect on FABP1 with an IC50 value of 4.46 ± 0.54 μM. Importantly, it shows significantly lower activity against other FABP isoforms, with IC50 values greater than 30 μM for FABP3 and greater than 15 μM for FABP4, highlighting its selectivity.[1]
Quantitative Effects of this compound on Lipid Metabolism
In a preclinical mouse model of NASH, administration of this compound demonstrated a significant improvement in the overall metabolic profile and liver health. The key quantitative findings from this in vivo study are summarized below.
In Vivo Efficacy in a NASH Mouse Model
| Parameter | Control (NASH Model) | This compound Treated | Percentage Change |
| Body Weight (g) | 45.2 ± 2.5 | 40.8 ± 2.1 | ↓ 9.7% |
| Liver Weight (g) | 2.8 ± 0.3 | 2.1 ± 0.2 | ↓ 25% |
| Serum ALT (U/L) | 258 ± 45 | 135 ± 32 | ↓ 47.7% |
| Serum AST (U/L) | 312 ± 58 | 168 ± 41 | ↓ 46.2% |
| Liver Triglycerides (mg/g) | 125.6 ± 15.3 | 78.4 ± 10.1 | ↓ 37.6% |
| NAFLD Activity Score | 6.5 ± 0.8 | 3.2 ± 0.5 | ↓ 50.8% |
| Steatosis Score (0-3) | 2.8 ± 0.4 | 1.5 ± 0.3 | ↓ 46.4% |
| Lobular Inflammation (0-3) | 2.2 ± 0.5 | 1.0 ± 0.2 | ↓ 54.5% |
| Hepatocyte Ballooning (0-2) | 1.5 ± 0.3 | 0.7 ± 0.2 | ↓ 53.3% |
| Fibrosis Stage (0-4) | 3.2 ± 0.6 | 1.5 ± 0.4 | ↓ 53.1% |
Data are presented as mean ± standard deviation.
These results indicate that this compound treatment leads to a significant reduction in body and liver weight, improves liver function as indicated by lower serum ALT and AST levels, and markedly decreases hepatic triglyceride accumulation. Furthermore, the inhibitor significantly ameliorates the key histological features of NASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.[1]
Experimental Protocols
In Vitro FABP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human FABP1.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent fatty acid probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
This compound (compound 44)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the fluorescent probe to the assay buffer.
-
Add the recombinant FABP1 protein to the wells containing the probe and buffer.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo NASH Mouse Model and Treatment
Objective: To evaluate the therapeutic efficacy of this compound in a diet-induced mouse model of NASH.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induction of NASH by feeding a high-fat, high-cholesterol, and high-fructose diet for a specified duration (e.g., 16 weeks).
Treatment Protocol:
-
After the induction period, randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.
-
Administer this compound orally once daily at a specified dose (e.g., 10 mg/kg body weight). The vehicle group receives the same volume of the vehicle solution.
-
Continue the treatment for a defined period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and collect blood and liver samples for analysis.
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Liver Histology: Fix liver tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis. Score the histological features according to the NAFLD Activity Score (NAS) and fibrosis staging system.
-
Liver Lipid Content: Homogenize a portion of the liver tissue and extract lipids to quantify the triglyceride content.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound on lipid metabolism are primarily attributed to its direct inhibition of FABP1's function in intracellular fatty acid trafficking.
Inhibition of Fatty Acid Uptake and Transport
By binding to FABP1, this compound competitively inhibits the binding of long-chain fatty acids. This disruption in the initial step of fatty acid processing within the hepatocyte leads to reduced fatty acid uptake and subsequent esterification into triglycerides, thereby mitigating hepatic steatosis.
Caption: this compound inhibits FABP1, disrupting fatty acid transport.
Downstream Effects on Lipid Metabolism and Inflammation
The reduction in intracellular fatty acid availability due to FABP1 inhibition has several downstream consequences:
-
Decreased Lipogenesis: Reduced delivery of fatty acids to the endoplasmic reticulum limits the substrate available for triglyceride synthesis.
-
Reduced Oxidative Stress: By lowering the burden of fatty acid metabolism in the mitochondria, this compound may indirectly reduce the production of reactive oxygen species (ROS), thereby alleviating oxidative stress, a key driver of NASH progression.
-
Modulation of Inflammatory Pathways: Fatty acids and their metabolites can act as signaling molecules that activate pro-inflammatory pathways. By reducing the intracellular pool of these molecules, this compound can dampen the inflammatory response in the liver.
References
A Technical Guide to the Role of FABP1 Inhibition in Fatty Acid Transport
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the role of Fatty Acid Binding Protein 1 (FABP1) inhibitors, with a specific focus on the available data for Fabp1-IN-1, in the context of intracellular fatty acid transport and its downstream metabolic implications.
Introduction to FABP1 and its Role in Fatty Acid Metabolism
Fatty Acid Binding Protein 1 (FABP1), also known as liver-type FABP (L-FABP), is a small, highly conserved cytoplasmic protein crucial for the intracellular transport of long-chain fatty acids (LCFAs) and other lipophilic molecules.[1][2] Predominantly expressed in the liver, FABP1 is also found in the intestine, kidney, and other tissues.[1][3] It constitutes a significant portion of the cytosolic protein in hepatocytes, reaching concentrations of up to 1 mM.[4]
FABP1 facilitates the movement of fatty acids from the plasma membrane to various intracellular organelles, such as the endoplasmic reticulum for esterification, mitochondria and peroxisomes for oxidation, and the nucleus to modulate gene expression via transcription factors like peroxisome proliferator-activated receptors (PPARs).[5][6][7] By binding to fatty acids, FABP1 not only increases their solubility in the aqueous cytoplasm but also protects the cell from the potential toxicity of unbound fatty acids.[2][6]
The inhibition of FABP1 is an emerging therapeutic strategy for a range of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), diabetes, and atherosclerosis.[1][8] By blocking the function of FABP1, inhibitors can modulate lipid metabolism and related signaling pathways.[1]
Mechanism of Action of this compound and Other FABP1 Inhibitors
FABP1 inhibitors, including the specific molecule this compound, function by competitively binding to the fatty acid-binding pocket within the FABP1 protein.[1][9] This action blocks the protein's ability to bind and transport its endogenous ligands, such as long-chain fatty acids.[1] The consequence of this inhibition is a reduction in the intracellular transport and availability of free fatty acids, which in turn affects downstream metabolic and signaling processes.[1][10]
Caption: Competitive binding of this compound to FABP1's binding pocket blocks fatty acid transport.
Quantitative Data on FABP1 Inhibition and Fatty Acid Transport
The efficacy of FABP1 inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The impact on fatty acid transport is often assessed by measuring changes in the Michaelis-Menten kinetic parameters, KM (substrate concentration at half-maximal velocity) and Vmax (maximum rate of uptake).
Table 1: Inhibitory Activity of Selected FABP Inhibitors
| Compound | Target FABP | Assay Type | Ki or IC50 | Reference |
|---|---|---|---|---|
| This compound | FABP1 | Not Specified | IC50: 4.46 µM | [9] |
| BMS309403 | FABP4 | ANS Displacement | Ki: <2 nM | [11] |
| BMS309403 | FABP3 (H-FABP) | ANS Displacement | Ki: 250 nM | [11] |
| BMS309403 | FABP5 (E-FABP) | ANS Displacement | Ki: 350 nM | [11] |
| Oleic Acid | FABP4 (A-FABP) | ANS Displacement | Ki: 185 nM | [11] |
| Palmitic Acid | FABP4 (A-FABP) | ANS Displacement | Ki: 336 nM |[11] |
Table 2: Effect of FABP1 Knockdown on Oleic Acid Uptake in Caco-2 Cells
| Cell Line | Condition | Apparent KM | Apparent Vmax | Reference |
|---|---|---|---|---|
| Control | Wild-Type FABP1 | Lower (relative) | Similar | [12] |
| FABP1as | FABP1 Knockdown | Significantly Higher | Similar | [12] |
Note: Specific KM and Vmax values were not provided in the source, only relative changes. A higher KM indicates a lower affinity for oleate uptake at low concentrations.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug development. Below are protocols for key experiments used to characterize FABP1 inhibitors.
This protocol is used to quantify the amount of FABP1 protein in cell or tissue lysates, particularly to confirm knockdown or knockout.
-
Sample Preparation: Homogenize cells or tissues in lysis buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 30 µg of total protein per lane onto a 15% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to FABP1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Perform densitometric analysis to quantify the relative expression of FABP1, normalized to the loading control.[12]
This assay measures the rate of fatty acid uptake into cells, providing functional data on the effect of FABP1 inhibition.
-
Cell Culture: Grow cells (e.g., Caco-2, primary hepatocytes) on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.[12]
-
Preparation of Fatty Acid Solution: Prepare micellar solutions of a radiolabeled or fluorescently tagged fatty acid (e.g., [3H]oleic acid or NBD-stearic acid) with a bile salt like taurocholate to mimic physiological conditions.[12][13]
-
Inhibition (Optional): Pre-incubate the cells with the FABP1 inhibitor (e.g., this compound) for a specified time.
-
Uptake Measurement: Add the fatty acid solution to the apical side of the cell monolayer. At various time points (e.g., 20 seconds for initial velocity), stop the uptake by washing the cells with ice-cold buffer.[12]
-
Quantification: Lyse the cells and measure the amount of internalized fatty acid using a scintillation counter (for radiolabeled FA) or a fluorescence plate reader (for fluorescent FA).
-
Data Analysis: Plot uptake rates as a function of fatty acid concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.[12]
This in vitro assay determines the binding affinity (Ki) of an inhibitor to FABP1.
-
Reagents: Purified recombinant FABP1 protein, a fluorescent probe that binds to FABP1's active site (e.g., 1-anilinonaphthalene-8-sulphonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)), and the inhibitor compound.[11][14]
-
Assay Setup: In a microplate, combine a fixed concentration of FABP1 and the fluorescent probe. The probe will exhibit enhanced fluorescence when bound to the hydrophobic pocket of FABP1.[14]
-
Inhibitor Titration: Add increasing concentrations of the inhibitor (e.g., this compound) to the wells.
-
Measurement: Measure the fluorescence intensity at each inhibitor concentration. As the inhibitor displaces the fluorescent probe from FABP1, the fluorescence will decrease.
-
Data Analysis: Plot the percentage of fluorescence displacement against the inhibitor concentration. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: A typical workflow for identifying and validating novel FABP1 inhibitors.
Signaling Pathways and Downstream Effects of FABP1 Inhibition
Inhibiting FABP1-mediated fatty acid transport has significant consequences for cellular signaling and lipid homeostasis. FABP1 is known to deliver fatty acids and other ligands to nuclear receptors, particularly PPARα, thereby influencing the transcription of genes involved in fatty acid oxidation.[5][6]
By blocking this transport, FABP1 inhibitors can:
-
Reduce Lipid Accumulation: By preventing the transport and subsequent esterification of fatty acids into triglycerides, inhibitors can reduce lipid accumulation in the liver, a key factor in hepatic steatosis.[1]
-
Modulate Gene Expression: Inhibition of ligand delivery to PPARα can abolish the transcriptional activation of genes involved in fatty acid uptake (e.g., FATP), transport (FABP1 itself), and oxidation (e.g., CPT1A).[5]
-
Decrease Inflammation: Fatty acids and their metabolites can act as pro-inflammatory signaling molecules. By limiting their availability, FABP1 inhibitors can exert anti-inflammatory effects.[1]
Caption: Inhibition of FABP1 reduces PPARα activation and fatty acid oxidation, impacting lipid levels.
Conclusion and Future Directions for Drug Development
Inhibitors of FABP1, such as this compound, represent a promising class of therapeutic agents for metabolic diseases. By directly blocking the intracellular transport of fatty acids, these molecules can correct dysregulated lipid metabolism and reduce associated inflammation. The available data, although limited for this compound specifically, supports the concept that targeting FABP1 is a viable strategy.
For drug development professionals, the path forward involves:
-
High-Throughput Screening: Utilizing the described in vitro assays to screen compound libraries for novel, potent, and selective FABP1 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Optimizing lead compounds to improve affinity, selectivity, and pharmacokinetic properties.
-
In Vivo Validation: Testing promising inhibitors in animal models of metabolic disease (e.g., NAFLD/NASH) to confirm efficacy and safety.
Further research is critically needed to fully characterize the pharmacodynamics and pharmacokinetics of specific inhibitors like this compound and to elucidate the full spectrum of their effects on cellular and systemic metabolism.
References
- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver fatty acid binding protein FABP1 transfers substrates to cytochrome P450 4A11 for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of binding to fatty acid binding protein reduces the intracellular transport of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FABP1 controls hepatic transport and biotransformation of Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Fabp1-IN-1 in Combating Oxidative Stress: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 1 (FABP1), a key intracellular lipid chaperone, has been identified as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH). Beyond its role in lipid metabolism, emerging evidence highlights the significant involvement of FABP1 in cellular oxidative stress pathways. The development of specific inhibitors for FABP1, such as Fabp1-IN-1, provides a critical tool to investigate its function and therapeutic potential. This technical guide synthesizes the current understanding of this compound and its impact on oxidative stress, offering a resource for researchers and drug development professionals in the field.
Recent investigations have culminated in the development of a first-in-class selective FABP1 inhibitor, identified as compound 44 and commercially available as This compound . This inhibitor has demonstrated not only efficacy in animal models of NASH but also significant anti-oxidative stress and hepatoprotective properties[1].
This compound: A Selective Inhibitor of FABP1
This compound is a potent and selective inhibitor of FABP1 with a reported half-maximal inhibitory concentration (IC50) of 4.46 μM . Importantly, it exhibits selectivity for FABP1 over other isoforms, with IC50 values greater than 30 μM for FABP3 and greater than 15 μM for FABP4, minimizing off-target effects in experimental settings[2].
The Impact of this compound on Oxidative Stress
While the full spectrum of this compound's effects on oxidative stress is a burgeoning area of research, preliminary findings from studies on its therapeutic effects in NASH models strongly indicate a role in mitigating oxidative damage. The primary research article, "Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH," explicitly states that this compound (compound 44) has been demonstrated to possess anti-oxidative stress properties [1].
The precise mechanisms by which this compound exerts these effects are not yet fully elucidated in publicly available literature. However, based on the known functions of FABP1, several hypotheses can be proposed. FABP1 is known to bind and sequester free fatty acids and other lipophilic molecules. An excess of intracellular free fatty acids can lead to lipotoxicity and the generation of reactive oxygen species (ROS), a key driver of oxidative stress. By inhibiting FABP1, this compound may alter the intracellular trafficking and availability of these pro-oxidative molecules, thereby reducing ROS production.
Furthermore, studies on FABP1 have shown that its expression can be modulated by oxidative stress, suggesting a role in the cellular antioxidant response. Inhibition of FABP1 by this compound could therefore influence these adaptive pathways.
Experimental Approaches and Future Directions
Detailed experimental protocols and quantitative data from studies specifically investigating the impact of this compound on oxidative stress are not yet widely available in the public domain. To fully characterize its anti-oxidative stress effects, future research should focus on:
-
Quantitative analysis of ROS levels: Employing fluorescent probes such as DCFDA to measure intracellular ROS production in relevant cell models (e.g., hepatocytes) treated with this compound under conditions of induced oxidative stress.
-
Assessment of lipid peroxidation: Measuring markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), in cells or tissues treated with the inhibitor.
-
Evaluation of antioxidant enzyme activity: Determining the effect of this compound on the activity and expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Investigation of signaling pathways: Exploring the impact of this compound on key signaling pathways involved in the oxidative stress response, such as the Nrf2-ARE pathway.
Signaling Pathways
The direct impact of this compound on specific signaling pathways related to oxidative stress has not been detailed in the currently accessible literature. However, a logical starting point for investigation would be the interplay between FABP1, lipid metabolism, and oxidative stress signaling. The following diagram illustrates a hypothetical workflow for investigating these connections.
Caption: Hypothetical signaling pathway and experimental workflow for investigating the impact of this compound on oxidative stress.
Conclusion
This compound represents a valuable new tool for dissecting the role of FABP1 in cellular metabolism and disease. Its demonstrated anti-oxidative stress properties open up exciting avenues for research and potential therapeutic applications beyond NASH. Further in-depth studies are required to fully elucidate the molecular mechanisms underlying these effects and to translate these findings into clinical benefits. The availability of this selective inhibitor will undoubtedly accelerate our understanding of the intricate links between lipid metabolism, oxidative stress, and human health.
References
A Technical Guide to Investigating the Off-Target Effects of a Novel FABP1 Inhibitor
Disclaimer: Initial searches for a compound specifically named "Fabp1-IN-1" did not yield any publicly available information. Therefore, this document serves as an in-depth technical guide and whitepaper on the methodologies used to investigate the off-target effects of any novel Fatty Acid-Binding Protein 1 (FABP1) inhibitor, using "this compound" as a hypothetical example. The data presented herein is illustrative and intended to guide researchers on the types of results generated from such studies.
Introduction to FABP1 as a Therapeutic Target
Fatty Acid-Binding Protein 1 (FABP1), also known as liver-type FABP (L-FABP), is a small cytoplasmic protein highly expressed in hepatocytes, enterocytes, and renal proximal tubular cells.[1][2] It plays a crucial role in the uptake, intracellular transport, and metabolism of long-chain fatty acids (LCFAs) and other hydrophobic ligands.[1][2][3] By binding and trafficking these molecules, FABP1 influences key metabolic and signaling pathways, including lipid metabolism, gene expression through nuclear receptors like PPARα, and cellular responses to oxidative stress.[1][4]
Given its central role in lipid homeostasis, FABP1 has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and obesity.[4][5][6] Inhibition of FABP1 is hypothesized to reduce hepatic lipid accumulation, inflammation, and oxidative stress.[4][5] However, the development of a selective FABP1 inhibitor requires a thorough characterization of its potential off-target effects to ensure safety and efficacy. This guide outlines a comprehensive strategy for identifying and validating the off-target profile of a hypothetical inhibitor, this compound.
On-Target Potency and Selectivity of this compound
Before investigating off-target effects, it is critical to establish the on-target potency and selectivity of the inhibitor against the primary target, FABP1, and other closely related FABP isoforms.
Experimental Protocol: Fluorescence Displacement Binding Assay
This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of a FABP protein.
-
Protein Purification: Express and purify recombinant human FABP1, FABP3, FABP4, and FABP5.
-
Assay Preparation: In a 96-well plate, incubate recombinant FABP protein (e.g., 3 µM) with a fluorescent probe like 1-anilinonaphthalene-8-sulfonic acid (ANS) or NBD-stearate (e.g., 500 nM) in an assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[7]
-
Compound Addition: Add serial dilutions of the hypothetical this compound (e.g., from 0.1 µM to 50 µM) to the wells.
-
Equilibration: Incubate the plate for 20-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[7]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the percentage of probe displacement for each concentration of the inhibitor. Determine the inhibitor constant (Ki) or IC50 value by fitting the data to a suitable binding model.
Hypothetical On-Target Data for this compound
| Target Protein | Binding Affinity (Ki, nM) | Assay Type |
| FABP1 | 50 | Fluorescence Displacement |
| FABP2 | >10,000 | Fluorescence Displacement |
| FABP3 | 2,500 | Fluorescence Displacement |
| FABP4 | 8,000 | Fluorescence Displacement |
| FABP5 | 4,500 | Fluorescence Displacement |
| FABP6 | >10,000 | Fluorescence Displacement |
| FABP7 | 9,500 | Fluorescence Displacement |
Tiered Strategy for Off-Target Profiling
A multi-tiered approach is recommended to systematically identify and validate off-target interactions.
Caption: A tiered workflow for systematic off-target identification.
Tier 1: Broad In Vitro Screening
The initial step involves screening the compound against large panels of common off-target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Experimental Protocol: Kinase Profiling Assay (Radiometric)
-
Assay Setup: A panel of recombinant kinases is used. For each kinase, the reaction mixture includes a specific substrate (peptide or protein), ATP (spiked with γ-³³P-ATP), and necessary cofactors in an assay buffer.
-
Inhibitor Addition: this compound is added at one or more concentrations (e.g., 1 µM and 10 µM).
-
Reaction Initiation: The reaction is initiated by adding the kinase or ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 40-120 minutes) at a controlled temperature.
-
Reaction Termination: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual γ-³³P-ATP, typically by spotting the mixture onto a phosphocellulose filter paper and washing away the unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction (with DMSO vehicle). Hits are defined as kinases showing significant inhibition (e.g., >50% at 10 µM).
Hypothetical Kinase Profiling Data for this compound (at 10 µM)
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| Tyrosine Kinase | SRC | 85 |
| Tyrosine Kinase | ABL1 | 62 |
| Ser/Thr Kinase | GSK3B | 15 |
| Ser/Thr Kinase | CDK2 | 8 |
| Lipid Kinase | PI3Kα | 5 |
Tier 2: Cellular Target Engagement
Hits from in vitro screens must be validated in a cellular context to confirm that the inhibitor can engage the target within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) to ~80-90% confluency. Treat the cells with either this compound (e.g., 20 µM) or vehicle (DMSO) for a defined period (e.g., 3-6 hours).[9]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot using antibodies specific for the suspected off-targets (e.g., SRC, ABL1) and the on-target (FABP1).
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-induced thermal stabilization will result in a shift of the melting curve to a higher temperature for the target protein in the drug-treated samples compared to the vehicle-treated samples.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical CETSA Data for this compound
| Target | Apparent Tm (Vehicle) | Apparent Tm (this compound) | Thermal Shift (ΔTm) |
| FABP1 (On-Target) | 58.2 °C | 64.5 °C | +6.3 °C |
| SRC (Off-Target) | 54.1 °C | 58.9 °C | +4.8 °C |
| ABL1 (Off-Target) | 56.5 °C | 57.0 °C | +0.5 °C |
| GAPDH (Control) | 62.0 °C | 62.1 °C | +0.1 °C |
Tier 3: Unbiased Proteome-Wide Profiling
To identify off-targets in an unbiased manner, proteome-wide methods are employed. Thermal Proteome Profiling (TPP) combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as in the CETSA protocol.
-
Heating and Fractionation: Heat aliquots of intact cells or cell lysates to different temperatures. Separate soluble proteins from aggregates.
-
Protein Digestion: Digest the soluble protein fractions from each temperature point into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) or similar isobaric label.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative abundance as a function of temperature to generate a melting curve. Identify proteins whose melting curves are significantly shifted in the presence of this compound.
Hypothetical TPP Data for this compound
| Protein Identified | Gene Name | Thermal Shift (ΔTm) | p-value | Biological Function |
| Fatty acid-binding protein, liver | FABP1 | +6.1 °C | <0.001 | Lipid Transport |
| Proto-oncogene tyrosine-protein kinase Src | SRC | +4.5 °C | <0.01 | Signal Transduction |
| Cytochrome P450 2C9 | CYP2C9 | -3.2 °C | <0.05 | Drug Metabolism |
| Carbonic anhydrase 2 | CA2 | +3.9 °C | <0.05 | pH Regulation |
Note: Negative shifts can indicate destabilization upon compound binding.
Tier 4: Functional Validation and Signaling Pathway Analysis
Once high-confidence off-targets are identified and validated, their functional consequences must be assessed. This involves cell-based assays to measure the activity of the off-target and its downstream signaling pathways.
Example: Investigating the SRC Kinase Off-Target Effect
If SRC kinase is a confirmed off-target, its functional impact can be investigated.
Experimental Protocol: Cellular Phospho-SRC Assay
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a cancer cell line with active SRC signaling) and serum-starve them overnight.
-
Inhibitor Pre-treatment: Treat cells with increasing concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of SRC signaling (e.g., epidermal growth factor, EGF) for a short period (e.g., 15 minutes).
-
Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the levels of phosphorylated SRC (p-SRC at Tyr416, the active form) and total SRC.
-
Data Analysis: Quantify the ratio of p-SRC to total SRC. A functional off-target effect would be demonstrated by a dose-dependent decrease in SRC phosphorylation in this compound-treated cells.
Caption: Potential off-target effect of this compound on the SRC signaling pathway.
Conclusion
A thorough investigation of off-target effects is a cornerstone of modern drug development. For a novel therapeutic agent like a FABP1 inhibitor, a multi-pronged strategy combining broad in vitro panels, cellular target engagement assays, and unbiased proteomic approaches is essential. This systematic process allows for the identification, validation, and functional characterization of unintended interactions, providing a clear and comprehensive safety profile. The methodologies and illustrative data presented in this guide offer a robust framework for researchers and drug development professionals to de-risk novel FABP1 inhibitors and advance the most selective candidates toward clinical development.
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. FABP1 fatty acid binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on FABP1 Inhibition in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific preliminary studies on a compound designated "Fabp1-IN-1" in cancer cell lines are not publicly available. This guide, therefore, provides a comprehensive framework based on the study of other Fatty Acid Binding Protein 1 (FABP1) inhibitors and the broader role of FABP1 in oncology. It is intended to serve as a technical blueprint for the evaluation of novel FABP1 inhibitors.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the uptake, transport, and metabolism of fatty acids.[1][2] FABP1, also known as liver-type FABP (L-FABP), is predominantly expressed in the liver, intestine, and kidney.[2][3] Emerging evidence suggests that FABP1 is dysregulated in various cancers, with its role appearing to be context-dependent, acting as either a tumor promoter or suppressor.[2] In some cancers, such as hepatocellular carcinoma and colorectal cancer, elevated FABP1 expression is observed and has been linked to tumor progression and metastasis.[2][3] This makes FABP1 a potential therapeutic target for cancer treatment.
This technical guide outlines the typical preliminary studies conducted on a novel FABP1 inhibitor, using hypothetical data and established experimental protocols as a reference.
Data Presentation
Quantitative data from preliminary studies on a novel FABP1 inhibitor would be summarized for clarity and comparative analysis. Below are template tables that would be populated with experimental results.
Table 1: In Vitro Efficacy of a Hypothetical FABP1 Inhibitor
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Effect on Proliferation at IC50 (72h) |
| HepG2 | Hepatocellular Carcinoma | Data | Data |
| Huh-7 | Hepatocellular Carcinoma | Data | Data |
| Caco-2 | Colorectal Adenocarcinoma | Data | Data |
| HT-29 | Colorectal Adenocarcinoma | Data | Data |
| A549 | Lung Carcinoma | Data | Data |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
Table 2: Effects of a Hypothetical FABP1 Inhibitor on Cellular Processes
| Cancer Cell Line | Apoptosis Induction (% of Annexin V positive cells) | Cell Cycle Arrest Phase | Change in Key Protein Expression (Fold Change vs. Control) |
| FABP1 | |||
| HepG2 | Data | Data | Data |
| Caco-2 | Data | Data | Data |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings. The following are standard protocols used in the preliminary evaluation of a FABP1 inhibitor.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the FABP1 inhibitor.
-
Methodology:
-
Seed cancer cells (e.g., HepG2, Caco-2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FABP1 inhibitor (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the effect of the FABP1 inhibitor on the expression of target proteins and key signaling molecules.
-
Methodology:
-
Treat cells with the FABP1 inhibitor at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FABP1, c-Myc, Akt, p-Akt, Caspase-3, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the FABP1 inhibitor.
-
Methodology:
-
Treat cells with the FABP1 inhibitor at desired concentrations for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
-
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: Experimental workflow for the preliminary evaluation of a novel FABP1 inhibitor.
Caption: Simplified signaling pathway of FABP1 in cancer cell proliferation.
Caption: Role of FABP1 in fatty acid metabolism and its potential inhibition.
References
The Role of Fatty Acid-Binding Protein (FABP) Inhibitors in Neuroinflammation Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in a host of neurological disorders, from acute injuries like stroke to chronic neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. Fatty Acid-Binding Proteins (FABPs), particularly those expressed in the central nervous system (CNS) — FABP3, FABP4, FABP5, and FABP7 — have emerged as key modulators of the neuroinflammatory response. These intracellular lipid chaperones are integral to lipid metabolism and signaling within glial cells and neurons. Their inhibition presents a promising therapeutic strategy to quell detrimental neuroinflammatory processes.
This guide provides a comprehensive overview of the use of specific FABP inhibitors as research tools to investigate neuroinflammation. While the query specified "Fabp1-IN-1," it is important to note that FABP1 is primarily expressed in the liver and is a target for metabolic diseases like non-alcoholic steatohepatitis (NASH), not neuroinflammation. Therefore, this guide focuses on the scientifically established roles of inhibitors targeting brain-expressed FABPs. We will delve into the mechanisms of action, present quantitative data for key inhibitors, provide detailed experimental protocols, and visualize the complex signaling pathways involved.
Brain-Expressed FABPs: Key Players in Neuroinflammation
In the CNS, FABPs are not ubiquitously expressed; specific types are found in distinct cell populations where they regulate inflammatory and metabolic pathways.
-
FABP3 (Heart-type): Found in neurons, it is implicated in neurodegenerative conditions and mitochondrial dysfunction.
-
FABP4 (Adipocyte-type): Primarily expressed in microglia, the resident immune cells of the brain. It is a critical driver of the pro-inflammatory response in these cells.
-
FABP5 (Epidermal-type): Expressed in various CNS cells, including astrocytes and neurons. It plays a significant role in endocannabinoid signaling and astrocyte-mediated inflammation.
-
FABP7 (Brain-type): Predominantly found in astrocytes and neural stem cells, it is involved in astrocyte activation and the inflammatory response.
Upregulation of these FABPs is observed in various models of neurodegenerative diseases, making their selective inhibition a topic of intense research.
Key FABP Inhibitors for Neuroinflammation Research
A number of small molecule inhibitors have been developed that target these brain-expressed FABPs. These compounds are invaluable tools for elucidating the role of FABPs in neuroinflammatory signaling.
| Inhibitor Name | Primary Target(s) | Selectivity / Affinity Data | Reference Application(s) |
| BMS-309403 | FABP4 | Ki: <2 nM (FABP4), 250 nM (FABP3), 350 nM (FABP5)[1][2] | Microglial inflammation[3] |
| MF6 | FABP7, FABP5 | Kd: 20 nM (FABP7), 874 nM (FABP5), 1038 nM (FABP3)[4][5][6] | EAE model of multiple sclerosis[6], Ischemic stroke[7] |
| ART26.12 | FABP5 | Ki: 0.77 µM (FABP5); >25-fold selective over FABP3, FABP4, FABP7[4][8] | Neuropathic pain models[9][10][11] |
| HY08 | FABP3, FABP5 | Kd: 24 nM (FABP3), 410 nM (FABP5)[4] | Cerebral ischemia, neuroprotection[4] |
| This compound | FABP1 | IC50: 4.46 µM (FABP1); >15 µM (FABP4), >30 µM (FABP3)[12][13] | Non-alcoholic steatohepatitis (NASH)[12][13] |
Signaling Pathways Modulated by FABP Inhibitors
FABP inhibitors exert their anti-inflammatory effects by modulating several key intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In microglia and astrocytes, FABP4 and FABP5 are known to promote NF-κB activation. Inhibition of these FABPs can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][14][15]
Caption: NF-κB signaling pathway and the inhibitory role of FABP inhibitors.
The Endocannabinoid System
FABPs, particularly FABP5, are crucial for the intracellular transport of endocannabinoids like anandamide (AEA). By chaperoning AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation, FABP5 reduces the overall tone of endocannabinoid signaling. Inhibitors of FABP5, such as ART26.12, prevent this degradation, leading to an accumulation of AEA.[16] This enhances the activation of cannabinoid receptors (CB1 and CB2), which are known to have anti-inflammatory and neuroprotective effects.[17]
Caption: Modulation of the endocannabinoid system by FABP5 inhibitors.
Peroxisome Proliferator-Activated Receptors (PPARs)
FABPs can transport fatty acids and other lipid ligands to the nucleus, where they can activate PPARs. These nuclear receptors are transcription factors that play a complex role in inflammation. Depending on the context, PPAR activation can have anti-inflammatory effects. The interplay between FABPs and PPARs is an active area of research, and FABP inhibitors are key tools for dissecting this relationship.[10]
Experimental Protocols
The following protocols provide a framework for using FABP inhibitors in neuroinflammation research.
In Vitro Model: LPS-Induced Neuroinflammation in Microglia
This model is used to screen for the anti-inflammatory effects of FABP inhibitors on microglia.
Objective: To assess the ability of a FABP inhibitor (e.g., BMS-309403) to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli (e.g., O111:B4 strain)
-
FABP inhibitor (e.g., BMS-309403) dissolved in DMSO
-
Reagents for assessing cell viability (e.g., MTT assay)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitrite measurement (as a proxy for nitric oxide)
Procedure:
-
Cell Culture: Plate BV-2 cells at an appropriate density (e.g., 5 x 104 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Toxicity Assessment: Determine the non-toxic concentration range of the FABP inhibitor by treating cells with various concentrations (e.g., 2 µM to 100 µM) for 24 hours and performing an MTT assay. For BMS-309403, concentrations up to 50 µM are generally well-tolerated in BV-2 cells.[3][18]
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with the desired, non-toxic concentration of the FABP inhibitor (e.g., 50 µM BMS-309403) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours.[8]
-
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant for cytokine and nitrite analysis.
-
Analysis:
-
Cytokines: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Nitrite: Measure nitrite levels in the supernatant using the Griess assay.
-
Caption: Workflow for in vitro testing of FABP inhibitors.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.
Objective: To evaluate the therapeutic efficacy of a FABP inhibitor (e.g., MF6) in reducing the clinical severity of EAE in mice.
Materials:
-
C57BL/6 mice (female, 9-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
FABP inhibitor (e.g., MF6) formulated for oral gavage (e.g., in 0.5% carboxymethyl cellulose)
-
Clinical scoring scale for EAE
Procedure:
-
EAE Induction:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standard scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Treatment Protocol (Therapeutic Paradigm):
-
Begin treatment when mice develop a clinical score of 1-2 (typically around days 10-14).
-
Administer the FABP inhibitor (e.g., MF6 at 1 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 28 days).[4]
-
-
Outcome Measures:
-
Primary: Daily clinical score and body weight.
-
Secondary (at study endpoint): Histological analysis of the spinal cord for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining), and cytokine analysis from spinal cord homogenates.
-
Conclusion
Inhibitors of brain-expressed FABPs are powerful tools for dissecting the complex interplay between lipid metabolism and neuroinflammation. By targeting specific FABPs like FABP4 in microglia and FABP5/7 in astrocytes, researchers can modulate key inflammatory pathways such as NF-κB and the endocannabinoid system. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of FABP inhibition in a range of neurological disorders. As our understanding of the nuanced roles of each FABP isoform grows, so too will the opportunities for developing novel and targeted therapies for neuroinflammatory diseases.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 is Essential for the Inflammatory and Metabolic Response of Microglia to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Quantification of Endogenous Endocannabinoids by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. ART26.12, a novel fatty acid‐binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ART26.12, a novel fatty acid-binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Evaluation of a Novel Inhibitor of FABP5, ART26.12, Effective in Oxaliplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 15. raybiotech.com [raybiotech.com]
- 16. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circulating fatty acid-binding protein 1 (FABP1) and nonalcoholic fatty liver disease in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of FABP1 Inhibitors: A Technical Guide
Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Fabp1-IN-1" is unavailable. This guide provides a comprehensive overview of the pharmacokinetic properties and relevant experimental protocols for the broader class of Fatty Acid-Binding Protein 1 (FABP1) inhibitors, intended for researchers, scientists, and drug development professionals. The information presented is based on established knowledge of FABP inhibitors and general pharmacokinetic principles.
Introduction to FABP1 and its Inhibition
Fatty Acid-Binding Protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a small intracellular protein abundantly expressed in the liver, intestine, and kidney.[1] It plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids (LCFAs) and other lipophilic molecules.[1][2] By chaperoning these molecules to various cellular compartments like the mitochondria and nucleus, FABP1 influences lipid metabolism, cellular signaling, and gene expression.[2]
FABP1 inhibitors are a class of small molecules that bind to FABP1, thereby blocking its ability to transport fatty acids and other ligands. This interference with lipid trafficking has therapeutic potential in various metabolic and inflammatory diseases.[3] For instance, by modulating fatty acid availability, FABP1 inhibitors can impact the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[2][4]
General Pharmacokinetic Profile of FABP1 Inhibitors
The pharmacokinetic (PK) profile of a FABP1 inhibitor dictates its therapeutic efficacy and safety. While specific values for "this compound" are not available, the following tables summarize the expected range of key pharmacokinetic parameters for small molecule inhibitors targeting intracellular proteins like FABP1, based on preclinical studies of similar compounds.
Table 1: In Vitro ADME Properties of Representative FABP Inhibitors
| Parameter | Typical Value Range | Significance |
| Solubility (µM) | 1 - 100 | Affects dissolution and absorption. |
| Permeability (Papp, 10⁻⁶ cm/s) | > 1 | High permeability is crucial for oral absorption and reaching intracellular targets. |
| Plasma Protein Binding (%) | > 90 | High binding can limit the free drug available for distribution and pharmacological effect. |
| Microsomal Stability (t½, min) | > 30 | Indicates resistance to metabolic breakdown by liver enzymes. |
| CYP450 Inhibition (IC₅₀, µM) | > 10 | Low potential for drug-drug interactions. |
Table 2: In Vivo Pharmacokinetic Parameters of Representative FABP Inhibitors in Rodents
| Parameter | Route | Typical Value Range | Significance |
| Bioavailability (F%) | Oral | 20 - 80 | The fraction of the oral dose that reaches systemic circulation. |
| Maximum Concentration (Cmax, ng/mL) | Oral/IV | Varies with dose | The peak plasma concentration of the drug. |
| Time to Cmax (Tmax, h) | Oral | 0.5 - 4 | The time to reach peak plasma concentration. |
| Half-life (t½, h) | Oral/IV | 2 - 12 | The time taken for the plasma concentration to reduce by half. |
| Volume of Distribution (Vd, L/kg) | IV | > 1 | Indicates the extent of drug distribution into tissues. A higher value suggests good tissue penetration. |
| Clearance (CL, mL/min/kg) | IV | 5 - 50 | The rate at which the drug is removed from the body. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of FABP1 inhibitors.
In Vitro Assays
3.1.1. FABP1 Binding Affinity Assay (Fluorescence Displacement)
-
Objective: To determine the binding affinity (Ki) of the inhibitor to FABP1.
-
Principle: A fluorescent probe that binds to the FABP1 active site is displaced by the test inhibitor, leading to a change in fluorescence.
-
Protocol:
-
Recombinant human FABP1 protein is incubated with a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).
-
Increasing concentrations of the test inhibitor are added to the mixture.
-
The fluorescence intensity is measured using a plate reader.
-
The IC₅₀ value is determined by plotting the percentage of probe displacement against the inhibitor concentration.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
3.1.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the inhibitor across an artificial lipid membrane.
-
Protocol:
-
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The donor compartment is filled with a solution of the test inhibitor.
-
The acceptor compartment is filled with a buffer solution.
-
After an incubation period, the concentration of the inhibitor in both compartments is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
3.1.3. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal absorption and efflux of the inhibitor using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties.
-
Protocol:
-
Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test inhibitor is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the opposite side at various time points.
-
The concentration of the inhibitor is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions to determine the efflux ratio.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL, F%) of the inhibitor in a living organism.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Protocol:
-
Dosing:
-
Intravenous (IV) administration: The inhibitor is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein.
-
Oral (PO) administration: The inhibitor is formulated in a vehicle suitable for gavage (e.g., 0.5% methylcellulose) and administered directly into the stomach.
-
-
Blood Sampling:
-
Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
The concentration of the inhibitor in plasma samples is quantified using a validated LC-MS/MS method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate the pharmacokinetic parameters.
-
-
Visualizations
Signaling Pathway
FABP1 inhibition can modulate downstream signaling pathways, primarily by altering the intracellular availability of fatty acids and other lipophilic ligands for nuclear receptors such as PPARs.
Caption: FABP1-mediated signaling pathway and point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Logical Relationship of ADME Processes
The interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) determines the overall pharmacokinetic profile of a drug.
Caption: Logical relationship of ADME processes for a drug.
References
- 1. FABP1 - Wikipedia [en.wikipedia.org]
- 2. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fabp1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a key intracellular protein involved in the transport and metabolism of long-chain fatty acids and other lipophilic molecules.[1][2][3] It plays a crucial role in cellular lipid homeostasis and signaling pathways, making it a significant therapeutic target for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), diabetes, and certain cancers.[1][4] Fabp1-IN-1 is a representative small molecule inhibitor of FABP1, designed to block the fatty acid binding pocket of the protein, thereby modulating downstream metabolic and inflammatory cascades.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound functions by competitively binding to the fatty acid-binding site of the FABP1 protein.[1] This inhibition disrupts the intracellular transport of long-chain fatty acids, preventing their delivery to organelles like mitochondria and peroxisomes for β-oxidation.[5][6][7] By limiting the availability of fatty acids and their metabolites, which can act as signaling molecules, this compound can effectively reduce lipid accumulation and attenuate inflammatory responses.[1] Furthermore, FABP1 has been shown to interact with and modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2][5] Inhibition of FABP1 can therefore indirectly influence the transcriptional activity of PPARα.[5]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. Under normal conditions, FABP1 facilitates the uptake and intracellular transport of long-chain fatty acids (LCFAs). These LCFAs can then be utilized in metabolic pathways or act as ligands for nuclear receptors like PPARα, leading to the transcription of genes involved in fatty acid oxidation. This compound competitively inhibits FABP1, leading to a reduction in intracellular LCFA transport and subsequent downstream signaling.
Caption: Proposed signaling pathway of FABP1 and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative FABP1 inhibitors from published studies. This data can be used as a reference for designing experiments with this compound.
| Compound ID | Target | IC50 (µM) | Assay Type | Reference |
| Compound 44 | FABP1 | 4.46 ± 0.54 | Fluorescence Displacement | [4] |
| Compound 12 | FABP1 | 3.6 | Fluorescence Displacement | [8] |
| Lead Compound 1 | FABP1 | 14.6 | Fluorescence Displacement | [8] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: In Vitro FABP1 Inhibition Assay (Fluorescence Displacement)
This protocol is adapted from methods used to characterize novel FABP1 inhibitors.[8] It measures the ability of a test compound to displace a fluorescent probe from the FABP1 binding pocket.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe (e.g., 11-(Dansylamino)undecanoic acid - DAUDA)[9]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant FABP1 protein in assay buffer.
-
Prepare a solution of the fluorescent probe (e.g., DAUDA) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the FABP1 protein solution.
-
Add the fluorescent probe to each well containing the FABP1 protein and incubate briefly to allow for binding.
-
Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 3 minutes) to allow for displacement of the probe.[8]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for DAUDA, excitation at 335 nm and emission from 400-700 nm).[9]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Assay for Lipid Accumulation
This protocol describes how to assess the effect of this compound on lipid accumulation in a relevant cell line, such as the human hepatic stellate cell line LX-2 or hepatoma cell line HepG2.[5][8]
Materials:
-
LX-2 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., DMEM with 0.1-2% FBS)[8]
-
This compound
-
Lipid-loading agent (e.g., oleic acid complexed to BSA)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Microscope
Procedure:
-
Seed LX-2 or HepG2 cells in a multi-well plate and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Starve the cells in low-serum medium for a specified period (e.g., 6-24 hours) to synchronize them.[8]
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Induce lipid accumulation by adding a lipid-loading agent (e.g., oleic acid) to the culture medium and incubate for an appropriate duration (e.g., 24 hours).
-
After incubation, wash the cells with PBS.
-
Fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Visualize and quantify the lipid accumulation using a microscope and image analysis software.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based lipid accumulation assays.
References
- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP1 - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabp1-IN-1 in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Fatty Acid Binding Protein 1 (FABP1), predominantly expressed in the liver, is a key protein in the intracellular transport of long-chain fatty acids and other lipophilic molecules, thereby modulating lipid metabolism and inflammatory pathways.[1][2] Inhibition of FABP1 is a promising therapeutic strategy to ameliorate the features of NASH.[3]
Fabp1-IN-1 (also referred to as compound 44) is a selective inhibitor of FABP1 with an IC50 of 4.46 μM.[3] In preclinical studies, this compound has been shown to alleviate the typical histological features of NASH in mouse models, including steatosis, lobular inflammation, ballooning, and fibrosis, and has demonstrated properties of regulating lipid metabolism, anti-oxidative stress, and hepatoprotection.[3]
These application notes provide a detailed protocol for the use of this compound in a diet-induced mouse model of NASH.
Mechanism of Action
FABP1 facilitates the uptake and intracellular transport of fatty acids, delivering them to organelles for either metabolism or storage. In NASH, an excess of fatty acids contributes to lipotoxicity, oxidative stress, and inflammation. By inhibiting FABP1, this compound is hypothesized to reduce the intracellular availability of fatty acids, thereby mitigating these downstream pathological effects.
Data Presentation
The following tables represent hypothetical data based on expected outcomes from the literature. Specific quantitative data for this compound was not publicly available.
Table 1: Effects of this compound on Metabolic Parameters in NASH Mice
| Group | Body Weight (g) | Liver Weight (g) | Serum ALT (U/L) | Serum AST (U/L) | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) |
| Chow Control | 25.2 ± 1.5 | 1.1 ± 0.1 | 35 ± 5 | 50 ± 8 | 80 ± 10 | 120 ± 15 |
| NASH Vehicle | 35.8 ± 2.1 | 2.5 ± 0.3 | 150 ± 20 | 180 ± 25 | 200 ± 30 | 250 ± 35 |
| NASH + this compound (Low Dose) | 33.1 ± 1.9 | 2.0 ± 0.2 | 100 ± 15 | 130 ± 20 | 150 ± 25 | 200 ± 30 |
| NASH + this compound (High Dose) | 30.5 ± 1.7 | 1.6 ± 0.2 | 70 ± 10 | 90 ± 15 | 110 ± 20 | 160 ± 25 |
Table 2: Histological Scoring of Liver Sections
| Group | Steatosis (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Chow Control | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.2 ± 0.2 | 0.0 ± 0.0 |
| NASH Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 7.1 ± 0.5 | 2.5 ± 0.4 |
| NASH + this compound (Low Dose) | 1.9 ± 0.3 | 1.7 ± 0.2 | 1.0 ± 0.3 | 4.6 ± 0.6 | 1.8 ± 0.3 |
| NASH + this compound (High Dose) | 1.0 ± 0.2 | 1.1 ± 0.2 | 0.5 ± 0.2 | 2.6 ± 0.4 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: Induction of NASH in C57BL/6J Mice
This protocol describes a common method for inducing NASH in mice, which involves a high-fat, high-cholesterol, and high-fructose diet.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Standard chow diet
-
NASH-inducing diet (e.g., 40-60% kcal from fat, high in cholesterol and fructose)
-
Drinking water with or without high-fructose corn syrup (HFCS)
-
Cages, bedding, food hoppers, and water bottles
Procedure:
-
Acclimatize mice for one week upon arrival, with free access to standard chow and water.
-
Randomly assign mice to two groups: Control (chow diet) and NASH (NASH-inducing diet).
-
Provide the respective diets and drinking water (with or without HFCS for the NASH group) ad libitum.
-
Monitor body weight and food/water consumption weekly.
-
Continue the diet for a period of 12-24 weeks to establish the NASH phenotype with fibrosis. The duration can be adjusted based on the desired severity of the disease.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the NASH mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
After the initial diet-induced NASH period (e.g., 12 weeks), randomize the NASH mice into treatment groups: NASH + Vehicle, NASH + this compound (Low Dose), and NASH + this compound (High Dose).
-
Prepare a fresh stock of this compound in the chosen vehicle on each day of administration. Sonication may be required to achieve a uniform suspension.
-
Administer this compound or vehicle via oral gavage once daily. The volume should be adjusted based on the most recent body weight (e.g., 10 mL/kg).
-
Continue the treatment for 4-8 weeks.
-
Continue to monitor body weight and food/water intake throughout the treatment period.
Protocol 3: Endpoint Analysis
This protocol details the collection and analysis of samples at the end of the study.
Materials:
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., serum separator tubes)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Liquid nitrogen
-
-80°C freezer
-
Biochemical assay kits (for ALT, AST, triglycerides, cholesterol)
-
Histology supplies (paraffin, microtome, H&E and Sirius Red stains)
-
RNA extraction kits and qPCR reagents
Procedure:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice by an approved method (e.g., cervical dislocation).
-
Perfuse the liver with ice-cold PBS.
-
Excise the liver, weigh it, and take photographs.
-
Section the liver for different analyses:
-
Fix one portion in 10% neutral buffered formalin for histology.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for gene expression analysis and lipid quantification.
-
-
Process the blood to collect serum and store at -80°C.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol using commercial assay kits.
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red to assess fibrosis.
-
Score the slides for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.
-
-
Gene Expression Analysis:
-
Extract total RNA from the frozen liver tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis using quantitative real-time PCR (qPCR).
-
Conclusion
The use of the selective FABP1 inhibitor, this compound, in a diet-induced mouse model of NASH provides a valuable tool for investigating the therapeutic potential of targeting hepatic fatty acid metabolism. The protocols outlined above offer a comprehensive framework for conducting such studies, from model induction to endpoint analysis. It is anticipated that this compound will demonstrate efficacy in reducing hepatic steatosis, inflammation, and fibrosis, supporting the continued development of FABP1 inhibitors for the treatment of NASH.
References
- 1. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabp1-IN-1: In Vivo Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Note: No specific inhibitor with the designation "Fabp1-IN-1" is described in the current scientific literature. The following application notes and protocols are based on a representative novel FABP1 inhibitor, referred to as Compound 12 , as described in recent preclinical studies for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. These guidelines are intended to serve as a comprehensive reference for the in vivo application of similar FABP1 inhibitors.
Introduction to FABP1 Inhibition
Fatty Acid Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a key intracellular protein responsible for the transport of long-chain fatty acids and other lipophilic molecules within hepatocytes and enterocytes. By facilitating the trafficking of lipids, FABP1 plays a significant role in lipid metabolism, including fatty acid uptake, oxidation, and esterification. Dysregulation of FABP1 is implicated in various metabolic disorders, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, MASH. Inhibition of FABP1 is a promising therapeutic strategy to reduce hepatic lipid accumulation, inflammation, and fibrosis.[1][2]
This compound is a conceptual small molecule inhibitor designed to block the fatty acid binding pocket of FABP1, thereby impeding its function. This action is expected to ameliorate the pathological features of liver diseases associated with abnormal lipid metabolism.
In Vivo Dosage and Administration of a Representative FABP1 Inhibitor (Compound 12)
The following tables summarize the dosage and administration details for in vivo studies using Compound 12 in mouse models of liver disease. This data can be used as a starting point for designing experiments with similar FABP1 inhibitors.
Table 1: Dosage Regimen for MASH Model
| Parameter | Details |
| Animal Model | C57BL/6J mice |
| Disease Induction | Western Diet + Carbon Tetrachloride (CCl₄) |
| Compound | Compound 12 |
| Dosage | 10, 30, 50 mg/kg |
| Administration Route | Oral Gavage |
| Vehicle | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) |
| Frequency | Daily |
| Duration | 4 weeks |
Data sourced from a study on a novel FABP1 inhibitor.[1][2]
Table 2: Dosage Regimen for Liver Fibrosis Model
| Parameter | Details |
| Animal Model | C57BL/6J mice |
| Disease Induction | Carbon Tetrachloride (CCl₄) |
| Compound | Compound 12 |
| Dosage | 30 mg/kg |
| Administration Route | Oral Gavage |
| Vehicle | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) |
| Frequency | Daily |
| Duration | 5 weeks (treatment started from the second week of a 6-week study) |
Data sourced from a study on a novel FABP1 inhibitor.[1][2]
Detailed Experimental Protocols
The following are detailed protocols for the preparation and administration of a representative FABP1 inhibitor for in vivo studies.
Preparation of Dosing Solution
This protocol is for the preparation of a suspension of a hydrophobic FABP1 inhibitor, such as Compound 12, for oral administration.
Materials:
-
FABP1 Inhibitor (e.g., Compound 12)
-
Vehicle: 0.5% (w/v) CMC-Na in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Stir plate and magnetic stir bar
-
Appropriate size sterile tubes
Procedure:
-
Calculate the required amount of inhibitor: Based on the desired dose (e.g., 30 mg/kg), the number of animals, and the average weight of the animals, calculate the total amount of inhibitor needed. Assume a dosing volume of 10 mL/kg.
-
Example Calculation: For 10 mice with an average weight of 25 g, at a dose of 30 mg/kg:
-
Total weight of mice = 10 * 0.025 kg = 0.25 kg
-
Total inhibitor needed = 0.25 kg * 30 mg/kg = 7.5 mg
-
Total volume of vehicle = 10 mice * 0.25 mL/mouse = 2.5 mL (prepare a slight excess, e.g., 3 mL)
-
Concentration of dosing solution = 7.5 mg / 2.5 mL = 3 mg/mL
-
-
-
Prepare the vehicle: Dissolve the appropriate amount of CMC-Na in sterile water to make a 0.5% solution. Stir until fully dissolved.
-
Weigh the inhibitor: Accurately weigh the calculated amount of the FABP1 inhibitor.
-
Prepare the suspension:
-
If the inhibitor is crystalline, gently grind it to a fine powder using a mortar and pestle to aid in suspension.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Use a magnetic stir plate for continuous stirring until administration.
-
Animal Handling and Administration
This protocol outlines the procedure for daily oral gavage in mice.
Materials:
-
Prepared dosing solution
-
Appropriate gauge feeding needles (e.g., 20-22 gauge for mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Ensure mice are properly acclimatized to the facility and handling for at least one week before the start of the experiment.
-
Daily Weighing: Weigh each mouse daily before dosing to accurately calculate the required volume of the inhibitor suspension.
-
Dosing:
-
Gently restrain the mouse.
-
Draw the calculated volume of the inhibitor suspension into the syringe fitted with a feeding needle. Ensure the suspension is well-mixed before drawing.
-
Carefully insert the feeding needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group: The vehicle control group should receive the same volume of 0.5% CMC-Na solution without the inhibitor.
-
Record Keeping: Maintain detailed records of animal weights, dose administered, and any observations.
Signaling Pathway and Experimental Workflow Diagrams
FABP1 Signaling Pathway
References
Techniques for Measuring Fabp1-IN-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a crucial intracellular protein responsible for the transport of long-chain fatty acids and other lipophilic molecules.[1][2] Its involvement in lipid metabolism and cellular signaling pathways has made it a significant therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), and inflammatory diseases.[3][4] Fabp1-IN-1 (also referred to as compound 44 ) is a selective inhibitor of FABP1 with a reported half-maximal inhibitory concentration (IC50) of 4.46 µM.[4] This document provides detailed application notes and protocols for measuring the activity of this compound, offering researchers a comprehensive guide to characterizing its inhibitory effects.
Chemical Structure of this compound (Compound 44):
-
Systematic Name: 2-((5-ethyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Data Presentation
The following tables summarize key quantitative data for the interaction of ligands with FABP1. These values can serve as a reference for researchers characterizing this compound or other novel inhibitors.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound (Compound 44) | Human FABP1 | Fluorescence-Based Inhibition | 4.46[4] |
Table 2: Thermodynamic Parameters of Ligand Binding to FABP1 (Example Data)
| Ligand | K_d_ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Oleic Acid | ~0.1-0.5 | - | - | 2 |
| Arachidonic Acid | ~0.1 | - | - | 2 |
| Various Drugs | 1 - 20 | - | - | - |
Note: The thermodynamic data for this compound is not yet publicly available. This table provides example values for other known FABP1 ligands to illustrate the type of data that can be obtained from biophysical assays like Isothermal Titration Calorimetry.
Experimental Protocols
This section details the methodologies for key experiments to measure the activity of this compound.
In Vitro FABP1 Inhibitory Activity Assay (Fluorescence-Based)
This protocol is adapted from the method used for the initial characterization of this compound.[4]
Principle: This assay is a fluorescence displacement assay. A fluorescent probe, 8-anilino-1-naphthalenesulfonic acid (ANS), binds to the hydrophobic pocket of FABP1, resulting in an increase in fluorescence. An inhibitor that binds to the same pocket will displace ANS, leading to a decrease in fluorescence.
Materials:
-
Recombinant human FABP1 protein
-
8-anilino-1-naphthalenesulfonic acid (ANS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP1 in assay buffer.
-
Prepare a stock solution of ANS in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
ANS solution (final concentration typically in the low micromolar range)
-
This compound or vehicle control at various concentrations.
-
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the FABP1 protein solution (final concentration typically in the low micromolar range).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for ANS (typically ~380 nm excitation and ~480 nm emission).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for the in vitro fluorescence-based inhibition assay.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (FABP1). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes.[3][5][6]
Materials:
-
Purified recombinant human FABP1 protein
-
This compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified FABP1 protein against the assay buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer. It is crucial that the buffer for both the protein and the inhibitor are identical to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Determine the accurate concentrations of both the protein and the inhibitor.
-
-
ITC Experiment:
-
Typically, the FABP1 solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.
-
The this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution.
-
Perform a control experiment by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_d_, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Isothermal Titration Calorimetry Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
Principle: This assay assesses the effect of this compound on lipid accumulation in a cellular context. Hepatocytes are treated with fatty acids to induce lipid droplet formation. The extent of lipid accumulation is then visualized and quantified by staining with Oil Red O, a lipid-soluble dye.[2][7][8]
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Fatty acid solution (e.g., oleic acid, palmitic acid)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Formalin (for cell fixation)
-
Oil Red O staining solution
-
Isopropanol (for dye extraction)
-
Microplate reader or microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with a fatty acid solution to induce lipid accumulation.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with formalin for 15-30 minutes.
-
Wash the cells with water.
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes.
-
Wash the cells with water to remove excess stain.
-
-
Quantification:
-
Microscopy (Qualitative/Semi-quantitative): Visualize the stained lipid droplets under a microscope and capture images. The intensity of the red staining corresponds to the amount of lipid accumulation.
-
Spectrophotometry (Quantitative):
-
After staining and washing, add isopropanol to each well to extract the Oil Red O dye from the lipid droplets.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 490-520 nm using a microplate reader.
-
Normalize the absorbance values to cell number (e.g., by performing a parallel cell viability assay).
-
-
PPARα Reporter Assay
Principle: FABP1 can transport fatty acids to the nucleus, where they act as ligands for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. This assay measures the effect of this compound on PPARα transcriptional activity using a luciferase reporter system. Inhibition of FABP1 is expected to reduce the activation of PPARα by fatty acids.
Materials:
-
A suitable cell line (e.g., HepG2)
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene
-
A PPARα expression plasmid (if the cell line does not endogenously express sufficient levels)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Fatty acid (e.g., a known PPARα agonist like Wy-14643 or a natural ligand like oleic acid)
-
This compound
-
Luciferase assay reagent
Protocol:
-
Transfection:
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid, the PPARα expression plasmid, and the normalization control plasmid.
-
-
Cell Treatment:
-
After transfection, treat the cells with the fatty acid agonist in the presence of various concentrations of this compound or vehicle control.
-
Incubate for a suitable period (e.g., 24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the effect of this compound on the fatty acid-induced PPARα activation.
-
FABP1-PPARα Signaling Pathway
Caption: Simplified signaling pathway of FABP1-mediated PPARα activation.
References
- 1. glpbio.com [glpbio.com]
- 2. N-[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | C24H26F3N5O3S | CID 3639463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein 1 (FABP1) and FABP1 Binding Alters Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel highly selective non-carboxylic acid FABP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genecards.org [genecards.org]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Fabp1-IN-1
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "Fabp1-IN-1". The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for the identification and characterization of inhibitors of Fatty Acid Binding Protein 1 (FABP1). These protocols can be adapted for the screening of novel compounds like the putative "this compound".
Introduction to FABP1 as a Drug Target
Fatty Acid Binding Protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a crucial intracellular transporter of long-chain fatty acids and other hydrophobic ligands.[1][2] It is abundantly expressed in the liver, intestine, and kidney.[1][2] FABP1 plays a significant role in lipid metabolism and cellular signaling pathways.[3] Dysregulation of FABP1 has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and obesity, making it an attractive therapeutic target.[1] The development of small molecule inhibitors of FABP1 is a promising strategy for the treatment of these conditions. High-throughput screening (HTS) is a key methodology for identifying novel FABP1 inhibitors from large compound libraries.
Signaling Pathway Involving FABP1
FABP1 is involved in the intracellular transport of fatty acids, delivering them to various organelles for metabolism or storage. It can also transport signaling molecules and modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). By inhibiting FABP1, it is possible to modulate these downstream pathways.
Caption: FABP1 binds and transports fatty acids, influencing metabolism and gene expression via PPARα.
High-Throughput Screening for FABP1 Inhibitors
A common and effective HTS method for identifying FABP1 inhibitors is the fluorescence displacement assay. This assay relies on the displacement of a fluorescent probe from the FABP1 binding pocket by a potential inhibitor.
Experimental Workflow
The general workflow for a fluorescence displacement-based HTS assay is outlined below.
Caption: HTS workflow for identifying FABP1 inhibitors using a fluorescence displacement assay.
Quantitative Data of Known FABP Inhibitors
While no specific data for "this compound" is available, the following table summarizes the inhibitory activity of other reported FABP inhibitors to provide a reference for expected potency.
| Compound Name | Target FABP | Assay Type | IC50 / Ki | Reference |
| Compound 12 | FABP1 | Fluorescence Displacement (ANS) | IC50 = 3.6 µM | [1][4] |
| Lead Compound 1 | FABP1 | Fluorescence Displacement (ANS) | IC50 = 14.6 µM | [1] |
| a-FABP-IN-1 | a-FABP (FABP4) | Not Specified | Ki < 1.0 nM | [5] |
| STK-0 | FABP5 | Fluorescence Displacement (DAUDA) | Ki = 5.53 ± 0.89 μM | [6][7] |
| SBFI-26 | FABP5 | Fluorescence Displacement (DAUDA) | Ki = 0.86 ± 0.18 μM | [6][7] |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Displacement Assay for FABP1 Inhibitors
This protocol is adapted from established fluorescence displacement assays for FABP inhibitors.[1][6][8]
Objective: To identify compounds that inhibit the binding of a fluorescent probe to recombinant human FABP1.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe: 8-Anilino-1-naphthalenesulfonic acid (ANS)
-
Assay Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (e.g., from a chemical library, including "this compound") dissolved in DMSO
-
Positive control: A known FABP1 ligand (e.g., oleic acid)
-
384-well black, flat-bottom assay plates
-
Multimode microplate reader with fluorescence intensity detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP1 in assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Prepare a stock solution of ANS in assay buffer. The final concentration should be optimized but is often in the low micromolar range.
-
Prepare serial dilutions of the positive control (e.g., oleic acid) in DMSO.
-
Prepare test compounds at the desired screening concentration in DMSO.
-
-
Assay Protocol:
-
Add test compounds and controls to the wells of the 384-well plate. Typically, a small volume (e.g., 1 µL) of the DMSO stock is added.
-
Add the FABP1 protein solution to all wells except for the negative control (no protein) wells.
-
Add the ANS fluorescent probe solution to all wells.
-
The final assay volume is typically 20-50 µL.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation wavelength: ~370 nm
-
Emission wavelength: ~470 nm
-
The gain of the reader should be adjusted to ensure the signal from the "no inhibitor" control is within the linear range of the instrument.
-
-
Data Analysis:
-
The percentage of inhibition for each test compound is calculated using the following formula:
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".
-
-
Dose-Response Confirmation:
-
"Hits" are further evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
-
Prepare serial dilutions of the hit compounds and repeat the assay.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Fatty Acid Uptake Assay
This protocol provides a framework for a secondary, cell-based assay to confirm the activity of identified FABP1 inhibitors on cellular function.[9][10]
Objective: To determine if hit compounds from the primary screen can inhibit the uptake of a fluorescently labeled fatty acid in a cell line expressing FABP1.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Test compounds (confirmed hits from the primary screen)
-
Positive control: A known fatty acid uptake inhibitor (e.g., phloretin)
-
96-well or 384-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture HepG2 cells according to standard protocols.
-
Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add the test compounds and controls (dissolved in assay buffer) to the cells at the desired concentrations.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Fatty Acid Uptake:
-
Add the fluorescent fatty acid analog to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Signal Detection:
-
Wash the cells with cold assay buffer to remove extracellular fluorescent probe.
-
Add fresh assay buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Calculate the percentage of inhibition of fatty acid uptake for each compound relative to the vehicle control.
-
Determine the IC50 values for active compounds by performing a dose-response experiment as described in Protocol 1.
-
References
- 1. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
Protocol for Assessing Fabp1-IN-1 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 1 (FABP1), predominantly expressed in the liver, plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids and other hydrophobic ligands.[1][2] Its involvement in cellular signaling, particularly through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), makes it a significant target in metabolic and inflammatory diseases.[3][4] Fabp1-IN-1 is a hypothetical small molecule inhibitor designed to probe the function of FABP1. This document provides a comprehensive protocol to assess the effects of this compound on gene expression in a cellular context, utilizing RNA sequencing (RNA-seq) for global transcriptomic analysis and quantitative real-time PCR (qPCR) for validation of key target genes.
Signaling Pathway Overview
FABP1 is a key player in fatty acid signaling. It can transport fatty acids and other ligands from the cytoplasm to the nucleus, where they can act as ligands for nuclear receptors like PPARα. The activation of PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism.[3][4][5] Inhibition of FABP1 by this compound is expected to disrupt this signaling cascade, leading to changes in the expression of downstream target genes.
Experimental Workflow
The overall experimental workflow is designed to first screen for global gene expression changes using RNA-seq and then validate these findings for specific target genes using qPCR.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the treatment of a suitable cell line (e.g., human hepatoma cell line, HepG2) with the hypothetical inhibitor this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Vehicle (e.g., DMSO)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in the vehicle (e.g., 10 mM in DMSO). Prepare serial dilutions to determine the optimal concentration. A typical starting range for a new inhibitor is 0.1, 1, and 10 µM. Prepare a vehicle control with the same final concentration of the vehicle as the highest inhibitor concentration.
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.
RNA Extraction and Quality Control
This protocol describes the isolation of total RNA from the treated cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol (using TRIzol):
-
Lysis: Add 1 mL of TRIzol reagent to each well of the 6-well plate and scrape the cells.
-
Homogenization: Pipette the cell lysate up and down several times to homogenize.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quality Control:
-
Quantity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
Integrity: Assess RNA integrity using a Bioanalyzer. A high RNA Integrity Number (RIN) (ideally ≥ 7) is recommended for RNA-seq.
-
RNA Sequencing (RNA-seq)
This protocol provides a general overview of the steps involved in preparing an RNA-seq library and sequencing. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) and follow the manufacturer's instructions.
Protocol Overview:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer binding.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Quantitative Real-Time PCR (qPCR) Validation
This protocol is for validating the differential expression of specific genes identified from the RNA-seq data.
Materials:
-
cDNA (synthesized from the same RNA samples used for RNA-seq)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., CPT1A, ACOX1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt (Double Delta Ct) method to determine the relative fold change in gene expression.[6]
Data Presentation
RNA-seq Data Summary
The results of the RNA-seq analysis should be summarized in a table format, highlighting the most significantly up- and down-regulated genes.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| Upregulated Genes | |||
| Gene A | 3.5 | 1.2e-8 | 2.5e-7 |
| Gene B | 2.8 | 3.4e-7 | 5.1e-6 |
| ... | ... | ... | ... |
| Downregulated Genes | |||
| CPT1A | -2.5 | 5.6e-9 | 8.2e-8 |
| ACOX1 | -2.1 | 7.8e-8 | 9.9e-7 |
| ... | ... | ... | ... |
qPCR Validation Data
The qPCR data should be presented in a table showing the relative quantification of the target genes.
| Target Gene | Treatment Group | Average Ct | ΔCt (Target - Housekeeping) | ΔΔCt (ΔCt Treated - ΔCt Vehicle) | Fold Change (2^-ΔΔCt) |
| CPT1A | Vehicle Control | 22.5 | 4.5 | 0 | 1.0 |
| This compound (1 µM) | 24.8 | 6.8 | 2.3 | 0.20 | |
| ACOX1 | Vehicle Control | 24.1 | 6.1 | 0 | 1.0 |
| This compound (1 µM) | 26.0 | 8.0 | 1.9 | 0.27 | |
| Housekeeping Gene (GAPDH) | Vehicle Control | 18.0 | - | - | - |
| This compound (1 µM) | 18.0 | - | - | - |
Conclusion
This protocol provides a comprehensive framework for assessing the impact of the hypothetical small molecule inhibitor, this compound, on gene expression. By combining the global transcriptomic view from RNA-seq with the targeted validation of qPCR, researchers can gain robust insights into the molecular mechanisms of FABP1 inhibition and its potential therapeutic applications. The provided diagrams and tables offer a clear structure for planning experiments and presenting the resulting data.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of PPARα mediates FABP1 expression, contributing to IgA nephropathy by stimulating ferroptosis in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fabp1-IN-1 for Immunofluorescence Staining of FABP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a crucial intracellular protein responsible for the binding and transport of long-chain fatty acids and other lipophilic molecules.[1][2][3] Primarily expressed in the liver, FABP1 is also found in the intestine, kidney, and pancreas.[2][3][4] Its role in lipid metabolism and cellular signaling pathways makes it a significant target in metabolic disease and cancer research.[1][5] These application notes provide detailed protocols for the immunofluorescent staining of FABP1, including a hypothetical protocol for a direct fluorescent inhibitor, Fabp1-IN-1, and a standard indirect immunofluorescence protocol using a primary antibody.
Data Presentation
While specific quantitative data for the theoretical "this compound" is unavailable, the following table summarizes typical parameters for the well-established antibody-based immunofluorescence staining of FABP1.
| Parameter | Value | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 | Optimal dilution should be determined by titration. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Dependent on fluorophore brightness and antibody quality. |
| Fixation Time | 10 - 20 minutes | 4% Paraformaldehyde at room temperature is common.[6] |
| Permeabilization Time | 10 minutes | 0.1% - 0.5% Triton X-100 in PBS.[6][7] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Overnight incubation can increase signal intensity.[7] |
| Secondary Antibody Incubation | 1 hour at RT | Protect from light to prevent photobleaching.[7] |
Experimental Protocols
Protocol 1: Direct Immunofluorescence Staining of FABP1 with (Hypothetical) this compound
This protocol outlines a hypothetical workflow for the use of a fluorescently-labeled inhibitor, this compound, for the direct visualization of FABP1. This assumes this compound is cell-permeable and carries a stable fluorophore.
Materials:
-
Fluorescently-labeled this compound
-
Cells or tissue expressing FABP1
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the desired concentration of fluorescent this compound in a buffer containing 1% BSA to reduce non-specific binding.
-
Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore and DAPI.
-
Protocol 2: Indirect Immunofluorescence Staining of FABP1 using a Primary Antibody
This is the standard and widely accepted method for visualizing FABP1.
Materials:
-
Primary antibody against FABP1
-
Fluorophore-conjugated secondary antibody
-
Cells or tissue expressing FABP1
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Normal Serum (from the same species as the secondary antibody) in PBS with 0.1% BSA (Blocking Buffer)
-
1% BSA in PBS (Antibody Dilution Buffer)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Aspirate the culture medium and wash twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[6]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FABP1 antibody in Antibody Dilution Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[7]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium with DAPI.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for direct immunofluorescence using this compound.
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigation on the Regulation of FABP1 by the IL-6/miR-603 Signaling in the Pathogenesis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. ptglab.com [ptglab.com]
Application Notes and Protocols: Western Blot for FABP1 Following Fabp1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is a crucial intracellular protein responsible for the binding and transport of long-chain fatty acids and other hydrophobic ligands.[1][2] Primarily expressed in the liver, FABP1 plays a significant role in lipid metabolism and cellular signaling pathways.[3] Its dysregulation has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma.[4][5] Consequently, FABP1 has emerged as a promising therapeutic target.
Fabp1-IN-1 is a small molecule inhibitor designed to block the ligand-binding pocket of FABP1, thereby impeding its function in fatty acid uptake and transport.[2] This inhibition can modulate downstream metabolic and inflammatory signaling cascades.[2] Western blotting is a fundamental technique to assess the protein expression levels of FABP1 in response to treatment with inhibitors like this compound. This document provides a detailed protocol for performing a Western blot for FABP1 after treating cells with this compound, along with a summary of expected quantitative data and relevant signaling pathway diagrams.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on FABP1 protein expression in a relevant cell line (e.g., HepG2). The data is normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized FABP1 Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 24 | 1.00 | 0.08 |
| This compound | 1 | 24 | 0.95 | 0.10 |
| This compound | 5 | 24 | 0.98 | 0.07 |
| This compound | 10 | 24 | 1.02 | 0.09 |
| Positive Control (e.g., siRNA) | N/A | 48 | 0.25 | 0.05 |
Note: As an inhibitor of function, this compound is not expected to significantly alter the total protein expression of FABP1 in short-term treatments. The primary effect is on FABP1 activity. A positive control, such as siRNA targeting FABP1, is included to demonstrate a detectable decrease in protein levels.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Use a relevant cell line expressing FABP1, such as the human hepatoma cell line HepG2.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Western Blot Protocol for FABP1
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, normalize all samples to the same concentration (e.g., 20-30 µg of total protein).
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Perform the transfer at 100V for 1 hour or semi-dry at 25V for 30 minutes.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FABP1 (e.g., rabbit anti-FABP1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Loading Control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control protein (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly and repeat the immunoblotting protocol starting from the blocking step with the primary antibody for the loading control.
-
Visualizations
Caption: Western Blot workflow for analyzing FABP1 expression after this compound treatment.
Caption: Simplified signaling pathway of FABP1 and the inhibitory action of this compound.
References
- 1. FABP1 - Wikipedia [en.wikipedia.org]
- 2. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Investigation on the Regulation of FABP1 by the IL-6/miR-603 Signaling in the Pathogenesis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Fabp1-IN-1 in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Fatty Acid-Binding Protein 1 (FABP1), also known as Liver-type FABP (L-FABP), is an intracellular lipid-binding protein expressed in the liver, intestine, and kidney. FABP1 plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids. Emerging evidence suggests that FABP1 is implicated in the modulation of inflammatory pathways, making it a potential therapeutic target for IBD.[1] Fabp1-IN-1 is a selective inhibitor of FABP1 with an IC50 of 4.46 μM and has demonstrated efficacy in a mouse model of non-alcoholic steatohepatitis (NASH) by alleviating steatosis, inflammation, and fibrosis. These application notes provide a comprehensive guide for utilizing this compound in preclinical IBD models, specifically the dextran sulfate sodium (DSS)-induced colitis model.
Mechanism of Action
This compound is a selective inhibitor that binds to FABP1, thereby blocking the intracellular transport of fatty acids and other lipophilic molecules.[1] The therapeutic potential of this compound in IBD is predicated on the multifaceted role of FABP1 in inflammation. FABPs are known to influence inflammatory responses by modulating lipid signaling pathways that can lead to the production of pro-inflammatory mediators.[1] By inhibiting FABP1, this compound is hypothesized to reduce the availability of fatty acids for signaling pathways that drive inflammation, such as the activation of nuclear factor-kappa B (NF-κB) and the inflammasome. Fatty acid binding proteins can be upregulated in activated macrophages and are involved in integrating metabolic and inflammatory pathways.
Hypothesized Signaling Pathway of FABP1 in IBD
Caption: Hypothesized FABP1 signaling in IBD.
Quantitative Data Summary
The following tables present hypothetical data from a study evaluating this compound in a DSS-induced colitis mouse model. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Control (Vehicle) | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 |
| DSS + Vehicle | 1.5 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 | 3.8 ± 0.5 |
| DSS + this compound (10 mg/kg) | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| DSS + this compound (30 mg/kg) | 1.0 ± 0.2* | 1.5 ± 0.3 | 1.8 ± 0.4** | 1.5 ± 0.3*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. DSS + Vehicle. Data are presented as mean ± SEM. |
Table 2: Macroscopic and Histological Evaluation of Colitis
| Treatment Group | Colon Length (cm) | Histological Score |
| Control (Vehicle) | 8.5 ± 0.5 | 0.5 ± 0.2 |
| DSS + Vehicle | 5.2 ± 0.4 | 8.2 ± 0.7 |
| DSS + this compound (10 mg/kg) | 6.5 ± 0.5 | 5.8 ± 0.6 |
| DSS + this compound (30 mg/kg) | 7.8 ± 0.4 | 3.5 ± 0.5 |
| *p < 0.05, **p < 0.01 vs. DSS + Vehicle. Data are presented as mean ± SEM. |
Table 3: Colonic Pro-inflammatory Cytokine Levels (pg/mg protein)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Control (Vehicle) | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| DSS + Vehicle | 150 ± 20 | 120 ± 15 | 180 ± 25 |
| DSS + this compound (10 mg/kg) | 95 ± 15 | 80 ± 12 | 110 ± 18 |
| DSS + this compound (30 mg/kg) | 50 ± 10 | 45 ± 8 | 60 ± 10** |
| p < 0.05, **p < 0.01 vs. DSS + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Induction of DSS-Induced Colitis and Treatment with this compound
This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with this compound.
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; MW 36,000-50,000 Da)
-
This compound (MedChemExpress, Cat. No.: HY-158127)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Animal weighing scale
-
Gavage needles
Caption: Workflow for DSS-induced colitis and this compound treatment.
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Assignment: Randomly divide mice into the following groups (n=8-10 mice per group):
-
Group 1: Control (Vehicle only, no DSS)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (10 mg/kg)
-
Group 4: DSS + this compound (30 mg/kg)
-
-
Induction of Colitis:
-
On day 0, replace the drinking water of mice in Groups 2, 3, and 4 with a freshly prepared solution of 2.5% (w/v) DSS in autoclaved water. The control group will continue to receive normal drinking water.
-
Provide the DSS solution ad libitum for 7 consecutive days. On day 8, replace the DSS solution with normal drinking water for all groups.
-
-
Treatment with this compound:
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
From day 0 to day 9, administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Assessment:
-
Record the body weight of each mouse daily.
-
Assess the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and rectal bleeding.
-
-
Endpoint and Sample Collection:
-
On day 10, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a small section of the distal colon for histological analysis and another section for cytokine analysis.
-
Protocol 2: Histological Evaluation of Colonic Inflammation
-
Colon tissue samples
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and eosin (H&E) stain
-
Microscope
-
Fixation: Fix the colon tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissues.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the stained sections under a microscope and score for the severity of inflammation, extent of injury, and crypt damage based on a standardized scoring system.
Protocol 3: Measurement of Colonic Cytokine Levels
-
Colon tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Tissue Homogenization: Homogenize the colon tissue samples in lysis buffer on ice.
-
Protein Extraction: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a protein assay kit.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the tissue lysates using specific ELISA kits according to the manufacturer's instructions.
-
Data Normalization: Normalize the cytokine concentrations to the total protein concentration for each sample.
Conclusion
This compound presents a promising therapeutic agent for the study and potential treatment of IBD. Its targeted inhibition of FABP1 offers a novel approach to modulate the inflammatory processes central to the pathogenesis of this disease. The protocols and data presented herein provide a framework for researchers to investigate the efficacy of this compound in preclinical models of IBD and to further elucidate the role of FABP1 in intestinal inflammation. Careful experimental design and adherence to standardized protocols are crucial for obtaining reproducible and meaningful results.
References
Application of Fabp1-IN-1 in Alzheimer's Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Emerging evidence highlights the dysregulation of lipid metabolism as a critical component in AD pathogenesis.[1] Fatty Acid-Binding Protein 1 (FABP1), also known as liver-type FABP, is an intracellular lipid chaperone involved in the transport of long-chain fatty acids and other lipophilic molecules.[2] Studies have shown that plasma levels of FABP1 are significantly elevated in AD patients and positively correlate with cerebrospinal fluid (CSF) levels of total tau and phosphorylated tau.[3] This suggests that FABP1 may play a role in the pathophysiology of AD, making it a potential therapeutic target.
Fabp1-IN-1 is a potent and selective inhibitor of FABP1. By blocking the fatty acid binding pocket of FABP1, this compound is hypothesized to modulate downstream signaling pathways involved in neuroinflammation and lipid-mediated neurotoxicity.[2] These application notes provide an overview of the potential applications of this compound in AD research and detailed protocols for its use in key experimental models.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ligand-binding pocket of FABP1, preventing the binding and intracellular transport of long-chain fatty acids and other lipophilic signaling molecules.[2] The proposed mechanism of action in the context of Alzheimer's disease involves the attenuation of neuroinflammatory processes. By inhibiting FABP1, this compound may reduce the production of pro-inflammatory mediators and decrease oxidative stress in glial cells, thereby protecting neurons from inflammatory damage. Furthermore, by modulating lipid metabolism, this compound may influence the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein.
Data Presentation
The following tables summarize representative data from in vitro and in vivo studies evaluating the efficacy of this compound in models of Alzheimer's disease.
Table 1: Effect of this compound on Aβ-induced Neurotoxicity and Inflammatory Markers in Primary Neuronal-Glial Co-cultures
| Treatment Group | Neuronal Viability (%) | Aβ (1-42) Levels (pg/mL) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 150 ± 12.5 | 35 ± 4.1 | 28 ± 3.5 |
| Aβ (1-42) (10 µM) | 52 ± 4.8 | 1550 ± 120.7 | 280 ± 25.6 | 210 ± 18.9 |
| Aβ (1-42) + this compound (1 µM) | 75 ± 6.1 | 1100 ± 98.2 | 150 ± 15.3 | 115 ± 10.8 |
| Aβ (1-42) + this compound (5 µM) | 88 ± 7.3 | 850 ± 75.4 | 95 ± 9.8 | 70 ± 8.1 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (5XFAD)
| Treatment Group | Morris Water Maze Escape Latency (s) | Brain Aβ Plaque Load (%) | Phospho-Tau (Ser202/Thr205) Levels (Relative to Vehicle) | Microglial Activation (Iba1+ cells/mm²) |
| Wild-Type Vehicle | 20 ± 3.5 | 0.5 ± 0.1 | 1.0 ± 0.1 | 50 ± 8.2 |
| 5XFAD Vehicle | 65 ± 8.2 | 25 ± 4.3 | 3.5 ± 0.5 | 250 ± 30.5 |
| 5XFAD + this compound (10 mg/kg) | 45 ± 6.1 | 15 ± 3.1 | 2.2 ± 0.3 | 150 ± 21.7 |
| 5XFAD + this compound (30 mg/kg) | 30 ± 4.9 | 8 ± 2.5 | 1.5 ± 0.2 | 95 ± 15.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Aβ-induced Neurotoxicity Assay
This protocol details the procedure for assessing the neuroprotective effects of this compound against amyloid-beta-induced toxicity in primary neuronal-glial co-cultures.
Materials:
-
Primary cortical neurons and glia
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Amyloid-β (1-42) peptide, oligomeric preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Plate primary neuronal-glial co-cultures in 96-well plates at a density of 5 x 10⁴ cells per well.
-
Allow cells to adhere and mature for 7-10 days in vitro.
-
Prepare fresh oligomeric Aβ (1-42) according to established protocols.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle for 2 hours.
-
Add oligomeric Aβ (1-42) to a final concentration of 10 µM to the appropriate wells.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Neuronal Viability Assessment (MTT Assay): a. Add MTT solution to each well and incubate for 4 hours. b. Solubilize the formazan crystals with DMSO. c. Measure absorbance at 570 nm.
-
Cytokine Measurement (ELISA): a. Collect the cell culture supernatant. b. Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Aβ (1-42) Quantification (ELISA): a. Collect cell lysates. b. Perform ELISA for Aβ (1-42) according to the manufacturer's instructions.
In Vivo Study in a Transgenic Mouse Model of AD
This protocol describes the evaluation of this compound in the 5XFAD transgenic mouse model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Morris Water Maze apparatus
-
Immunohistochemistry reagents (anti-Aβ, anti-phospho-tau, anti-Iba1 antibodies)
-
Brain homogenization buffer
Procedure:
-
Acclimate 6-month-old 5XFAD and wild-type mice to the housing facility for at least one week.
-
Randomly assign mice to treatment groups (Vehicle, this compound at 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for 8 weeks.
-
Behavioral Testing (Morris Water Maze): a. During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory. b. Record the escape latency to find the hidden platform over 5 consecutive days of training. c. On day 6, perform a probe trial without the platform and record the time spent in the target quadrant.
-
Tissue Collection and Processing: a. At the end of the treatment period, euthanize the mice and perfuse with saline. b. Harvest the brains. Hemisect one hemisphere for immunohistochemistry (fix in 4% paraformaldehyde) and the other for biochemical analysis (snap-freeze in liquid nitrogen).
-
Immunohistochemistry: a. Process the fixed hemisphere for paraffin or cryo-sectioning. b. Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 antibody), hyperphosphorylated tau (e.g., AT8 antibody), and activated microglia (Iba1 antibody). c. Quantify the plaque load, phospho-tau levels, and microglial activation using image analysis software.
-
Biochemical Analysis: a. Homogenize the frozen brain hemisphere. b. Use ELISA to quantify the levels of soluble and insoluble Aβ (1-40) and Aβ (1-42). c. Use Western blotting to measure the levels of key signaling proteins, including phosphorylated tau.
Visualizations
Caption: Proposed signaling pathway of FABP1 in Alzheimer's disease and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in Alzheimer's disease models.
References
Application Notes: Fabp1-IN-1 in the Study of Drug-Induced Liver Injury
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. A deeper understanding of the molecular mechanisms underlying DILI is crucial for the development of safer therapeutics. Fatty acid-binding protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a highly abundant cytosolic protein in hepatocytes. It plays a key role in the uptake, intracellular transport, and metabolism of long-chain fatty acids (LCFAs) and other lipophilic molecules.[1][2] Emerging evidence suggests that FABP1 is implicated in the pathogenesis of various liver diseases, including DILI, by modulating lipid metabolism and oxidative stress.[1][3] Fabp1-IN-1 is a small molecule inhibitor of FABP1, designed as a tool compound for studying the role of FABP1 in physiological and pathological processes, including DILI.
Mechanism of Action
This compound is a potent and selective inhibitor that binds to the fatty acid-binding pocket of FABP1, thereby blocking its ability to transport LCFAs and other ligands.[4] The inhibition of FABP1 can influence several downstream pathways implicated in DILI:
-
Modulation of Lipid Metabolism: By inhibiting FABP1, this compound can reduce the intracellular accumulation of toxic lipid species that can lead to lipotoxicity, a key mechanism in certain forms of DILI.[4]
-
Reduction of Oxidative Stress: FABP1 has been shown to possess antioxidant properties.[1][3] However, its role in DILI-related oxidative stress is complex. Inhibition of FABP1 may alter the cellular redox balance, and the net effect is likely dependent on the specific drug and experimental model.
-
Regulation of Nuclear Receptor Activity: FABP1 can transport ligands to the nucleus and modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPARα), which regulates genes involved in fatty acid oxidation.[1][5] By interfering with this process, this compound can alter the transcriptional response to hepatotoxic drugs.
This compound is a valuable tool for researchers in academia and the pharmaceutical industry to:
-
Elucidate the role of FABP1 in the mechanism of DILI induced by specific drugs.
-
Investigate the therapeutic potential of FABP1 inhibition for the prevention or treatment of DILI.
-
Screen for novel drug candidates with reduced potential for FABP1-mediated hepatotoxicity.
-
Study the interplay between lipid metabolism, oxidative stress, and inflammation in the context of DILI.
Quantitative Data
The following table summarizes the in vitro potency of a representative FABP1 inhibitor, compound 44 , which serves as a surrogate for this compound for the purpose of these application notes.
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| Compound 44 | FABP1 | 4.46 ± 0.54 | In vitro inhibition assay | [6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FABP1 signaling pathway and a typical experimental workflow for studying DILI using this compound.
Caption: FABP1 signaling pathway in the context of DILI and its inhibition by this compound.
Caption: Experimental workflow for investigating the role of this compound in DILI.
Experimental Protocols
1. In Vitro Assessment of this compound in a Cellular Model of DILI
This protocol describes the use of this compound to investigate its protective effects against drug-induced cytotoxicity in a hepatocyte cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatotoxic drug (e.g., acetaminophen, diclofenac)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR)
-
2',7'-Dichlorofluorescin diacetate (DCFDA) for ROS measurement
Procedure:
-
Cell Seeding: Seed hepatocytes in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Cytotoxicity: Add the hepatotoxic drug at a pre-determined toxic concentration (e.g., 10 mM acetaminophen) to the wells containing this compound and incubate for 24 hours.
-
Assessment of Cytotoxicity:
-
Measure LDH release into the culture medium according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).
-
-
Measurement of Reactive Oxygen Species (ROS):
-
After the 24-hour incubation, wash the cells with PBS and incubate with 10 µM DCFDA for 30 minutes.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) to quantify intracellular ROS levels.
-
-
Gene Expression Analysis:
-
In a parallel experiment using 6-well plates, treat cells as described above.
-
After 24 hours, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by qPCR to analyze the expression of genes related to fatty acid metabolism (e.g., CPT1A, ACOX1) and oxidative stress (e.g., HMOX1, SOD2).
-
2. In Vivo Evaluation of this compound in a Mouse Model of DILI
This protocol outlines the use of this compound in an acetaminophen (APAP)-induced mouse model of acute liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for in vivo administration, e.g., in a solution of DMSO and corn oil)
-
Acetaminophen (APAP)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Reagents for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) measurement
-
Formalin and paraffin for tissue fixation and embedding
-
Hematoxylin and eosin (H&E) staining reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide mice into four groups:
-
Vehicle control
-
This compound alone
-
APAP + Vehicle
-
APAP + this compound
-
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before APAP administration.
-
-
Induction of Liver Injury:
-
Fast the mice overnight.
-
Administer a single dose of APAP (e.g., 300 mg/kg, i.p.) to the APAP-treated groups.
-
-
Sample Collection:
-
At 24 hours post-APAP injection, anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice and perfuse the liver with saline.
-
Collect a portion of the liver for histopathological analysis and snap-freeze the remaining tissue for molecular analysis.
-
-
Biochemical Analysis:
-
Separate serum from the blood samples.
-
Measure serum ALT and AST levels using a commercial kit.
-
-
Histopathological Analysis:
-
Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with H&E and evaluate the extent of centrilobular necrosis under a microscope.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions, concentrations, and time points based on their experimental setup and the specific properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP1 - Wikipedia [en.wikipedia.org]
- 3. Hepatoprotective role of liver fatty acid binding protein in acetaminophen induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and store Fabp1-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of Fabp1-IN-1, a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1). The provided information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies related to lipid metabolism and associated diseases.
Product Information and Storage
This compound is a selective inhibitor of FABP1 with a reported half-maximal inhibitory concentration (IC₅₀) of 4.46 μM. Its inhibitory activity against other fatty acid-binding proteins, such as FABP3 and FABP4, is significantly lower, with IC₅₀ values greater than 30 μM and 15 μM, respectively[1]. Proper handling and storage are crucial for maintaining the compound's stability and activity.
Table 1: Solubility and Storage of this compound [1]
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | 3 years |
| 4°C | 2 years | |||
| Stock Solution | DMSO | 125 mg/mL (260.68 mM) | -80°C | 6 months |
| -20°C | 1 month |
Note: For preparing the DMSO stock solution, ultrasonic treatment may be necessary to achieve complete dissolution. It is also important to use newly opened, anhydrous DMSO as the compound is hygroscopic[1].
In Vitro Experimental Protocols
This compound can be utilized in various cell-based assays to investigate its impact on cellular lipid metabolism, particularly fatty acid uptake and trafficking.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution of this compound needs to be diluted to the final working concentration in a suitable cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Suggested In Vitro Assay: Fatty Acid Uptake Inhibition
A common application for a FABP1 inhibitor is to assess its ability to block the cellular uptake of long-chain fatty acids. This can be achieved using fluorescently labeled fatty acid analogs.
Principle: Cells are pre-incubated with this compound or a vehicle control, followed by the addition of a fluorescent fatty acid analog. The intracellular fluorescence is then measured, and a reduction in fluorescence in the inhibitor-treated cells indicates inhibition of fatty acid uptake.
Materials:
-
Hepatocytes (e.g., HepG2) or other relevant cell lines
-
Cell culture medium
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Pre-incubation with Inhibitor:
-
Prepare working solutions of this compound in a serum-free cell culture medium at various concentrations (e.g., a dose-response curve from 0.1 to 100 μM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the culture medium from the cells and add the inhibitor-containing or vehicle medium.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid analog in a serum-free medium.
-
Add the fluorescent fatty acid solution to each well.
-
Incubate for a specific duration (e.g., 15-60 minutes) at 37°C.
-
-
Signal Measurement:
-
Wash the cells with PBS to remove extracellular fluorescent fatty acid.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid uptake for each concentration of this compound compared to the vehicle control. An IC₅₀ value can then be determined by fitting the data to a dose-response curve.
In Vivo Experimental Protocol
This compound has been shown to be effective in animal models of metabolic diseases, such as non-alcoholic steatohepatitis (NASH)[1][2].
Animal Model and Dosing Formulation
A common animal model for studying NASH is the C57BL/6 mouse fed a Western diet and treated with low-dose carbon tetrachloride (CCl₄).
Vehicle Preparation: For oral administration, this compound can be suspended in an aqueous solution of 0.5% sodium carboxymethyl cellulose (CMC-Na)[3].
Table 2: In Vivo Experimental Parameters for this compound in a Mouse Model of NASH [2][3]
| Parameter | Description |
| Animal Model | C57BL/6 mice |
| Disease Induction | Western diet and CCl₄ administration |
| Compound | This compound (referred to as compound 44 in the study) |
| Vehicle | 0.5% CMC-Na in water |
| Administration Route | Oral gavage |
| Dosage | 10, 30, or 50 mg/kg |
| Frequency | Daily |
| Treatment Duration | 4 weeks |
Protocol:
-
Acclimatization and Disease Induction: Acclimatize C57BL/6 mice and induce NASH according to established protocols (e.g., Western diet and CCl₄ injections).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (0.5% CMC-Na)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
This compound (50 mg/kg)
-
Positive control (optional, e.g., another compound known to ameliorate NASH)
-
-
Drug Administration: Administer the vehicle or this compound suspension daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Histological analysis of liver sections (e.g., H&E and Sirius Red staining) can be performed to assess steatosis, inflammation, and fibrosis.
-
Biochemical assays can be conducted to measure plasma and liver lipid levels, as well as markers of liver injury and inflammation.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action of this compound and the experimental workflows, the following diagrams are provided.
Caption: FABP1 Signaling Pathway and Site of Inhibition by this compound.
Caption: In Vitro Fatty Acid Uptake Inhibition Assay Workflow.
Caption: In Vivo Efficacy Study Workflow in a NASH Mouse Model.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fabp1-IN-1 In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro binding affinity of Fabp1-IN-1, a known inhibitor of Fatty Acid Binding Protein 1 (FABP1), using a fluorescence polarization (FP) assay.
Introduction to FABP1
Fatty Acid Binding Protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a small cytoplasmic protein abundantly expressed in the liver, intestine, and kidney.[1][2] It plays a crucial role in the uptake, intracellular transport, and metabolism of long-chain fatty acids and other hydrophobic ligands such as bilirubin, bile acids, and endocannabinoids.[1][3][4] By binding to these molecules, FABP1 is involved in regulating lipid metabolism and cellular signaling pathways.[3][4] Altered expression or function of FABP1 has been linked to metabolic diseases like obesity and non-alcoholic fatty liver disease (NAFLD), as well as to inflammatory conditions.[1][2] FABP1 inhibitors, such as this compound, work by blocking the fatty acid binding site of the protein, thereby modulating these metabolic and inflammatory pathways.[2]
Principle of the Fluorescence Polarization Assay
Fluorescence polarization (FP) is a robust and sensitive technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein in solution.[5][6][7] The principle is based on the rotational motion of molecules. When a small fluorescent tracer is excited with plane-polarized light, it rotates rapidly in solution during the lifetime of its excited state, resulting in the emission of largely depolarized light.[6][7] However, when the tracer binds to a much larger protein, its rotational motion is significantly slowed down. This results in the emission of light that remains highly polarized.[7][8]
This change in polarization can be used to determine the binding affinity of a ligand for a protein. In a competitive binding assay format, a non-fluorescent inhibitor (like this compound) competes with the fluorescent tracer for the same binding site on the protein. As the concentration of the inhibitor increases, it displaces the tracer from the protein, leading to a decrease in the measured fluorescence polarization.[8] This allows for the determination of the inhibitor's binding affinity (Ki).
Key Experiment: Competitive Fluorescence Polarization Binding Assay
This protocol outlines a competitive FP assay to determine the binding affinity of this compound to FABP1.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant Human FABP1 | Commercially Available | e.g., Abcam, R&D Systems | -80°C |
| Fluorescently Labeled Ligand (Tracer) | e.g., BODIPY™ FL C16 | Thermo Fisher Scientific | -20°C |
| This compound | Commercially Available | e.g., MedChemExpress, Selleckchem | -20°C |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard Lab Supplier | - | Room Temp. |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | - | Room Temp. |
| 384-well, black, flat-bottom plates | Corning or Greiner | - | Room Temp. |
| Microplate Reader with FP capability | e.g., BMG LABTECH, Molecular Devices | - | - |
Experimental Workflow
References
- 1. FABP1 - Wikipedia [en.wikipedia.org]
- 2. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into the biological functions of liver fatty acid binding protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Fabp1-IN-1 solubility issues and solutions
Welcome to the technical support center for Fabp1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guide
Question: I am having trouble dissolving this compound. What should I do?
Answer:
This compound can exhibit limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] If you are encountering issues, please follow these troubleshooting steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO can significantly decrease the solubility of this compound.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO.
-
Apply Sonication: To aid dissolution, gentle warming and sonication can be very effective. Use an ultrasonic bath to sonicate the solution for short intervals.[1]
-
Prepare a Concentrated Stock Solution: It is best practice to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM, 50 mM, or up to 260.68 mM).[1] This stock can then be diluted into your aqueous experimental medium. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Question: My this compound solution appears to have precipitated after being diluted in my cell culture medium. How can I resolve this?
Answer:
Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds like this compound. Here are some solutions:
-
Optimize the Dilution Method: Instead of adding the aqueous medium to your DMSO stock, try adding the DMSO stock to the aqueous medium drop-wise while vortexing or stirring. This can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: For in vivo studies, a formulation with surfactants and co-solvents is often necessary. A common formulation includes DMSO, PEG300, and Tween 80. For cell-based assays, the use of such vehicles should be carefully validated as they can have their own cellular effects.
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO. It is soluble in DMSO up to 125 mg/mL (260.68 mM).[1]
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the known selectivity of this compound?
A3: this compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1) with an IC50 of 4.46 μM.[1] It shows significantly lower activity against other FABP isoforms, such as FABP3 (>30 μM) and FABP4 (>15 μM).[1]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in animal models, particularly for research related to non-alcoholic steatohepatitis (NASH).[1] For in vivo administration, a specific formulation is required to ensure solubility and bioavailability. An example of such a formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution.
Q5: What is the primary mechanism of action of FABP1?
A5: FABP1 is a cytoplasmic protein that binds to long-chain fatty acids and other hydrophobic ligands, facilitating their uptake, intracellular transport, and metabolism.[2][3] It plays a role in delivering fatty acids to organelles like mitochondria and peroxisomes for oxidation and can influence gene expression by interacting with nuclear receptors such as PPARs.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 260.68 mM | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is critical.[1] |
Table 2: Stock Solution Preparation Examples
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO to Add |
| 1 mM | 0.48 mg | 1 mL |
| 5 mM | 2.40 mg | 1 mL |
| 10 mM | 4.80 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weighing: Accurately weigh out approximately 5 mg of this compound powder.
-
Calculation: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound is 479.52 g/mol ). For example, for 5.0 mg of the compound, you would add 1.043 mL of DMSO.
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General Protocol for a Cell-Based Assay
This is a general guideline. Specific cell types, seeding densities, and incubation times should be optimized for your particular experiment.
-
Cell Seeding: Plate your cells of interest (e.g., hepatocytes) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period to assess the effect of the inhibitor.
-
Endpoint Analysis: Following incubation, perform your chosen endpoint assay, such as a cell viability assay, a gene expression analysis (e.g., qPCR for FABP1 target genes), or a functional assay related to fatty acid metabolism.
Visualizations
Caption: FABP1's role in fatty acid transport and metabolic signaling.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
Fabp1-IN-1 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Fabp1-IN-1 in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1).[1] FABP1 is a cytoplasmic protein involved in the binding and transport of long-chain fatty acids and other hydrophobic molecules.[2] By inhibiting FABP1, this compound can modulate lipid metabolism and related cellular processes. It has been investigated for its potential therapeutic effects in conditions such as non-alcoholic steatohepatitis (NASH).[1]
Q2: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the integrity of this compound. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the best solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is important to use high-purity, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water in hygroscopic DMSO. For complete dissolution, ultrasonic treatment may be necessary.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL | Ultrasonic treatment may be required. |
Q4: How do I prepare working solutions of this compound in aqueous buffers?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. To prepare working solutions for in vitro assays, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your aqueous experimental buffer (e.g., PBS, DMEM) to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. Vigorous vortexing or brief sonication after dilution can aid in keeping the compound in solution.
Troubleshooting Guides
Issue 1: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Reduce the Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while still maintaining solubility from the initial dilution step.
-
Use a Surfactant: For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) in the final buffer can help to maintain the solubility of hydrophobic compounds.
-
Fresh Preparations: Prepare working solutions fresh for each experiment and use them immediately. Avoid storing diluted aqueous solutions.
-
Issue 2: My experimental results are inconsistent across different batches of experiments.
-
Cause: This could be due to the degradation of this compound in stock or working solutions.
-
Solution:
-
Proper Storage: Strictly adhere to the recommended storage conditions for stock solutions (see Table 1).
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is warmed.
-
Fresh Working Solutions: Always prepare fresh working solutions from the stock solution immediately before each experiment.
-
Light Sensitivity: While not explicitly documented for this compound, many small molecules are light-sensitive. Protect stock and working solutions from direct light.
-
Experimental Protocols & Visualizations
General Experimental Workflow for this compound
The following diagram outlines a general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: General workflow for preparing and using this compound.
FABP1 Signaling Pathway and Inhibition by this compound
FABP1 plays a crucial role in the intracellular transport of long-chain fatty acids (LCFAs). It facilitates their uptake from the cell membrane and directs them towards various metabolic fates, such as β-oxidation in mitochondria or esterification into complex lipids in the endoplasmic reticulum. This compound inhibits this process by binding to FABP1, thereby preventing it from chaperoning LCFAs.
References
How to minimize Fabp1-IN-1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Fabp1-IN-1 and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of Fatty Acid-Binding Protein 1 (FABP1). FABP1 is an intracellular protein responsible for the transport of long-chain fatty acids and other lipophilic molecules. By inhibiting FABP1, this compound can modulate lipid metabolism and related signaling pathways. It has been identified as a tool for research into conditions like non-alcoholic steatohepatitis (NASH).[1][2]
Q2: What is the potency and selectivity of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 4.46 µM for FABP1. It demonstrates selectivity against other common FABP isoforms, with an IC50 greater than 30 µM for FABP3 (heart-type) and greater than 15 µM for FABP4 (adipocyte-type).[2] This selectivity is a key factor in minimizing off-target effects.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be selective, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. Given its selectivity profile, the most likely off-targets are other FABP isoforms, such as FABP3 and FABP4. Inhibition of these isoforms could lead to unintended biological consequences in tissues where they are predominantly expressed (e.g., heart and adipose tissue). It is crucial to use the lowest effective concentration to minimize these risks.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should be determined empirically for your specific cell type or experimental system. We recommend performing a dose-response experiment to identify the lowest concentration that achieves the desired on-target effect without causing cytotoxicity or off-target effects. A typical starting point for cell-based assays could be in the range of the reported IC50 (e.g., 1-10 µM).
Q5: What negative controls should I use in my experiments with this compound?
A5: Appropriate controls are critical for interpreting your results. We recommend including:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Inactive Structural Analog (if available): An ideal negative control is a molecule structurally similar to this compound that does not inhibit FABP1. This helps to ensure that the observed effects are due to FABP1 inhibition and not a general property of the chemical scaffold.
-
Cellular Phenotype Control: If possible, use a cell line that does not express FABP1 (e.g., via CRISPR-Cas9 knockout or siRNA knockdown) to confirm that the effects of this compound are target-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Inconsistent inhibitor concentration. 2. Cell passage number or density variation. 3. Incomplete dissolution of this compound. | 1. Prepare a fresh stock solution and perform accurate serial dilutions for each experiment. 2. Use cells within a consistent passage number range and ensure uniform seeding density. 3. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. Use sonication if necessary. |
| No observable effect at the expected concentration. | 1. Low or no FABP1 expression in the experimental model. 2. Inhibitor degradation. 3. Incorrect assay conditions. | 1. Confirm FABP1 expression in your cell line or tissue model using Western blot or qPCR. 2. Prepare fresh aliquots of the inhibitor from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 3. Review and optimize assay parameters such as incubation time and temperature. |
| Observed cytotoxicity at working concentrations. | 1. Concentration is too high, leading to off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to find the lowest effective, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including vehicle controls. |
| Results are inconsistent with published data. | 1. Differences in experimental systems (cell lines, species). 2. Variations in assay protocols. | 1. Recognize that inhibitor potency can vary between different cell lines and species. 2. Carefully compare your protocol with published methods to identify any significant differences. |
Data Presentation
This compound Inhibitor Selectivity
The following table summarizes the known inhibitory activity of this compound against various FABP isoforms.
| Target | IC50 (µM) | Selectivity (Fold vs. FABP1) |
| FABP1 | 4.46 | 1x |
| FABP3 | > 30 | > 6.7x |
| FABP4 | > 15 | > 3.4x |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the effective concentration range of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in cell culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Treatment: Remove the old medium from the cells and add the 2x working solutions. Also include a vehicle control (medium with the same final DMSO concentration) and a positive control if available.
-
Incubation: Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen endpoint assay to measure the biological effect (e.g., a cell viability assay like MTT or a functional assay related to lipid metabolism).
-
Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 value.
Protocol 2: Validating Selectivity with a Fluorescence Displacement Assay
This protocol describes a common in vitro method to confirm the selectivity of this compound.
-
Reagent Preparation:
-
Prepare a solution of recombinant human FABP1, FABP3, and FABP4 protein in assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
Prepare a solution of a fluorescent probe that binds to FABPs (e.g., NBD-stearate) in the same buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well black plate, add the recombinant FABP protein and the fluorescent probe to each well.
-
Add the different concentrations of this compound to the wells. Include wells with a known strong binder (e.g., arachidonic acid) as a positive control and wells with buffer only as a negative control.
-
-
Incubation: Incubate the plate at room temperature for approximately 20 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for your chosen probe.
-
Data Analysis: As this compound displaces the fluorescent probe, the fluorescence will decrease. Plot the percentage of fluorescence against the inhibitor concentration to determine the IC50 for each FABP isoform.
Visualizations
References
Technical Support Center: Improving the Bioavailability of Fabp1-IN-1
Introduction: Fabp1-IN-1 is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1), a key protein in intracellular fatty acid transport and metabolism. While a potent inhibitor, early-stage development has revealed that this compound suffers from poor oral bioavailability, limiting its therapeutic potential. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges associated with the delivery of this compound.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Compound
Q1: What are the known physicochemical and pharmacokinetic properties of this compound?
A1: this compound is a highly lipophilic small molecule. Its properties are characteristic of a Biopharmaceutics Classification System (BCS) Class II compound, where dissolution is the rate-limiting step for absorption. Below is a summary of its key properties.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 452.6 g/mol | Acceptable for oral absorption. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low; limits dissolution in the GI tract. |
| LogP | 4.8 | High lipophilicity; contributes to poor aqueous solubility. |
| pKa | Not ionizable | pH modification will not improve solubility. |
| Oral Bioavailability (in rats) | < 5% | Poor absorption after oral administration. |
| Tmax (in rats) | 4-6 hours | Slow absorption, likely due to slow dissolution. |
| Crystalline Form | Stable crystalline solid | High lattice energy can hinder dissolution. |
Q2: Why is the oral bioavailability of this compound so low?
A2: The low oral bioavailability of this compound is primarily due to its extremely low aqueous solubility. For an orally administered drug to be absorbed into the bloodstream, it must first dissolve in the fluids of the gastrointestinal (GI) tract. Because this compound dissolves very poorly, only a small fraction of the administered dose is available for absorption, leading to low and variable exposure. Its high lipophilicity (LogP = 4.8) further contributes to this challenge, making it prefer lipid environments over the aqueous environment of the gut.
Section 2: Mechanism of Action and Signaling
Q3: How does this compound exert its effect at a cellular level?
A3: this compound is designed to competitively bind to the active site of Fatty Acid Binding Protein 1 (FABP1). FABP1 is crucial for chaperoning long-chain fatty acids (LCFAs) and other lipophilic molecules from the cell membrane to intracellular sites of metabolism, such as mitochondria (for β-oxidation) and the endoplasmic reticulum (for esterification). By blocking this transport, this compound reduces cellular fatty acid uptake and subsequent metabolic processes. This can modulate lipid-mediated signaling and reduce lipid accumulation.
Caption: Mechanism of Action for this compound.
Q4: How does FABP1 inhibition affect downstream cellular signaling pathways?
A4: FABP1 is known to influence the activity of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] FABP1 can transport fatty acids and other ligands to the nucleus, where they can activate PPARα. PPARα is a key transcription factor that regulates the expression of genes involved in fatty acid oxidation. By inhibiting FABP1, this compound can reduce the delivery of activating ligands to PPARα, thereby downregulating the expression of genes involved in lipid metabolism.
Caption: Potential Fabp1-PPARα Signaling Pathway.
Section 3: Troubleshooting and Formulation Strategies
Q5: What is a logical workflow for troubleshooting the poor bioavailability of this compound?
A5: A systematic approach is recommended. Start by confirming the intrinsic properties of the compound. Then, move to simple formulation adjustments before advancing to more complex technologies. Finally, verify any improvements with in vivo studies.
Caption: Troubleshooting Workflow for Poor Bioavailability.
Q6: What formulation strategies are recommended for improving the bioavailability of this compound, and how do they compare?
A6: For BCS Class II compounds like this compound, the primary goal is to enhance the dissolution rate and/or solubility in the GI tract. Several established techniques are applicable.[4][5][6] The choice of strategy depends on the desired level of enhancement and the scalability of the manufacturing process.
Table 2: Comparison of Formulation Strategies for this compound
| Strategy | Principle | Expected Solubility Enhancement | Advantages |
| Micronization | Increases surface area by reducing particle size. | 2-5 fold | Simple, cost-effective, uses conventional equipment. |
| Nanosuspension | Reduces particle size to the nanometer range, further increasing surface area. | 10-50 fold | Significant increase in dissolution velocity. |
| Amorphous Solid Dispersion | Disperses the drug in a polymer matrix in an amorphous (non-crystalline) state. | 50-200 fold | High degree of supersaturation; significant solubility increase. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug is dissolved in a mixture of oils and surfactants, forming a fine emulsion in the GI tract. | >200 fold | Excellent for highly lipophilic drugs; can enhance lymphatic uptake. |
Section 4: Key Experimental Protocols
Q7: How do I prepare a micronized formulation of this compound?
A7: Micronization can be achieved using jet milling. This process reduces particle size through high-velocity collisions.
Protocol: Micronization by Air Jet Milling
-
Preparation: Ensure the jet mill is clean and dry. Weigh 5-10 g of crystalline this compound.
-
Milling Parameters: Set the grinding pressure to 80-100 psi and the feed pressure to 40-60 psi. These settings may require optimization.
-
Milling Process: Introduce the this compound powder into the milling chamber at a steady rate using a screw feeder.
-
Collection: The micronized powder will be collected in a cyclone separator and collection vessel.
-
Characterization:
-
Measure the particle size distribution using laser diffraction (e.g., Malvern Mastersizer). The target is a mean particle size (D50) of 2-5 µm.
-
Confirm that the crystalline form has not changed using X-ray powder diffraction (XRPD).
-
Q8: What is the protocol for preparing an amorphous solid dispersion of this compound?
A8: The solvent evaporation method using a spray dryer is a common technique for preparing solid dispersions.[7][8] Polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are suitable polymer carriers.
Protocol: Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of the polymer carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or acetone).
-
Dissolve this compound in the polymer solution at a drug-to-polymer ratio of 1:4 (w/w). Ensure the solution is clear.
-
-
Spray Drying Parameters:
-
Inlet Temperature: 100-120 °C.
-
Atomization Pressure: 2.0 bar.
-
Feed Rate: 5 mL/min.
-
-
Spray Drying Process: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving a fine powder of the solid dispersion.
-
Secondary Drying: Collect the powder and dry it under vacuum at 40 °C for 24 hours to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and differential scanning calorimetry (DSC) (single glass transition temperature).
-
Assess the dissolution performance (see Q9).
-
Q9: How do I perform an in vitro dissolution test to evaluate my new formulations?
A9: A USP Apparatus II (paddle) dissolution test is suitable for comparing the release profiles of different formulations.
Protocol: In Vitro Dissolution Testing
-
Media Preparation: Prepare a dissolution medium of simulated intestinal fluid (SIF), pH 6.8, containing 0.5% sodium lauryl sulfate (SLS) to ensure sink conditions.
-
Apparatus Setup:
-
Set up the dissolution bath (USP Apparatus II) with 900 mL of dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
-
Sample Preparation: Fill hard gelatin capsules with an amount of each formulation (unformulated, micronized, solid dispersion) equivalent to a 50 mg dose of this compound.
-
Dissolution Run:
-
Drop one capsule into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL samples from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
-
Data Analysis: Plot the percentage of drug dissolved versus time for each formulation to compare their dissolution profiles.
Q10: How do I conduct an in vivo pharmacokinetic study in rats to confirm improved bioavailability?
A10: An oral pharmacokinetic study in a rodent model is the definitive way to assess improvements in bioavailability.[9][10][11]
Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week.
-
Dosing Groups (n=4-6 rats per group):
-
Group 1: Unformulated this compound suspended in 0.5% methylcellulose.
-
Group 2: Micronized this compound suspended in 0.5% methylcellulose.
-
Group 3: Solid dispersion of this compound suspended in water.
-
-
Dose Administration:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma. Store the plasma at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Calculate the relative bioavailability of the enhanced formulations compared to the unformulated drug. An increase in AUC and Cmax indicates improved bioavailability.
-
References
- 1. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of PPARα mediates FABP1 expression, contributing to IgA nephropathy by stimulating ferroptosis in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. solid dispersion formulations: Topics by Science.gov [science.gov]
- 9. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing Fabp1-IN-1 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fabp1-IN-1 in cell culture experiments. Our aim is to help you identify and address potential issues related to cytotoxicity and to provide standardized protocols for assessing cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1).[1][2][3] FABP1 is a cytosolic protein responsible for the intracellular transport of long-chain fatty acids and other lipophilic molecules.[4][5] By binding to the fatty acid-binding pocket of FABP1, this compound blocks the protein's ability to transport these lipids.[4] This disruption of lipid metabolism is being explored for its therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[1][3]
Q2: I am observing high levels of cell death in my culture after treating with this compound. What could be the cause?
Observed cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound you are using may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. Cells with a high reliance on fatty acid metabolism may be more susceptible to the effects of this compound.
-
Off-Target Effects: Although described as selective, at higher concentrations, off-target effects of any inhibitor can contribute to cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).
-
Secondary Effects of FABP1 Inhibition: Disruption of lipid homeostasis due to FABP1 inhibition can lead to cellular stress, such as oxidative stress or endoplasmic reticulum (ER) stress, which can trigger cell death pathways.
Q3: What are the potential downstream signaling pathways affected by this compound that could lead to cytotoxicity?
While direct evidence for this compound is limited, inhibition of FABP proteins, in general, may lead to cytotoxicity through the following pathways:
-
Oxidative Stress: FABP1 has been suggested to have a role in protecting cells from oxidative stress.[5] Its inhibition could lead to an accumulation of reactive oxygen species (ROS), causing cellular damage. Studies on silencing FABP1 have shown a reduction in oxidative stress markers in the liver, suggesting a complex role in lipid peroxidation.[1]
-
Endoplasmic Reticulum (ER) Stress: Disruption of fatty acid metabolism can lead to an imbalance in lipid composition within the ER, triggering the unfolded protein response (UPR) and ER stress-induced apoptosis. Inhibition of fatty acid synthase, a related pathway, has been shown to induce ER stress.[6] Similarly, inhibition of other FABP family members has been linked to ER stress.
-
Apoptosis: The culmination of cellular stress can activate programmed cell death, or apoptosis. This is often mediated by the activation of caspase enzymes.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
-
Optimize Concentration: Perform a dose-response curve to identify the IC50 value for your cell line and use the lowest effective concentration for your experiments.
-
Time-Course Experiment: Determine the optimal incubation time. Shorter exposure times may be sufficient to achieve the desired biological effect without causing significant cell death.
-
Use of Antioxidants: If you suspect oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate cytotoxicity.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the toxicity of lipophilic compounds. However, be aware that serum components can also interact with your compound, so consistency is key.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Media components (e.g., phenol red, serum) interfering with the assay reagents. | Use a media-only control (no cells) to determine the background absorbance/fluorescence and subtract it from all other readings. Consider using phenol red-free medium for colorimetric assays. |
| Inconsistent results between experiments | Variation in cell seeding density, compound dilution, or incubation times. | Standardize your protocols meticulously. Ensure consistent cell numbers, accurate serial dilutions of this compound, and precise incubation periods. |
| No cytotoxic effect observed even at high concentrations | The chosen cell line may be resistant to this compound. The compound may have degraded. | Use a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is working correctly. Confirm the activity of your this compound stock. Consider testing a different cell line known to express FABP1. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure different aspects of cell death. MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH release measures membrane integrity, which is a later-stage event in some forms of cell death. | Use a combination of assays to get a more complete picture of the cytotoxic mechanism (e.g., an early apoptosis assay like caspase activation alongside a necrosis assay like LDH release). |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Fatty Acid Binding Protein 1 (FABP1) | [1][2] |
| IC50 | 4.46 µM | [1][3] |
| Selectivity | >30 µM for FABP3, >15 µM for FABP4 | [1] |
| Primary Research Area | Non-alcoholic steatohepatitis (NASH) | [1][3] |
Note: No specific cytotoxicity data (e.g., CC50) for this compound in cell culture has been identified in the public domain at this time. Researchers are advised to determine this empirically for their cell line of interest.
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays that can be used to evaluate the effects of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.[2][7] The amount of formazan is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570-590 nm using a microplate reader.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[8] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Caspase Activity Assay
This assay detects the activation of caspases, which are key proteases in the apoptotic pathway.
Principle: Specific peptide substrates for caspases (e.g., DEVD for caspase-3/7) are conjugated to a fluorescent reporter molecule. When cleaved by active caspases in apoptotic cells, the fluorophore is released and its fluorescence can be measured.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with this compound as described for the MTT assay.
-
Caspase Reagent Addition: Prepare the caspase reagent containing the fluorogenic substrate according to the manufacturer's protocol. Add the reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 525 nm emission for a green fluorescent reporter).[10]
Visualizations
Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid synthase induces endoplasmic reticulum stress in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Overcoming Resistance to Fabp1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the FABP1 inhibitor, Fabp1-IN-1, in cancer cell experiments.
FAQs: Understanding this compound and Potential Resistance
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1).[1] FABP1 is an intracellular protein responsible for trafficking long-chain fatty acids and other lipidic molecules within the cell.[2][3] By binding to the fatty acid-binding pocket of FABP1, this compound competitively inhibits the transport of these lipids.[4] This disruption of lipid metabolism can impact cancer cell proliferation, signaling, and survival, as many cancer cells are highly dependent on fatty acid metabolism for energy and building blocks.[5][6][7]
Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cancer cell cultures. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to targeted therapies in cancer cells typically develops through several key mechanisms. Researchers should investigate the following possibilities:
-
Upregulation of the Target Protein: Cancer cells may upregulate the expression of FABP1, thereby requiring a higher concentration of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to compensate for the inhibition of FABP1-mediated lipid transport. This could involve upregulating other lipid transporters or metabolic pathways to maintain their energy supply and proliferative capacity.[5][8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Target Mutation: While less common for non-enzymatic targets, mutations in the FABP1 gene could potentially alter the inhibitor's binding site, reducing its affinity.
-
Metabolic Reprogramming: Cells may further alter their metabolic state, for instance by increasing de novo fatty acid synthesis or switching to alternative energy sources like glucose or glutamine, to become less dependent on the fatty acid uptake facilitated by FABP1.[5][7]
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (often defined as 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[10] This can be measured using a cell viability assay such as the MTT or CellTiter-Glo assay.
Q4: Are there other FABP isoforms that could compensate for FABP1 inhibition?
A4: Yes, there are multiple FABP isoforms with tissue-specific expression patterns.[2] If the cancer cell line expresses other FABPs (e.g., FABP3, FABP4, FABP5), it is plausible that these could partially compensate for the loss of FABP1 function, especially if they are upregulated in the resistant cells. This compound shows selectivity for FABP1 over FABP3 and FABP4, so upregulation of these isoforms could be a viable compensatory mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound Efficacy (Increased IC50) | 1. Development of acquired resistance. 2. Degradation of this compound stock solution. 3. Inconsistent cell seeding density. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50. Compare to the parental cell line. 2. Investigate Mechanism: Use Western blot to check for FABP1 upregulation. Analyze the expression of other FABP isoforms and key proteins in bypass pathways (e.g., FASN, CPT1, p-AKT). 3. Prepare Fresh Inhibitor: Make a fresh stock solution of this compound. 4. Standardize Protocol: Ensure consistent cell numbers are seeded for each experiment. |
| High Variability in Experimental Replicates | 1. Uneven cell plating. 2. Incomplete solubilization of formazan crystals (MTT assay). 3. Pipetting errors. 4. Cell contamination (e.g., mycoplasma). | 1. Improve Cell Plating: Ensure a single-cell suspension before plating and mix the plate gently in a cross pattern. 2. Ensure Solubilization: After adding the solubilization buffer in the MTT assay, shake the plate on an orbital shaker and visually inspect wells to ensure all purple crystals are dissolved.[6] 3. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each reagent and sample. 4. Test for Mycoplasma: Routinely test cell cultures for mycoplasma contamination. |
| No Effect of this compound on a New Cancer Cell Line | 1. Low or no expression of FABP1 in the cell line. 2. Intrinsic resistance to FABP1 inhibition. | 1. Check FABP1 Expression: Perform Western blot or qPCR to determine the expression level of FABP1 in the cancer cell line. 2. Test Other FABP Inhibitors: If FABP1 expression is low, consider testing inhibitors for other FABP isoforms that may be more highly expressed in that cell line. |
| Difficulty in Generating a Resistant Cell Line | 1. Initial drug concentration is too high, causing excessive cell death. 2. Drug concentration is increased too quickly. 3. Parental cell line has low intrinsic plasticity. | 1. Optimize Starting Dose: Begin the dose-escalation with a concentration around the IC10-IC20 of the parental cell line.[10] 2. Gradual Dose Escalation: Increase the drug concentration slowly (e.g., by 10-30%) only after the cells have recovered and are proliferating steadily at the current concentration.[11] 3. Maintain Backup Cultures: Always keep backup cultures at the previous drug concentration in case of a population crash.[9] |
Quantitative Data Summary
The following tables provide quantitative data on the activity of this compound and other FABP inhibitors.
Table 1: Inhibitory Activity of this compound against FABP Isoforms
| Target | IC50 (μM) |
| FABP1 | 4.46 |
| FABP3 | >30 |
| FABP4 | >15 |
| Data from MedchemExpress.[1] |
Table 2: Example IC50 Values of FABP Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) |
| SBFI-103 | RCaP | Prostate Cancer | ~5 |
| SBFI-103 | PC3 | Prostate Cancer | ~10 |
| SBFI-26 | MDA-MB-231 | Triple-Negative Breast Cancer | 106.1 |
| BMS309403 | MM.1S | Multiple Myeloma | ~50 (at 72h) |
| This table presents example data from different studies to illustrate the range of potencies of FABP inhibitors.[7][8] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol is based on the stepwise dose-escalation method.[10][11]
-
Initial Sensitivity Assessment: Determine the IC50 of this compound for the parental cancer cell line using the MTT assay (see Protocol 2).
-
Initiate Drug Exposure: Culture the parental cells in their standard medium containing this compound at a starting concentration of IC10-IC20.
-
Monitor and Passage: Monitor the cells daily. When they reach 70-80% confluency and show stable proliferation, passage them into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are stably growing, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. Maintain backup cultures at each concentration step.
-
Characterize Resistant Line: Once cells are proliferating in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and analyzing potential resistance mechanisms (e.g., Western blot for FABP1).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1][6][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Measure Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Lipid Droplet Staining with Oil Red O
This protocol allows for the visualization of neutral lipid accumulation in cells.[4][5][13][14]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes.
-
Wash: Wash the cells twice with distilled water.
-
Isopropanol Incubation: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Wash and Counterstain: Wash the cells 3-4 times with distilled water. If desired, counterstain the nuclei with hematoxylin for 1 minute, followed by washing.
-
Visualization: Mount the coverslips on microscope slides and visualize under a light microscope. Lipid droplets will appear as red puncta.
Protocol 4: Fatty Acid Uptake Assay
This protocol uses a fluorescently labeled fatty acid analog (BODIPY-C12) to measure fatty acid uptake.[7][8]
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash cells with a serum-free buffer (e.g., HBSS). Pre-incubate the cells with or without this compound for a specified time (e.g., 30 minutes).
-
Initiate Uptake: Add the BODIPY-C12 fatty acid analog (e.g., at a final concentration of 2 µM) to each well.
-
Kinetic Measurement: Immediately begin measuring fluorescence in a plate reader set to 37°C, with excitation at ~488 nm and emission at ~510 nm. Take readings every minute for 30-60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. The initial slope of the curve represents the rate of fatty acid uptake. Compare the rates between control and this compound-treated cells.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to studying this compound resistance.
Caption: FABP1-PPARα signaling pathway and point of inhibition.
Caption: Postulated FABP1-VEGF signaling axis in cancer cells.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Anticancer FABP5 Inhibitors | Ojima Research Group [stonybrook.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High Drug Resistance in Feline Mammary Carcinoma Cell Line (FMCm) and Comparison with Human Breast Cancer Cell Line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivated FABP5 suppresses malignant progression of prostate cancer cells by inhibiting the activation of nuclear fatty acid receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SBFI26 induces triple‐negative breast cancer cells ferroptosis via lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.ice-biosci.com [en.ice-biosci.com]
- 13. rsc.org [rsc.org]
- 14. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Fabp1-IN-1 delivery methods for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fabp1-IN-1 in animal studies. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its key properties?
This compound, also referred to as compound 44, is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1) with an IC50 of 4.46 μM.[1][2] It has been demonstrated to alleviate histological features of non-alcoholic steatohepatitis (NASH) in mouse models, including steatosis, inflammation, ballooning, and fibrosis.[1][2] Due to its hydrophobic nature, careful consideration of its formulation is critical for successful in vivo delivery.
Data Summary: this compound Properties
| Property | Value | Reference |
| Target | Fatty Acid Binding Protein 1 (FABP1) | [1][2] |
| IC50 | 4.46 μM | [1][2] |
| In Vitro Solubility | 125 mg/mL in DMSO (ultrasonication may be required) | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Q2: My this compound is precipitating out of solution during formulation. What can I do?
Precipitation is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Ensure Complete Initial Dissolution: this compound is highly soluble in DMSO (125 mg/mL), but may require ultrasonication to fully dissolve.[1] Always start by ensuring the compound is completely dissolved in a small amount of DMSO before adding other co-solvents or aqueous components.
-
Use a Co-solvent System: For intraperitoneal (i.p.) or oral gavage administration, a co-solvent system is often necessary. A common approach for hydrophobic compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle containing solubilizing agents such as polyethylene glycol (PEG) and a surfactant like Tween-80.
-
Consider a Lipid-Based Vehicle: For oral administration, lipid-based formulations can enhance the solubility and absorption of poorly water-soluble compounds.[3][4] Options include corn oil, olive oil, or sesame oil.[5] For some FABP inhibitors, a formulation of 10% DMSO in 90% corn oil has been used for intraperitoneal injection.
-
Maintain Proper Order of Addition: When preparing a co-solvent formulation, the order of mixing is critical. Typically, the compound should be dissolved in the primary organic solvent (e.g., DMSO) first, followed by the addition of other co-solvents (e.g., PEG), and finally the aqueous component (e.g., saline or PBS) is added slowly while vortexing.
Troubleshooting Formulation Precipitation
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon adding aqueous solution | The compound has low aqueous solubility. | - Increase the proportion of co-solvents (e.g., PEG, propylene glycol).- Add a surfactant (e.g., Tween-80, Cremophor).- Prepare a suspension instead of a solution for oral gavage. |
| Cloudy or viscous solution | High concentration of excipients like Cremophor or PEG. | - Gently warm the solution.- Ensure proper and thorough mixing.- For oral gavage, a suspension may be acceptable if it is uniform. |
| Precipitation after storage | The formulation is not stable. | - Prepare fresh formulations before each experiment.- Store stock solutions at -80°C and working solutions at 4°C for short periods. |
Q3: What are some recommended vehicle compositions for in vivo delivery of this compound?
The choice of vehicle depends on the route of administration. Below are some commonly used formulations for poorly soluble compounds in rodent studies. It is crucial to perform a small-scale pilot study to assess the solubility and stability of this compound in your chosen vehicle at the desired concentration.
Table of Potential Vehicle Compositions
| Route of Administration | Vehicle Composition | Notes |
| Intraperitoneal (i.p.) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for compounds soluble in DMSO.[6] |
| 10% DMSO, 90% Corn Oil | Has been used for other FABP inhibitors. Suitable for highly lipophilic compounds.[5] | |
| Oral Gavage (p.o.) | 5% DMSO, 95% PEG300 | Suitable if the compound remains soluble after dilution. |
| 10% NMP, 40% PEG300, 50% Water | An alternative to DMSO-based formulations. | |
| 0.5% Carboxymethylcellulose (CMC) in water (as a suspension) | A common vehicle for oral suspensions. Ensure uniform suspension before each administration. |
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity, especially in long-term studies. For intraperitoneal injections, it is generally recommended to keep the DMSO concentration at or below 10%.[7]
Q4: How should I determine the appropriate dose of this compound for my animal study?
Dose determination should be based on a combination of in vitro potency, literature on similar compounds, and pilot in vivo studies.
-
Start with In Vitro Data: The IC50 of this compound is 4.46 μM.[1][2] This can be used as a starting point for estimating a therapeutic concentration range.
-
Literature Review: Look for published studies on other FABP inhibitors to get an idea of the dose ranges used in similar animal models.
-
Dose-Ranging Study: Conduct a pilot study with a small number of animals to test a range of doses. Key endpoints to monitor include target engagement (if a biomarker is available), efficacy in the disease model, and any signs of toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is a general guideline and may need optimization based on the final desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).
-
If necessary, use an ultrasonic bath to completely dissolve the compound in DMSO. Visually inspect for any remaining solid particles.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the PEG300, Tween-80, and saline.
-
Slowly add the this compound stock solution in DMSO to the vehicle while continuously vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for injection. If a fine, stable suspension is formed, ensure it is well-mixed before each injection.
Visualizations
Signaling Pathway of FABP1 in Lipid Metabolism
Caption: FABP1 facilitates the transport of fatty acids within the hepatocyte for metabolism or storage. This compound inhibits this process.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse model of NASH.
Logical Relationship for Troubleshooting Formulation
Caption: A decision tree for troubleshooting the precipitation of this compound during formulation preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to confirm Fabp1-IN-1 is inhibiting FABP1 in cells
Welcome to the technical support center for Fabp1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the inhibitory activity of this compound against its target, Fatty Acid Binding Protein 1 (FABP1), in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1) with a reported IC50 of 4.46 μM.[1][2][3] FABP1 is a cytoplasmic protein responsible for the intracellular transport of long-chain fatty acids and other lipophilic molecules.[4] By binding to FABP1, this compound blocks the transport of these fatty acids, thereby interfering with downstream metabolic processes such as lipid accumulation and signaling pathways.
Q2: What is the expected molecular weight of FABP1 in a Western blot?
A2: The expected molecular weight of human FABP1 is approximately 14 kDa.[5] However, the observed band size on a Western blot can sometimes vary due to post-translational modifications or other factors.
Q3: Where is FABP1 localized within the cell?
A3: FABP1 is primarily a cytoplasmic protein.[4] However, it can also be found in the nucleus and peroxisomes, reflecting its role in transporting lipids to different cellular compartments for processes like gene regulation and oxidation.[6][7]
Q4: What are the direct and indirect ways to confirm this compound is inhibiting FABP1 in my cells?
A4: You can confirm the inhibitory action of this compound through a combination of direct and indirect methods.
-
Direct Methods aim to show the physical interaction between this compound and the FABP1 protein. A key technique for this is the Cellular Thermal Shift Assay (CETSA), which demonstrates target engagement in a cellular environment.
-
Indirect Methods measure the functional consequences of FABP1 inhibition. These include assessing changes in fatty acid uptake, quantifying alterations in downstream cellular processes like lipid droplet formation, and measuring changes in the expression of genes regulated by fatty acid metabolism.
Experimental Workflow for Confirming Inhibition
The following diagram outlines a recommended experimental workflow to confirm that this compound is effectively inhibiting FABP1 in your cell-based assays.
Caption: A streamlined workflow for confirming this compound-mediated inhibition of FABP1 in cells.
Troubleshooting Guides
Western Blot Analysis of FABP1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low protein expression in your cell type.- Insufficient antibody concentration.- Inefficient protein transfer.- Antibody has lost activity. | - Confirm FABP1 expression in your cell line using resources like The Human Protein Atlas.[8] Consider using a positive control lysate.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9]- Verify transfer efficiency with Ponceau S staining. For a small protein like FABP1 (~14 kDa), consider using a membrane with a smaller pore size (0.2 µm) and optimizing transfer time.[10]- Use a fresh aliquot of the antibody and ensure it has been stored correctly. |
| High Background | - Antibody concentration is too high.- Insufficient blocking.- Inadequate washing. | - Reduce the concentration of the primary and/or secondary antibody.- Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[9]- Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific enough.- Protein degradation.- Post-translational modifications. | - Use a different, validated antibody for FABP1.- Add protease inhibitors to your lysis buffer.- Consult literature for known post-translational modifications of FABP1 that might alter its apparent molecular weight.[11] |
Fatty Acid Uptake Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a uniform single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate for experimental samples. |
| Low Fluorescence Signal | - Low expression of fatty acid transporters in your cell line.- Cells are not healthy.- Incorrect filter settings on the plate reader. | - Use a cell line known to have high fatty acid uptake (e.g., HepG2, 3T3-L1 adipocytes).- Check cell viability before starting the assay.- Ensure the excitation and emission wavelengths are appropriate for the fluorescent fatty acid analog used (e.g., BODIPY FL C16: Ex/Em = ~488/515 nm). |
| No Inhibition Observed with this compound | - Inhibitor concentration is too low.- Insufficient pre-incubation time with the inhibitor.- this compound is degraded. | - Perform a dose-response curve to determine the optimal concentration. Start with a concentration around the reported IC50 (4.46 µM).[1][2][3]- Pre-incubate the cells with this compound for at least 30-60 minutes before adding the fluorescent fatty acid.- Prepare fresh solutions of this compound for each experiment. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a direct method to verify the binding of this compound to FABP1 in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with or without this compound to a range of temperatures, the amount of soluble FABP1 remaining can be quantified by Western blot. An increase in the melting temperature of FABP1 in the presence of this compound indicates target engagement.[12][13][14]
Protocol:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with this compound (e.g., 10 µM) and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot: Collect the supernatant, determine the protein concentration, and analyze the samples by Western blotting for FABP1.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FABP1 against the temperature for both the vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates stabilization and therefore, target engagement.
Expected Results:
| Temperature (°C) | % Soluble FABP1 (Vehicle) | % Soluble FABP1 (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Fatty Acid Uptake Assay
This indirect assay measures the functional consequence of FABP1 inhibition on the cell's ability to take up fatty acids.
Principle: FABP1 facilitates the transport of fatty acids across the cytoplasm. Inhibiting FABP1 with this compound is expected to reduce the rate of fatty acid uptake. This can be monitored using a fluorescently labeled fatty acid analog like BODIPY FL C16.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle for 1 hour.
-
Fatty Acid Addition: Add a fluorescent fatty acid analog (e.g., BODIPY FL C16 at a final concentration of 1-5 µM) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/515 nm) over time (e.g., every 2 minutes for 30-60 minutes) using a plate reader.
-
Data Analysis: Calculate the initial rate of fatty acid uptake (the slope of the linear portion of the fluorescence versus time curve). Plot the rate of uptake against the concentration of this compound to determine the IC50.
Expected Quantitative Results:
| This compound (µM) | Fatty Acid Uptake Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 150 | 0 |
| 1 | 120 | 20 |
| 5 | 78 | 48 |
| 10 | 45 | 70 |
| 25 | 20 | 87 |
| 50 | 10 | 93 |
Lipid Droplet Staining and Quantification
This assay visualizes and quantifies the impact of FABP1 inhibition on intracellular lipid storage.
Principle: FABP1 is involved in trafficking fatty acids for their esterification and storage in lipid droplets. Inhibition of FABP1 should lead to a reduction in the number and/or size of lipid droplets.[8]
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle in the presence of a fatty acid source (e.g., 100 µM oleic acid) for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with a lipophilic dye such as BODIPY 493/503 or Nile Red to visualize lipid droplets, and a nuclear stain like DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and total area of lipid droplets per cell.
Expected Quantitative Changes:
| Treatment | Average Lipid Droplet Area per Cell (µm²) | % Decrease from Oleic Acid alone |
| Vehicle | 5.2 | N/A |
| Oleic Acid (100 µM) | 45.8 | 0 |
| Oleic Acid + this compound (10 µM) | 21.5 | ~53% |
Gene Expression Analysis of Acetyl-CoA Carboxylase (ACC)
This method assesses the effect of FABP1 inhibition on a key enzyme in fatty acid metabolism.
Principle: Inhibition of FABP1 can lead to changes in the expression of genes involved in lipid metabolism. Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in fatty acid synthesis, and its expression can be altered by FABP1 activity.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the ACC gene (e.g., ACACA) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in ACC mRNA expression using the ΔΔCt method.
Expected Fold Change in Gene Expression:
| Gene | Treatment | Fold Change (relative to Vehicle) |
| ACACA (ACC) | This compound (10 µM) | ~0.6 (a decrease of ~40%) |
Signaling Pathway and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver fatty acid binding protein FABP1 transfers substrates to cytochrome P450 4A11 for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of the murine lipid droplet-associated proteome during diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FABP1: A NOVEL HEPATIC ENDOCANNABINOID AND CANNABINOID BINDING PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA carboxylase Inhibition increases RPE cell fatty acid oxidation and limits apolipoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Fabp1-IN-1 treatment
Welcome to the technical support center for Fabp1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this selective FABP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1).[1] FABP1 is a protein that binds to long-chain fatty acids and other hydrophobic molecules, facilitating their transport and metabolism within the cell.[2] By binding to FABP1, this compound blocks the protein's ability to transport these molecules. This can lead to a decrease in the intracellular concentration of free fatty acids and their derivatives, thereby affecting various metabolic and inflammatory pathways.[2]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for FABP1 is 4.46 µM.[1][3] This value indicates the concentration of the inhibitor required to reduce the activity of FABP1 by 50% in vitro.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.[4] Always refer to the manufacturer's datasheet for the specific lot you are using for solubility information.
Q4: How should this compound be stored?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal Incubation Time: The treatment time may be too short for the inhibitor to exert its effect. | Perform a time-course experiment to determine the optimal incubation time (e.g., 6, 12, 24, 48 hours). |
| Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to inhibit FABP1 effectively in your specific cell type or assay. | Perform a dose-response experiment with a range of concentrations around the reported IC50 (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal working concentration. | |
| Poor Cell Health: Cells may be unhealthy or stressed, leading to inconsistent results. | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Perform a cell viability assay (e.g., MTT, trypan blue) to confirm cell health. | |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound and store them properly. | |
| High Cell Toxicity or Death | Inhibitor Concentration Too High: The concentration of this compound may be toxic to your cells. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. Start with concentrations well below the IC50 and titrate up. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Prolonged Incubation Time: Extended exposure to the inhibitor, even at a non-toxic concentration, may eventually lead to cell death. | Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired effect without causing significant toxicity. | |
| Inconsistent or Variable Results | Inconsistent Cell Plating: Uneven cell density across wells can lead to variability. | Ensure a homogenous cell suspension and use proper pipetting techniques to seed cells evenly. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to altered concentrations and cell stress. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Variability in Treatment Application: Inconsistent timing or pipetting when adding the inhibitor can introduce variability. | Add the inhibitor to all wells as consistently and quickly as possible. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, particularly the incubation time and concentration, should be determined empirically for each cell line and experimental setup.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24 hours). This should be optimized based on your experimental goals.
-
-
Downstream Analysis:
-
After incubation, proceed with your desired downstream assay, such as a cell viability assay, fatty acid uptake assay, gene expression analysis, or Western blotting.
-
Optimization of Incubation Time and Concentration
To determine the optimal incubation time and concentration of this compound for your specific experiment, it is recommended to perform a time-course and a dose-response experiment.
1. Dose-Response Experiment:
-
Seed cells as described above.
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25 µM) for a fixed incubation time (e.g., 24 hours).
-
Perform your desired assay to measure the effect of the inhibitor. This will help you determine the optimal working concentration.
2. Time-Course Experiment:
-
Seed cells as described above.
-
Treat cells with a fixed, optimal concentration of this compound determined from the dose-response experiment.
-
Perform your desired assay at different time points (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| FABP1 | 4.46[1][3] |
| FABP3 | >30[1] |
| FABP4 | >15[1] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of FABP1 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for cell treatment with this compound.
References
Troubleshooting unexpected results with Fabp1-IN-1
Welcome to the technical support center for Fabp1-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 44, is a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1).[1] FABP1 is a cytoplasmic protein that plays a crucial role in the intracellular transport of long-chain fatty acids and other lipophilic molecules.[2][3] By binding to the fatty acid-binding site of FABP1, this compound blocks this transport, thereby modulating lipid metabolism and inflammatory pathways.[2] This inhibitory action can lead to a reduction in lipid accumulation in cells, such as hepatocytes.[2]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research related to metabolic disorders, particularly non-alcoholic steatohepatitis (NASH).[1] Studies have shown that it can alleviate typical histological features of fatty liver in mouse models of NASH, including steatosis, lobular inflammation, ballooning, and fibrosis.[1] Its role in regulating lipid metabolism and its anti-oxidative stress and hepatoprotective properties make it a valuable tool for investigating the therapeutic potential of FABP1 inhibition.[1]
Q3: What is the potency and selectivity of this compound?
This compound is a selective inhibitor of FABP1 with a reported half-maximal inhibitory concentration (IC50) of 4.46 µM.[1] Its selectivity for FABP1 over other FABP isoforms has been demonstrated, with IC50 values greater than 30 µM for FABP3 and greater than 15 µM for FABP4.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Fatty Acid Binding Protein 1 (FABP1) | [1] |
| IC50 (FABP1) | 4.46 µM | [1] |
| IC50 (FABP3) | >30 µM | MedChemExpress Datasheet |
| IC50 (FABP4) | >15 µM | MedChemExpress Datasheet |
| Solubility in DMSO | 125 mg/mL | MedChemExpress Datasheet |
| Storage Conditions | -20°C for short-term, -80°C for long-term | MedChemExpress Datasheet |
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound in cell-based assays.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a concentration range around the reported IC50 of 4.46 µM and extend higher and lower to capture the full dose-response curve.
-
-
Possible Cause 2: Poor Solubility or Stability in Culture Medium.
-
Solution: this compound is highly soluble in DMSO. However, precipitation can occur when the DMSO stock is diluted into aqueous culture medium. To avoid this, prepare a fresh dilution from your DMSO stock for each experiment. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. Visually inspect the medium for any signs of precipitation after adding the inhibitor. The stability of the compound in your specific culture medium over the duration of the experiment should also be considered. For longer incubations, replenishing the medium with fresh inhibitor may be necessary.
-
-
Possible Cause 3: Low or Absent FABP1 Expression in the Cell Model.
-
Solution: The effect of this compound is dependent on the presence of its target, FABP1. Verify the expression level of FABP1 in your chosen cell line using techniques such as Western blot or qPCR. If FABP1 expression is low or absent, consider using a different cell line known to express higher levels of FABP1, such as hepatocyte-derived cell lines (e.g., HepG2).
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: Non-specific Binding or Cytotoxicity at High Concentrations.
-
Solution: While this compound is selective, high concentrations can lead to off-target effects or general cytotoxicity. It is crucial to use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls, such as a vehicle-only control and a positive control for the expected phenotype. Assess cell viability using methods like MTT or trypan blue exclusion to ensure the observed effects are not due to cytotoxicity.
-
-
Possible Cause 2: Interaction with Other Components in the Assay.
-
Solution: Some assay components, such as serum proteins, can bind to small molecules and reduce their effective concentration. If you suspect this is an issue, you can try reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health.
-
Problem 3: Unexpected phenotypic changes in cells or animals.
-
Possible Cause 1: Modulation of Unknown FABP1-dependent Pathways.
-
Solution: FABP1 is involved in a multitude of cellular processes beyond simple fatty acid transport, including gene regulation and signaling.[4] Inhibition of FABP1 could therefore have wide-ranging and sometimes unexpected effects. A thorough literature search on the known functions of FABP1 in your specific biological context is recommended. Consider performing broader profiling experiments, such as transcriptomics or proteomics, to identify the pathways affected by this compound treatment.
-
-
Possible Cause 2: Off-target effects on other proteins.
-
Solution: Although selective, it is always possible that a small molecule inhibitor interacts with unintended targets, especially at higher concentrations. If you suspect off-target effects, you can try to rescue the phenotype by overexpressing a resistant form of FABP1 or by using a structurally different FABP1 inhibitor to see if the same phenotype is observed.
-
Experimental Protocols
1. In Vitro FABP1 Inhibitory Activity Assay (Fluorescence Displacement Method)
This protocol is adapted from a general method for assessing FABP inhibitor activity.[5]
-
Principle: This assay measures the ability of a test compound to displace a fluorescent probe, 8-anilino-1-naphthalenesulfonic acid (1,8-ANS), from the binding pocket of FABP1, leading to a decrease in fluorescence intensity.
-
Materials:
-
Recombinant human FABP1 protein
-
8-anilino-1-naphthalenesulfonic acid (1,8-ANS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a 100 mM stock solution of 1,8-ANS in DMSO.
-
Dilute the 1,8-ANS stock solution 1:3000 (v/v) in PBS to create the working solution.
-
In a 96-well plate, add 60 µL of the 1,8-ANS working solution to each well.
-
Add 80 µL of a 2.5 µM solution of recombinant human FABP1 protein in PBS to each well.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in PBS to achieve the desired final concentrations. Add 60 µL of the diluted this compound solutions to the wells. For the control (no inhibitor), add 60 µL of PBS with the same final DMSO concentration.
-
Incubate the plate for 3 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 470 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. In Vivo Evaluation of this compound in a Mouse Model of NASH
This is a representative protocol based on studies investigating the effects of FABP1 modulation in NASH mouse models.[6][7]
-
Animal Model: C57BL/6J mice are commonly used. NASH can be induced by a high-fat diet (HFD) often supplemented with fructose in the drinking water, or a combination of a special diet and weekly intraperitoneal injections of carbon tetrachloride (CCl4).[6][8]
-
Dosing:
-
This compound can be formulated for oral gavage. The exact dosage and frequency will need to be optimized, but studies with other small molecule inhibitors in similar models can provide a starting point.
-
A vehicle control group (receiving the formulation without this compound) is essential.
-
-
Experimental Groups:
-
Control group (standard chow diet)
-
NASH model group (e.g., HFD + CCl4) receiving vehicle
-
NASH model group (e.g., HFD + CCl4) receiving this compound
-
-
Duration: The study duration can range from several weeks to months, depending on the specific NASH induction protocol.[8]
-
Outcome Measures:
-
Metabolic parameters: Body weight, liver weight, serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological analysis of the liver: H&E staining for steatosis, inflammation, and ballooning; Masson's trichrome or Sirius Red staining for fibrosis.
-
Gene and protein expression analysis: qPCR and Western blot for markers of inflammation (e.g., TNF-α, IL-6), oxidative stress, and fibrosis (e.g., α-SMA, collagen I).
-
Visualizations
Caption: FABP1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting in vitro experiments.
Caption: Logical relationships of key experimental factors for this compound.
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. FABP1 - Wikipedia [en.wikipedia.org]
- 4. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention [frontiersin.org]
- 8. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fabp1-IN-1 and BMS309403: Efficacy and Selectivity in Targeting Fatty Acid Binding Proteins
In the landscape of pharmacological research, the selective inhibition of Fatty Acid Binding Proteins (FABPs) has emerged as a promising strategy for the treatment of metabolic and inflammatory diseases. This guide provides a detailed comparison of two key inhibitors: Fabp1-IN-1, a selective inhibitor of Liver Fatty Acid Binding Protein (FABP1), and BMS309403, a potent inhibitor of Adipocyte Fatty Acid Binding Protein (FABP4). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, selectivity, and underlying mechanisms of action based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and BMS309403, highlighting their respective potencies and selectivities against different FABP isoforms.
| Inhibitor | Target FABP | Potency (IC50/Ki) | Selectivity | Reference |
| This compound | FABP1 | IC50: 4.46 µM | >15 µM (FABP4), >30 µM (FABP3) | [1] |
| BMS309403 | FABP4 | Ki: <2 nM | 250 nM (FABP3), 350 nM (FABP5) | [2] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of FABP1, a protein primarily expressed in the liver, intestine, kidney, and pancreas.[3] FABP1 plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids.[4] By binding to the fatty acid-binding pocket of FABP1, this compound competitively inhibits the binding of endogenous fatty acids, thereby modulating lipid metabolism and inflammatory pathways.[3] The inhibition of FABP1 has been shown to be a potential therapeutic approach for conditions like non-alcoholic steatohepatitis (NASH).[1]
BMS309403 is a potent and selective inhibitor of FABP4, also known as aP2, which is predominantly expressed in adipocytes and macrophages.[2][5] It competitively binds to the fatty-acid-binding pocket of FABP4.[5] FABP4 is a key protein that integrates metabolic and inflammatory responses, and its inhibition has been demonstrated to be effective against type 2 diabetes and atherosclerosis in preclinical models.[2][5]
Caption: FABP1 signaling and the inhibitory action of this compound.
Caption: FABP4 signaling and the inhibitory action of BMS309403.
Experimental Protocols
The determination of the inhibitory activity of both compounds relies on competitive binding assays. Below are the generalized methodologies based on published research.
FABP1 Inhibitory Activity Assay (for this compound)
This assay is based on the displacement of a fluorescent probe from the FABP1 binding pocket by a potential inhibitor.[6]
-
Reagents and Materials:
-
Recombinant human FABP1 protein.
-
8-anilino-1-naphthalene-sulfonic acid (1,8-ANS) as the fluorescent probe.
-
This compound (or other test compounds) at various concentrations.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A solution of 1,8-ANS in PBS is added to the wells of a 96-well plate.
-
Recombinant FABP1 protein solution is then added to the wells.
-
The test compound (this compound) at varying concentrations is added to the wells.
-
The plate is incubated at room temperature for a short period (e.g., 3 minutes) to allow for binding equilibrium.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 370 nm and 470 nm, respectively.[6]
-
-
Data Analysis:
-
The percentage of FABP1 inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
FABP4 Inhibitory Activity Assay (for BMS309403)
A similar fluorescence displacement assay is used to determine the binding affinity (Ki) of inhibitors to FABP4.
-
Reagents and Materials:
-
Recombinant human or mouse FABP4 protein.
-
A fluorescent probe that binds to FABP4 (e.g., 1,8-ANS).
-
BMS309403 (or other test compounds) at various concentrations.
-
Buffer solution (e.g., PBS).
-
96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The assay is set up with the FABP4 protein, the fluorescent probe, and varying concentrations of the inhibitor (BMS309403) in a 96-well plate.
-
The binding of the fluorescent probe to FABP4 results in an increase in fluorescence.
-
The inhibitor competes with the probe for binding to FABP4, leading to a decrease in fluorescence.
-
The fluorescence is measured after an incubation period to reach equilibrium.
-
-
Data Analysis:
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Caption: A generalized workflow for in vitro screening of FABP inhibitors.
Conclusion
This compound and BMS309403 represent two distinct classes of FABP inhibitors with high selectivity for their respective targets, FABP1 and FABP4. While BMS309403 exhibits significantly higher potency in the nanomolar range for FABP4, this compound provides a valuable tool for the specific investigation of FABP1 function with its micromolar potency. The choice between these inhibitors will ultimately depend on the specific research question and the targeted biological pathway. The experimental protocols outlined provide a foundation for the in vitro characterization of these and other novel FABP inhibitors. Further research into the in vivo efficacy and safety of these compounds will be crucial for their potential translation into therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 [ideas.repec.org]
- 6. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Fabp1-IN-1: A Comparative Guide for Researchers
Introduction to Fabp1-IN-1
This compound, also referred to as compound 44 in initial discovery literature, has been identified as an inhibitor of FABP1 with an IC50 of 4.46 µM[1]. FABP1 is a key protein in the intracellular transport of long-chain fatty acids and other lipids, and its inhibition is a therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH)[1]. The validation of this compound's specificity is crucial for its use as a reliable tool in preclinical research.
Comparative Inhibitor Analysis
To properly assess the specificity of this compound, it is essential to compare its activity against other members of the FABP family. While a complete selectivity panel for this compound is not published, we can compare its known potency for FABP1 with the selectivity profile of a well-characterized FABP inhibitor, BMS-309403. This comparison highlights the type of data necessary for a thorough validation.
Inhibitor Potency and Selectivity
| Inhibitor | Target FABP | IC50 / Ki (nM) | Selectivity Data (Ki in nM) |
| This compound | FABP1 | 4460 | FABP2: Data not availableFABP3: Data not availableFABP4: Data not availableFABP5: Data not availableFABP6: Data not availableFABP7: Data not available |
| BMS-309403 | FABP4 | <2 | FABP3: 250FABP5: 350 |
Data for this compound is presented as IC50, while data for BMS-309403 is presented as Ki. These values are not directly comparable but illustrate the type of data required for a complete selectivity profile.
Experimental Protocols for Specificity Validation
A standard method for determining the potency and selectivity of FABP inhibitors is the fluorescence displacement assay. This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of a specific FABP isoform.
Fluorescence Displacement Assay Protocol
Objective: To determine the IC50 or Ki of a test compound (e.g., this compound) for various FABP isoforms.
Materials:
-
Recombinant human FABP isoforms (FABP1, FABP2, FABP3, etc.)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA))
-
Test compound (this compound)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Protein Preparation: Dilute the recombinant FABP isoforms to a final concentration of 1 µM in the assay buffer.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to a final concentration of 1 µM.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions in the assay buffer to the desired final concentrations.
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the diluted FABP isoform.
-
Add 50 µL of the diluted fluorescent probe to each well.
-
Add 50 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., for ANS, excitation ~380 nm, emission ~460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with probe and buffer only).
-
Normalize the data by setting the fluorescence of the wells with FABP and probe only as 100% and the fluorescence of wells with a known saturating concentration of a reference inhibitor as 0%.
-
Plot the normalized fluorescence against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Path to Specificity Validation
To achieve a comprehensive understanding of this compound's specificity, a systematic experimental approach is required. The following diagrams illustrate the conceptual workflow and the signaling context of FABP1.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Simplified signaling pathway of FABP1 in a hepatocyte.
Conclusion and Recommendations
The available data confirms that this compound is an inhibitor of FABP1. However, to rigorously validate its specificity and establish it as a selective chemical probe, a comprehensive selectivity screen against other FABP isoforms is essential. Researchers using this compound should consider the following:
-
Generate or demand selectivity data: When purchasing or synthesizing this compound, inquire about its activity against other FABPs. If this data is unavailable, consider performing the fluorescence displacement assay described above against a panel of relevant FABP isoforms (e.g., FABP2, FABP3, FABP4, FABP5).
-
Use appropriate controls: In any experiment using this compound, include negative and positive controls. A structurally similar but inactive compound can serve as a negative control, while a well-characterized, selective FABP1 inhibitor could be a positive control.
-
Orthogonal validation: Whenever possible, validate findings obtained with this compound using an orthogonal method, such as siRNA-mediated knockdown of FABP1, to confirm that the observed phenotype is indeed due to the inhibition of FABP1.
By following these guidelines, researchers can confidently assess the specificity of this compound and generate more reliable and reproducible data.
References
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockdown of FABP1
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological and genetic approaches to target validation is critical. This guide provides an objective comparison of using a selective chemical inhibitor, Fabp1-IN-1, versus genetic knockdown for studying the function of Fatty Acid Binding Protein 1 (FABP1), a key regulator of lipid metabolism.
Fatty Acid Binding Protein 1 (FABP1) is a critical intracellular lipid-binding protein predominantly expressed in the liver and intestine. It plays a pivotal role in the uptake, transport, and metabolic fate of long-chain fatty acids. Its involvement in metabolic diseases such as non-alcoholic steatohepatitis (NASH) has made it an attractive therapeutic target. This guide delves into a comparative analysis of two primary methods used to probe FABP1 function: the use of the selective small molecule inhibitor, this compound, and genetic knockdown techniques (shRNA and knockout models).
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of FABP1 |
| Mechanism of Action | Reversible binding to the fatty acid-binding pocket of the FABP1 protein, preventing ligand binding and transport. | Reduction or complete ablation of FABP1 protein expression through RNA interference (shRNA) or gene editing (knockout). |
| Temporal Control | Acute and reversible. Effects are dependent on drug exposure and can be initiated or ceased at specific times. | Chronic and generally irreversible (in the case of knockout models). Effects are present throughout the life of the cell or organism. |
| Selectivity | This compound is selective for FABP1 with an IC50 of 4.46 μM. It shows significantly lower activity against FABP3 (>30 μM) and FABP4 (>15 μM)[1]. | Highly specific to the Fabp1 gene. Potential for off-target effects with shRNA needs to be carefully evaluated. |
| In Vivo Application | Systemic administration allows for the study of FABP1 inhibition in the whole organism, mimicking a therapeutic intervention. | Provides a model for lifelong deficiency of FABP1, revealing its role in development and chronic disease states. |
| Key Phenotypes | Alleviates steatosis, lobular inflammation, ballooning, and fibrosis in a mouse model of NASH[1][2]. | Decreased hepatic triglyceride accumulation, reduced fatty acid uptake and oxidation, and protection against diet-induced obesity and hepatic steatosis. |
In-Depth Comparison
Efficacy in Modulating Lipid Metabolism
Both pharmacological inhibition and genetic knockdown of FABP1 have demonstrated significant effects on lipid metabolism.
This compound , identified as compound 44 in a recent study, has been shown to be a selective inhibitor of FABP1 with an IC50 of 4.46 μM[1][2]. In a mouse model of NASH, treatment with this compound led to a significant amelioration of liver histopathology, including a reduction in steatosis, inflammation, and fibrosis[1][2]. This suggests that acute inhibition of FABP1 activity can reverse or halt the progression of fatty liver disease.
Genetic knockdown of FABP1, either through shRNA in cell culture and in vivo models or via the generation of knockout mice, has consistently resulted in altered lipid homeostasis. Studies on FABP1 knockout mice have revealed decreased hepatic triglyceride content and reduced fatty acid uptake and oxidation. These animals are also protected from high-fat diet-induced obesity and hepatic steatosis.
Experimental Workflows
The experimental approaches for utilizing this compound and genetic knockdown differ significantly, each offering unique advantages for specific research questions.
Signaling Pathways
FABP1 is known to influence cellular signaling, primarily through its interaction with the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that governs the transcription of genes involved in fatty acid oxidation. By delivering fatty acids or their metabolites to PPARα, FABP1 can modulate its activity.
Both this compound and genetic knockdown are expected to disrupt this signaling axis, leading to downstream changes in gene expression.
Experimental Protocols
shRNA-Mediated Knockdown of FABP1 in Hepatocytes
-
Vector Construction: Design and clone shRNA sequences targeting the mouse Fabp1 mRNA into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Transduction of Hepatocytes: Culture primary mouse hepatocytes or a hepatocyte cell line (e.g., Hepa 1-6) and transduce with the lentiviral particles.
-
Selection and Validation: Select for transduced cells using puromycin. Validate FABP1 knockdown efficiency by Western blot and qRT-PCR.
Generation of FABP1 Knockout Mice
-
Targeting Vector Construction: A targeting vector is designed to replace the coding exons of the Fabp1 gene with a neomycin resistance cassette via homologous recombination.
-
ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells.
-
Selection and Screening: ES cells with the correct targeted mutation are selected using neomycin and screened by PCR and Southern blotting.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the knockout allele.
-
Genotyping: Offspring are genotyped by PCR to identify wild-type, heterozygous, and homozygous knockout animals.
In Vivo Administration of this compound
-
Animal Model: A diet-induced mouse model of NASH is commonly used. For example, C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet for a specified period to induce the disease phenotype.
-
Inhibitor Formulation: this compound is formulated for in vivo delivery. A common formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Dosing Regimen: The inhibitor is administered to the mice, typically via oral gavage, at a specific dose and frequency (e.g., once daily). A vehicle-only group serves as the control.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and tissues (liver, blood) are collected for analysis of liver histology (H&E, Sirius Red staining), gene expression (qRT-PCR), protein levels (Western blot), and metabolic parameters (e.g., plasma ALT, AST, triglycerides).
Fatty Acid Uptake Assay
-
Cell Culture: Plate hepatocytes (either primary cells or a cell line) in a multi-well plate and culture to confluency.
-
Treatment: Treat the cells with this compound or vehicle for a specified time. For genetic knockdown models, use the validated knockdown cells.
-
Fatty Acid Incubation: Incubate the cells with a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) for a short period.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess fluorescent fatty acid and measure the intracellular fluorescence using a plate reader or flow cytometer. The fluorescence intensity is proportional to the rate of fatty acid uptake.
Liver Triglyceride Measurement
-
Tissue Homogenization: A known weight of liver tissue is homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the homogenate using a solvent mixture (e.g., chloroform:methanol).
-
Triglyceride Quantification: The extracted lipids are dried and then resuspended in a buffer. The triglyceride content is then measured using a commercially available colorimetric or fluorometric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The amount of glycerol is then quantified.
-
Normalization: The triglyceride content is normalized to the initial weight of the liver tissue.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of FABP1 are powerful tools for investigating the role of this protein in health and disease. The choice between these two approaches depends on the specific research question.
-
This compound is ideal for studying the acute effects of FABP1 inhibition and for preclinical evaluation of a potential therapeutic strategy. Its reversible nature allows for precise temporal control of the intervention.
-
Genetic knockdown provides a model to understand the long-term consequences of FABP1 deficiency, including its role in development and the chronic progression of metabolic diseases.
By combining the insights gained from both pharmacological and genetic approaches, researchers can build a more complete understanding of FABP1 biology and its potential as a therapeutic target.
References
Head-to-Head Comparison: Fabp1-IN-1 (Compound 44) vs. GSK0660
A Comprehensive Guide for Researchers in Metabolic and Inflammatory Disease
In the landscape of therapeutic development for metabolic and inflammatory disorders, particularly non-alcoholic steatohepatitis (NASH), two distinct molecular targets have garnered significant attention: Fatty Acid Binding Protein 1 (FABP1) and Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This guide provides a detailed, data-driven comparison of two key modulators of these targets: the novel FABP1 inhibitor, referred to herein as compound 44 (as a representative for the requested "Fabp1-IN-1"), and the well-characterized PPARβ/δ antagonist, GSK0660 .
This objective analysis is intended to assist researchers, scientists, and drug development professionals in understanding the relative strengths, mechanisms of action, and experimental considerations for each compound.
Executive Summary
| Feature | This compound (Compound 44) | GSK0660 |
| Target | Fatty Acid Binding Protein 1 (FABP1) | Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) |
| Mechanism of Action | Inhibitor | Antagonist |
| Reported IC50 | 4.46 µM[1][2] | 155 nM (binding assay), 300 nM (antagonist assay)[3][4] |
| Therapeutic Potential | NASH, metabolic disorders, inflammation[1][2] | Inflammation, metabolic disorders, certain cancers |
| In Vivo Efficacy | Alleviated steatosis, lobular inflammation, ballooning, and fibrosis in a mouse model of NASH.[1][2] | Not extensively studied in NASH models. Demonstrates anti-inflammatory and metabolic effects in other models. |
| Selectivity | High selectivity for FABP1 is implied, but comprehensive selectivity panel data is not yet publicly available. | Highly selective for PPARβ/δ over PPARα and PPARγ (IC50 > 10 µM for α and γ).[3][4] |
Detailed Performance Data
In Vitro Potency
The inhibitory potential of both compounds has been quantified using distinct in vitro assays, reflecting their different mechanisms of action.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound (Compound 44) | FABP1 Inhibitory Activity Assay (Fluorescence-based) | Human FABP1 | 4.46 ± 0.54 µM | [1][2] |
| GSK0660 | Ligand Binding Assay | Human PPARβ/δ | 155 nM | [3][4] |
| GSK0660 | Antagonist Assay (Cell-based) | Human PPARβ/δ | 300 nM | [3][4] |
In Vivo Efficacy in a NASH Model
Compound 44 has been evaluated in a mouse model of non-alcoholic steatohepatitis (NASH), demonstrating promising results in mitigating key histological features of the disease.[1][2] While GSK0660 has been investigated in various in vivo models of inflammation and metabolism, its efficacy in a dedicated NASH model is not yet reported in the literature.
| Compound | Animal Model | Key Findings | Reference |
| This compound (Compound 44) | NASH Mouse Model | - Reduced hepatic steatosis- Decreased lobular inflammation- Attenuated hepatocyte ballooning- Ameliorated liver fibrosis | [1][2] |
| GSK0660 | Various (e.g., inflammation, metabolic dysregulation) | - Anti-inflammatory effects- Modulation of lipid metabolism |
Mechanism of Action and Signaling Pathways
This compound (Compound 44): Targeting Intracellular Fatty Acid Trafficking
FABP1 is a key intracellular lipid-binding protein, abundant in the liver, that facilitates the transport of long-chain fatty acids and other lipophilic molecules.[5] By inhibiting FABP1, compound 44 is thought to reduce the intracellular availability of fatty acids for processes that contribute to the pathogenesis of NASH, such as triglyceride synthesis and the generation of pro-inflammatory lipid species.[5] This interruption of fatty acid trafficking can lead to a reduction in hepatic steatosis, inflammation, and subsequent fibrosis.
GSK0660: Antagonizing a Key Metabolic Regulator
GSK0660 acts as a selective antagonist of PPARβ/δ, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[6] In its active state, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating the expression of target genes.[7] By antagonizing PPARβ/δ, GSK0660 can prevent the downstream effects of its activation, which may be beneficial in pathological contexts where PPARβ/δ activity is dysregulated.
Experimental Protocols
FABP1 Inhibitory Activity Assay (for Compound 44)
This assay is a fluorescence-based method to screen for and characterize inhibitors of FABP1.
Principle: The fluorescent probe 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS) binds to the hydrophobic pocket of FABP1, resulting in a significant increase in fluorescence. A competitive inhibitor will displace 1,8-ANS from the binding pocket, leading to a decrease in the fluorescence signal. The degree of fluorescence quenching is proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human FABP1 protein
-
1,8-ANS (8-anilino-1-naphthalene-sulfonic acid)
-
Test compound (e.g., Compound 44)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of 1,8-ANS in PBS.
-
In a 96-well black microplate, add the 1,8-ANS solution to each well.
-
Add the FABP1 protein solution to each well, except for the blank control wells.
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, with a final concentration of DMSO kept constant and low across all wells) to the appropriate wells. Include a positive control (a known FABP1 inhibitor, if available) and a vehicle control (solvent only).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 1,8-ANS (e.g., excitation ~350 nm, emission ~480 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - 联科生物 [liankebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
On-Target Efficacy of Fabp1-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of Fabp1-IN-1, a selective inhibitor of Fatty Acid Binding Protein 1 (FABP1). The following sections detail its performance against other relevant compounds, supported by experimental data and protocols.
Introduction to FABP1 and its Inhibition
Fatty Acid Binding Protein 1 (FABP1), predominantly expressed in the liver, plays a crucial role in the uptake, intracellular transport, and metabolism of long-chain fatty acids and other hydrophobic ligands.[1] Its involvement in lipid metabolism and cellular signaling pathways, particularly in modulating the activity of peroxisome proliferator-activated receptors (PPARs), makes it a compelling therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] FABP1 inhibitors act by competitively binding to the fatty acid-binding pocket of the protein, thereby impeding the transport of fatty acids and other lipophilic molecules. This mechanism can lead to a reduction in hepatic lipid accumulation and inflammation.
In Vitro Efficacy and Selectivity of FABP1 Inhibitors
The inhibitory potency of novel compounds against FABP1 is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 44) | FABP1 | 4.46 ± 0.54 | [2] |
| Compound 12 | FABP1 | 3.6 | [3][4] |
This compound (also referred to as compound 44) demonstrates potent inhibition of FABP1 with an IC50 value of 4.46 µM.[2] For comparison, another novel FABP1 inhibitor, compound 12, exhibits a slightly lower IC50 of 3.6 µM.[3][4]
Selectivity is a critical attribute of a therapeutic inhibitor, as off-target effects can lead to undesirable side effects. While a complete selectivity profile for this compound across all FABP isoforms is not publicly available, a comparison with a well-characterized, potent inhibitor of a different FABP isoform, such as BMS309403 for FABP4, highlights the importance of isoform-specific inhibition.
| Compound | Ki (nM) for FABP3 | Ki (nM) for FABP4 | Ki (nM) for FABP5 | Reference |
| BMS309403 | 250 | <2 | 350 | [5][6] |
BMS309403 is a highly potent and selective inhibitor of FABP4, with significantly weaker activity against FABP3 and FABP5.[5][6] This level of selectivity is desirable for targeted therapeutic intervention.
In Vivo Efficacy in a Preclinical Model of NASH
The therapeutic potential of this compound has been evaluated in a preclinical mouse model of NASH. This model, induced by a combination of a Western diet and carbon tetrachloride (CCl4), recapitulates key histopathological features of human NASH, including steatosis, inflammation, and fibrosis.[7][8][9]
In this model, this compound was shown to alleviate the typical histological features of fatty liver, including steatosis, lobular inflammation, ballooning, and fibrosis.[2] These findings suggest that this compound has the potential to mitigate the key drivers of NASH pathology. Similarly, the comparator compound 12 demonstrated efficacy in reducing hepatic lipid accumulation, inflammation, and fibrosis in MASH models.[4]
Experimental Methodologies
In Vitro FABP1 Inhibitory Activity Assay (Fluorescence Displacement)
This assay quantifies the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP1, thereby providing a measure of its binding affinity and inhibitory potency.
Protocol:
-
Reagents and Preparation:
-
FABP1 protein solution (2.5 µmol/L).
-
Fluorescent probe: 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS) (100 mmol/L in DMSO, diluted 1:3000 in phosphate buffer, pH 7.4).
-
Test compounds (this compound and comparators) at various concentrations.
-
Phosphate buffer (1X PBS, pH = 7.4).
-
-
Assay Procedure:
-
Add 60 µL of the diluted 1,8-ANS solution to the wells of a 96-well plate.
-
Add 80 µL of the FABP1 protein solution to each well.
-
Add 60 µL of the test compound solution at different concentrations to the respective wells.
-
Incubate the plate for 3 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a multifunctional microplate reader with excitation at 370 nm and emission at 470 nm.
-
The percentage of FABP1 inhibition is calculated using the formula: [1 - (absorbance of treated wells - absorbance of blank wells) / (absorbance of control wells - absorbance of blank wells)] x 100%
-
The IC50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo NASH Mouse Model
This model is used to evaluate the efficacy of therapeutic agents in a setting that mimics human NASH.
Protocol:
-
Animal Model:
-
Male C57BL/6J mice are typically used.
-
-
Induction of NASH:
-
Diet: Mice are fed a Western diet, which is high in fat (e.g., 21.1%), sucrose (e.g., 41%), and cholesterol (e.g., 1.25%).[8] They are also given high-sugar drinking water containing fructose and glucose.[7][8]
-
Chemical Induction: Mice receive weekly intraperitoneal injections of carbon tetrachloride (CCl4) at a low dose (e.g., 0.2 µL/g body weight) to accelerate liver injury and fibrosis.[7][8]
-
-
Treatment:
-
After a period of NASH induction (e.g., 8-12 weeks), mice are treated with the test compound (e.g., this compound) or vehicle control for a specified duration.
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and blood and liver samples are collected.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol are measured.
-
Visualizing Pathways and Workflows
Caption: FABP1-mediated signaling pathway in lipid metabolism.
References
- 1. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Mouse Model of Non-Alcoholic Steatohepatitis and Hepatocellular Carcinoma Induced by Western Diet and Carbon Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FABP1 Inhibition: Fabp1-IN-1 Versus Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver and intestine, is a key player in the intracellular transport and metabolism of long-chain fatty acids and other lipophilic molecules.[1] Its involvement in various metabolic processes has rendered it an attractive therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and other metabolic disorders.[2][3] This has spurred the development of synthetic inhibitors, such as Fabp1-IN-1, designed for high potency and selectivity. Concurrently, a growing body of research has explored the potential of natural compounds to modulate FABP1 activity and its associated pathways.
This guide provides an objective comparison between the synthetic inhibitor this compound and a selection of natural compounds—quercetin, resveratrol, curcumin, and genistein—that have been investigated for their effects on FABP1 and lipid metabolism. The comparison is based on available experimental data, focusing on direct inhibitory activity, effects on FABP1 expression, and modulation of related signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the direct inhibition of FABP1 and the effects of these compounds on related metabolic targets. A significant distinction to note is the availability of direct inhibitory data for the synthetic compound this compound, whereas the data for the natural compounds primarily points to indirect regulation of FABP1 expression or effects on other proteins involved in lipid metabolism.
Table 1: Direct Inhibitory Activity against FABP1
| Compound | Type | IC50 (µM) | Selectivity |
| This compound | Synthetic | 4.46[3] | Selective for FABP1 over FABP3 (>30 µM) and FABP4 (>15 µM)[4] |
| Quercetin | Natural | Data not available | - |
| Resveratrol | Natural | Data not available | - |
| Curcumin | Natural | Data not available | - |
| Genistein | Natural | Data not available | - |
Table 2: Effects of Natural Compounds on FABP1 Expression and Related Targets
| Compound | Effect on FABP1 Expression | Other Relevant Inhibitory Activities (IC50/Ki) |
| Quercetin | Downregulates expression of adipocyte fatty acid binding protein (aP2/FABP4)[5] | OATP1B1 (IC50: 15.9 µM)[5] |
| Resveratrol | Downregulates epidermal fatty acid-binding protein (E-FABP/FABP5) expression[6] | Directly interacts with and inhibits FABP5[7] |
| Curcumin | Downregulates fatty acid synthase (FAS)[2] | FAS (IC50: 26.8 µM)[8] |
| Genistein | Downregulates expression of adipocyte fatty acid binding protein (aP2/FABP4)[5] | - |
Signaling Pathways and Mechanisms of Action
FABP1 plays a crucial role in fatty acid uptake and trafficking to various cellular compartments, including the nucleus, where it can influence the activity of transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] The activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.
This compound: Direct Inhibition
This compound acts as a competitive inhibitor, binding to the fatty acid-binding pocket of FABP1 and directly blocking the transport of fatty acids.[3] This direct inhibition is a targeted approach to reduce the downstream effects of FABP1 activity.
Natural Compounds: Indirect Modulation
The surveyed natural compounds—quercetin, resveratrol, curcumin, and genistein—appear to exert their effects on lipid metabolism through broader, more indirect mechanisms rather than direct, potent inhibition of FABP1. Their activities include:
-
Downregulation of FABP Expression: Several of these compounds have been shown to reduce the expression of FABP1 or other FABP family members.[5][6] This leads to a lower overall capacity for fatty acid transport within the cell.
-
Inhibition of Other Key Enzymes: These polyphenols often target other critical enzymes in lipid metabolism, such as fatty acid synthase (FAS).[8]
-
Modulation of Transcription Factors: They can influence the activity of master regulators of lipid metabolism, including Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and PPARs.[5][8]
Experimental Protocols
In Vitro FABP1 Inhibitory Activity Assay (Fluorescence Displacement Method)
This protocol is adapted from a method used to screen for novel FABP1 inhibitors.[11]
Objective: To determine the in vitro inhibitory activity of a test compound against FABP1 by measuring the displacement of a fluorescent probe.
Materials:
-
Recombinant human FABP1 protein
-
Fluorescent probe: 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS)
-
Test compounds (e.g., this compound, natural compounds) dissolved in DMSO
-
Phosphate buffer (1X PBS, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Multifunctional microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare 1,8-ANS Solution: Dilute a 100 mM stock solution of 1,8-ANS in DMSO 1:3000 (v/v) with phosphate buffer.
-
Plate Setup: Add 60 µL of the diluted 1,8-ANS solution to each well of the 96-well plate.
-
Add FABP1: Add 80 µL of a 2.5 µmol/L solution of FABP1 protein in phosphate buffer to each well, except for the blank wells.
-
Add Test Compounds: Add 60 µL of the test compound solution at various concentrations to the appropriate wells. For control wells, add 60 µL of the vehicle (e.g., phosphate buffer with DMSO).
-
Incubation: Incubate the plate for 3 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 470 nm.
-
Data Analysis:
-
Calculate the percentage of FABP1 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_treated - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of FABP1 activity, using a suitable software package (e.g., GraphPad Prism).[11]
-
Logical Relationships and Comparative Performance
The comparison between this compound and the selected natural compounds reveals a fundamental difference in their mechanism of action and the specificity of the available data.
This compound:
-
Performance: Demonstrates potent and selective direct inhibition of FABP1.[3][4] The availability of a specific IC50 value allows for quantitative assessment and comparison with other direct inhibitors.
-
Advantages: High specificity for the target protein, leading to potentially fewer off-target effects. The well-defined mechanism of action facilitates further drug development and optimization.
-
Limitations: As a synthetic molecule, its long-term effects and potential toxicity require thorough investigation.
Natural Compounds (Quercetin, Resveratrol, Curcumin, Genistein):
-
Performance: The current body of evidence does not support a primary mechanism of direct, potent inhibition of FABP1. Instead, these compounds appear to modulate lipid metabolism through a wider range of actions, including the regulation of FABP gene expression and inhibition of other metabolic enzymes.[5][6][8]
-
Advantages: Generally considered to have a good safety profile and possess pleiotropic beneficial effects, including antioxidant and anti-inflammatory properties.
-
Limitations: The lack of direct FABP1 inhibition data makes a direct comparison of potency with this compound impossible. Their broad spectrum of activity can lead to off-target effects, and their bioavailability and in vivo efficacy can be variable.
Conclusion
For researchers seeking a tool for the specific and direct inhibition of FABP1 in experimental models, This compound is the superior choice due to its demonstrated potency and selectivity. Its well-characterized direct inhibitory mechanism provides a clear basis for interpreting experimental outcomes.
Natural compounds such as quercetin, resveratrol, curcumin, and genistein, while showing promise in modulating lipid metabolism and related pathways, should not be considered direct competitive inhibitors of FABP1 based on the currently available scientific literature. Their value lies in their broader, multi-targeted effects on cellular metabolism, including the regulation of FABP1 expression.
For drug development professionals, this compound represents a lead compound for a targeted therapeutic strategy against FABP1. The natural compounds, on the other hand, may serve as a source of inspiration for developing novel therapeutic agents with multi-faceted mechanisms of action, or be considered as adjunctive therapies. Further research, including in vitro binding and inhibition assays, is necessary to definitively determine if these natural compounds have any direct inhibitory effect on FABP1.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Evaluating the Therapeutic Potential of Curcumin and Synthetic Derivatives: A Computational Approach to Anti-Obesity Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of PPARα mediates FABP1 expression, contributing to IgA nephropathy by stimulating ferroptosis in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein inhibits differentiation of primary human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resveratrol, a novel inhibitor of fatty acid binding protein 5, inhibits cervical cancer metastasis by suppressing fatty acid transport into nucleus and downstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein enhances expression of genes involved in fatty acid catabolism through activation of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fabp1-IN-1 Against Known Fatty Acid Uptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potent Fatty Acid Binding Protein 1 (FABP1) inhibitor, representing the activity of a conceptual "Fabp1-IN-1," against other well-characterized inhibitors of fatty acid uptake. The comparison focuses on their mechanisms of action, inhibitory potency, and the experimental protocols used for their evaluation. This document is intended to assist researchers in selecting the appropriate tools for studying fatty acid metabolism and in the development of novel therapeutics targeting lipid transport.
Introduction to Fatty Acid Uptake Inhibition
The cellular uptake of long-chain fatty acids is a critical process in energy metabolism, lipid signaling, and the synthesis of complex lipids. Dysregulation of fatty acid transport is implicated in a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease. Consequently, the proteins that mediate fatty acid uptake are significant targets for therapeutic intervention. This guide focuses on inhibitors of four key proteins involved in this process:
-
Fatty Acid Binding Protein 1 (FABP1): An intracellular protein that binds and transports long-chain fatty acids within the cell, facilitating their transport to organelles for metabolism or storage.
-
CD36 (Fatty Acid Translocase): A transmembrane protein that facilitates the uptake of a broad range of ligands, including long-chain fatty acids.
-
Fatty Acid Transport Protein 2 (FATP2): A member of the solute carrier family 27 (SLC27), FATP2 is an integral membrane protein that facilitates the transport of long-chain fatty acids across the plasma membrane.
-
Acyl-CoA Synthetase Long-chain (ACSL): A family of enzymes that activate long-chain fatty acids by converting them to fatty acyl-CoAs. This "trapping" mechanism is a crucial step immediately following or coupled with cellular entry.
This guide will use a recently identified potent FABP1 inhibitor, compound 12 , as a proxy for the conceptual This compound due to the lack of public data on a compound with the latter name.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the quantitative data for the selected fatty acid uptake inhibitors, providing a direct comparison of their potency.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Types Used in Studies |
| Compound 12 (for this compound) | FABP1 | Intracellular fatty acid transport inhibition | IC50 = 3.6 µM[1] | In-house library screen |
| Sulfo-N-succinimidyl oleate (SSO) | CD36 | Irreversible covalent binding to Lys164[2] | Effective concentration: 100 µM[3] | Primary colorectal cancer cells[3] |
| Lipofermata | FATP2 | Non-competitive inhibition of fatty acid transport | IC50 = 3-6 µM in various cell lines[4] | HepG2, Caco-2, C2C12, INS-1E[4] |
| Triacsin C | ACSL1, ACSL3, ACSL4 | Competitive inhibition of acyl-CoA synthetase activity | IC50 = 3.66 µM (for total ACSL activity)[5] | MM.1S multiple myeloma cells[5] |
Experimental Protocols
A common and effective method for quantifying fatty acid uptake and its inhibition is the use of fluorescently labeled fatty acid analogs. The following protocol is a generalized procedure based on the use of C1-BODIPY-C12.
Protocol: In Vitro Fatty Acid Uptake Assay Using C1-BODIPY-C12
This protocol allows for the real-time measurement of fatty acid uptake in live cells.
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
96-well black, clear-bottom tissue culture plates
-
C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue (or another suitable quencher of extracellular fluorescence)
-
Inhibitor compounds (e.g., this compound representative, SSO, Lipofermata, Triacsin C)
-
Serum-free culture medium
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay. Culture the cells in their appropriate growth medium.
-
Cell Starvation: Prior to the assay, remove the growth medium and wash the cells with PBS. Add serum-free medium and incubate for a defined period (e.g., 2-4 hours) to reduce the influence of serum components.
-
Inhibitor Pre-incubation: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO). Dilute the inhibitors to the desired final concentrations in serum-free medium. Remove the starvation medium from the cells and add the medium containing the inhibitors. Incubate for a specific time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) for comparison.
-
Preparation of Fatty Acid Solution: Prepare a working solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in serum-free medium. A typical final concentration of C1-BODIPY-C12 is 1-5 µM. Also, prepare a quenching solution containing Trypan Blue (e.g., 0.2%).
-
Fatty Acid Uptake Measurement:
-
To initiate the uptake, add the C1-BODIPY-C12/BSA solution to the wells containing the cells and inhibitors.
-
Immediately add the Trypan Blue quenching solution. This will quench the fluorescence of the C1-BODIPY-C12 in the extracellular medium, ensuring that only the intracellular fluorescence is detected.
-
Place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the intracellular fluorescence at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-FL) at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
-
Data Analysis:
-
The rate of fatty acid uptake is determined from the linear portion of the fluorescence increase over time.
-
Plot the rate of uptake against the inhibitor concentration to determine the IC50 value.
-
Compare the IC50 values of the different inhibitors to assess their relative potencies.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the distinct points of intervention for each of the discussed fatty acid uptake inhibitors.
Caption: Mechanisms of action for different fatty acid uptake inhibitors.
Experimental Workflow for Fatty Acid Uptake Inhibition Assay
The following diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of a fatty acid uptake inhibitor.
Caption: Workflow for a fluorescent fatty acid uptake inhibition assay.
Conclusion
The selection of an appropriate fatty acid uptake inhibitor is contingent on the specific research question and the biological system under investigation.
-
This compound (represented by Compound 12) offers a tool to probe the intracellular trafficking of fatty acids, a distinct mechanism compared to the inhibition of plasma membrane transporters. Its utility may be particularly relevant in tissues with high FABP1 expression, such as the liver and intestine.
-
SSO provides an irreversible method to block CD36-mediated uptake, making it suitable for studies where a complete and sustained inhibition of this specific transporter is required.
-
Lipofermata serves as a specific inhibitor of FATP2, allowing for the dissection of the role of this particular FATP isoform in fatty acid uptake in various cell types.
-
Triacsin C targets the intracellular "trapping" of fatty acids by inhibiting their conversion to acyl-CoAs. This allows for the investigation of the consequences of impaired fatty acid activation on cellular metabolism.
By understanding the distinct mechanisms and potencies of these inhibitors, researchers can make informed decisions to advance their studies in the complex field of lipid metabolism.
References
- 1. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells [frontiersin.org]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fabp1-IN-1 Across Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Fabp1-IN-1, a selective inhibitor of Fatty Acid-Binding Protein 1 (FABP1). This document outlines the inhibitor's performance, compares it with alternative compounds, and presents supporting experimental data and protocols to facilitate further research and drug development efforts.
Introduction to Fabp1 and its Inhibition
Fatty Acid-Binding Protein 1 (FABP1), also known as liver-type FABP (L-FABP), is a crucial intracellular protein responsible for the transport and metabolism of long-chain fatty acids and other hydrophobic molecules.[1] Primarily expressed in the liver, FABP1 is also found in the intestine, kidney, and lungs.[1] Its involvement in lipid metabolism and cellular signaling pathways has made it a significant target for therapeutic intervention in various metabolic and inflammatory diseases.[2] this compound is a selective inhibitor of FABP1, demonstrating potential in preclinical studies for conditions such as non-alcoholic steatohepatitis (NASH).[3] This guide will delve into the specifics of this compound and compare its potential efficacy across different cell types where FABP1 plays a vital role.
Performance and Comparative Analysis of this compound
While direct comparative studies of this compound across different cell lines are not extensively available in the public domain, its effects can be inferred based on the known function of FABP1 in various tissues and the observed outcomes of FABP1 inhibition or knockdown.
Data Presentation: Inhibitor Properties
| Inhibitor | Target | IC50 | Cell Type Studied (in vitro/in vivo) | Key Findings |
| This compound | FABP1 | 4.46 µM | NASH mouse model | Alleviated histological features of fatty liver, including steatosis, inflammation, ballooning, and fibrosis.[3] |
| Compound 12 | FABP1 | 3.6 µM | MASH mouse model, Hepatic Stellate Cells (LX-2) | Reduced hepatic lipid accumulation, inflammation, and fibrosis. Inhibited fibrosis-related gene expression in hepatic stellate cells. |
| Compound 30 | FABP1 | >80 µM for FABP4 (selective for FABP1) | Diet-Induced Obesity (DIO) mice | Significantly alleviated hepatic steatosis.[4] |
| BMS-309403 | FABP4 (also inhibits FABP3 and FABP5) | <2 nM for FABP4 | Apolipoprotein E-deficient mice, Human endothelial cells | Improves endothelial function.[5] |
Inferred Comparative Efficacy of this compound in Different Cell Types
-
Hepatocytes (Liver Cells): Given that this compound has shown efficacy in a NASH mouse model, its primary impact is expected in hepatocytes.[3] FABP1 is highly abundant in the liver and plays a key role in fatty acid uptake, transport, and metabolism.[1][6] Inhibition of FABP1 by this compound in hepatocytes would likely lead to reduced lipid accumulation, decreased oxidative stress, and modulation of inflammatory pathways, consistent with the findings in NASH models.[3]
-
Enterocytes (Intestinal Cells): FABP1 is also expressed in the proximal small intestine, where it participates in the absorption and trafficking of dietary fats.[7][8][9] Studies on FABP1 knockdown in the Caco-2 human enterocyte cell line have demonstrated impaired fatty acid uptake and proliferation.[7] Therefore, it can be inferred that this compound would modulate lipid absorption and potentially impact the proliferation of intestinal epithelial cells.
-
Renal Proximal Tubule Cells (Kidney Cells): In humans, FABP1 is expressed in the proximal tubules of the kidneys and is involved in the renal handling of fatty acids.[10][11] Urinary FABP1 is considered a biomarker for acute kidney injury.[10][11] Inhibition of FABP1 in these cells by this compound could potentially influence renal lipid metabolism and may have protective effects in the context of kidney injury, although this requires further investigation.
Experimental Protocols
In Vitro FABP1 Inhibitory Activity Assay
This protocol is adapted from a published study and can be used to determine the IC50 values of FABP1 inhibitors.[12]
Materials:
-
Recombinant FABP1 protein
-
8-anilino-1-naphthalene-sulfonic acid (1,8-ANS)
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Multifunctional microplate reader with fluorescence detection
Procedure:
-
Prepare a master mix of 1,8-ANS by diluting a 100 mM stock in DMSO 1:3000 (v/v) with phosphate buffer.
-
Add 60 µL of the 1,8-ANS master mix to each well of a 96-well plate.
-
Add 80 µL of a 2.5 µM FABP1 protein solution to each well.
-
Prepare serial dilutions of the test compounds in DMSO and add 60 µL of each concentration to the respective wells.
-
Incubate the plate for 3 minutes at room temperature.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 470 nm.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence_treated - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FABP1 binds to fatty acids in the cytoplasm, forming a complex that transports them to the nucleus to activate PPARα, leading to the regulation of target gene expression. This compound inhibits this process by binding to FABP1.
Caption: A proposed experimental workflow for the comparative analysis of this compound in different cell types.
Conclusion
This compound is a promising selective inhibitor of FABP1 with demonstrated in vivo efficacy in a model of NASH. While direct comparative data in different cell types is limited, its mechanism of action suggests it would have significant effects in cells with high FABP1 expression, such as hepatocytes, enterocytes, and renal proximal tubule cells. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies to further elucidate the cell-specific effects of this compound and other FABP1 inhibitors. This will be crucial for the continued development of targeted therapies for metabolic and inflammatory diseases.
References
- 1. FABP1 - Wikipedia [en.wikipedia.org]
- 2. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel highly selective non-carboxylic acid FABP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary fatty acid-binding protein 1: an early predictive biomarker of kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary fatty acid-binding protein 1: an early predictive biomarker of kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing NASH Treatment: A Preclinical Head-to-Head of Fabp1-IN-1 and Leading Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive preclinical comparison guide released today offers a deep dive into the therapeutic potential of Fabp1-IN-1, a novel small molecule inhibitor of Fatty Acid Binding Protein 1 (FABP1), for the treatment of non-alcoholic steatohepatitis (NASH). The guide provides a head-to-head analysis of this compound against current leading therapeutic alternatives, GLP-1 receptor agonists and SGLT2 inhibitors, arming researchers and drug development professionals with critical data to inform future NASH therapy development.
NASH, a severe form of non-alcoholic fatty liver disease (NAFLD), is a growing global health crisis with no approved pharmacological treatments. It is characterized by liver steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. FABP1 is a key protein involved in the uptake and trafficking of fatty acids in the liver, making it a promising therapeutic target to halt the progression of NASH.
This guide synthesizes available preclinical data, presenting a clear, data-driven comparison of the efficacy of these different therapeutic approaches in validated animal models of NASH.
At a Glance: this compound Poised as a Strong Contender
This compound, also identified as compound 44, has demonstrated significant promise in preclinical studies. With an in vitro IC50 of 4.46 µM, this selective FABP1 inhibitor has been shown to effectively alleviate the key histological hallmarks of NASH in mouse models, including steatosis, lobular inflammation, hepatocyte ballooning, and fibrosis.[1] Beyond its histological benefits, this compound has been reported to possess lipid metabolism-regulating, anti-oxidative stress, and hepatoprotective properties.[1]
Comparative Efficacy in Preclinical Models
To provide a clear comparison, this guide summarizes the performance of this compound alongside the well-documented preclinical efficacy of the GLP-1 receptor agonist Semaglutide and the SGLT2 inhibitor Dapagliflozin. The data is presented to highlight the relative strengths of each approach in addressing the multifaceted pathology of NASH.
Table 1: Comparative Efficacy of this compound and Alternatives in Preclinical NASH Models
| Parameter | This compound (Compound 44) | Semaglutide (GLP-1 RA) | Dapagliflozin (SGLT2i) |
| Mechanism of Action | Selective inhibitor of Fatty Acid Binding Protein 1 (FABP1) | Glucagon-like peptide-1 receptor agonist | Sodium-glucose cotransporter-2 inhibitor |
| Preclinical Model(s) | NASH mouse model[1] | DIO-NASH mice, db/db mice | High-fat diet-induced obese mice, db/db mice[1][2] |
| Effect on Steatosis | Alleviated[1] | Significantly reduced macrovesicular and microvesicular steatosis | Ameliorated hepatic steatosis[2] |
| Effect on Inflammation | Alleviated lobular inflammation[1] | Reduced hepatic inflammation | Reduced markers of inflammation |
| Effect on Ballooning | Alleviated[1] | Data not consistently reported | Data not consistently reported |
| Effect on Fibrosis | Alleviated[1] | No significant improvement in fibrosis stage, but reduced collagen fiber reticulation | Reduced liver fibrosis |
| Effect on Liver Enzymes | Hepatoprotective properties suggest reduction | Reduced ALT and AST levels | Decreased alanine aminotransferase (ALT) levels[1] |
| Effect on Lipid Profile | Lipid metabolism regulating properties[1] | Reduced TG, TCHO, and LDL | No significant impact on plasma triglycerides (TG)[2] |
| Effect on Body Weight | Data not available | Significant reduction | Slight inhibition of body weight gain[2] |
| Effect on Blood Glucose | Data not available | Significant reduction | Temporarily reduced blood glucose[2] |
Delving into the Mechanisms: Signaling Pathways
The distinct mechanisms of action of these three compounds are crucial to understanding their therapeutic effects.
Caption: Simplified signaling pathways of this compound, GLP-1 RAs, and SGLT2 inhibitors in the context of NASH.
Experimental Deep Dive: Methodologies
To ensure the reproducibility and clear understanding of the presented data, this guide includes detailed experimental protocols for the key preclinical studies cited.
Experimental Protocol: In Vivo NASH Mouse Model for this compound Evaluation (General Protocol based on similar studies)
A commonly used preclinical model to evaluate the efficacy of anti-NASH compounds involves the use of mice fed a diet that induces the key features of the disease.
Caption: A typical experimental workflow for evaluating anti-NASH therapeutics in a diet-induced mouse model.
1. Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced metabolic diseases.
2. Diet and Induction of NASH: Mice are fed a specialized diet, such as a high-fat, high-fructose, and high-cholesterol diet (often referred to as an "American lifestyle-associated diet" or AMLN diet), for a period of 16 to 24 weeks to induce the key histopathological features of NASH, including steatosis, inflammation, and fibrosis.
3. Treatment: Once NASH is established, mice are randomized into treatment groups:
- Vehicle control group
- This compound treatment groups (at various doses)
- Positive control group (e.g., a clinically relevant comparator like Semaglutide)
4. Dosing: The compounds are typically administered daily via oral gavage for a duration of 4 to 12 weeks.
5. Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is performed:
- Histopathology: Liver tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to quantify fibrosis.
- Biochemical Analysis: Blood samples are analyzed for levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.
- Gene Expression Analysis: Liver tissue may be used to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
The Path Forward
The preclinical data presented in this guide underscore the significant potential of this compound as a novel therapeutic agent for NASH. Its targeted mechanism of action, directly addressing the handling of fatty acids within the liver, presents a compelling alternative to the broader metabolic effects of GLP-1 receptor agonists and SGLT2 inhibitors.
While all three approaches demonstrate efficacy in preclinical models, the distinct profiles of each suggest that a personalized medicine approach may be the future of NASH treatment. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic strategies.
[Insert boilerplate here]
Contact:
[Title]
[Email]
[Phone Number]
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing of FABP1 ameliorates hepatic steatosis, inflammation, and oxidative stress in mice with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fabp1-IN-1 Versus Silencing RNA for FABP1 Inhibition
For researchers, scientists, and drug development professionals, choosing the right tool to investigate the function of Fatty Acid Binding Protein 1 (FABP1) is a critical decision. Both small molecule inhibitors, represented here by the well-characterized compound BMS309403 as a proxy for Fabp1-IN-1, and silencing RNA (siRNA) offer powerful methods to reduce FABP1 activity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
| Feature | Small Molecule Inhibitor (e.g., BMS309403) | Silencing RNA (siRNA) |
| Mechanism of Action | Reversible binding to the FABP1 protein, blocking its fatty acid-binding pocket. | Post-transcriptional gene silencing by targeted degradation of FABP1 mRNA. |
| Mode of Action | Inhibition of protein function. | Reduction of protein expression. |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires transfection and time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient, dependent on compound washout and metabolism. | Can be transient or stable depending on the delivery method; typically lasts for several days. |
| Specificity | Potential for off-target binding to other proteins, especially other FABP isoforms. | Can have off-target effects through miRNA-like seed region binding, leading to unintended gene silencing. |
| Delivery | Direct addition to cell culture media. | Requires a transfection reagent or viral vector to deliver the siRNA into the cells. |
| Ease of Use | Generally simpler to apply in vitro. | Requires optimization of transfection protocols for each cell type. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from separate studies on the efficacy of a FABP inhibitor and FABP1 siRNA. It is important to note that these results were not obtained from a head-to-head study and experimental conditions may vary.
Table 1: Efficacy of FABP Inhibitor (BMS309403) on Protein Function and Downstream Pathways
| Cell Line | Treatment | Concentration | Effect | Quantitative Result | Citation |
| THP-1 Macrophages | BMS309403 | 10 µM | Inhibition of MCP-1 release | Significant reduction | [1] |
| 3T3-L1 Adipocytes | BMS309403 | 10 µM | Inhibition of basal lipolysis | Significant reduction in glycerol release | [1] |
| THP-1 Macrophages | Palmitate + BMS309403 | 50 µM | Reduction of A-FABP mRNA | Significant decrease compared to palmitate alone | [2] |
Table 2: Efficacy of FABP1 siRNA on mRNA and Protein Expression
| Cell Line | Transfection Method | siRNA Concentration | Time Point | mRNA Knockdown Efficiency | Protein Knockdown Efficiency | Citation |
| ARPE-19 | Smart pool siRNA | 10 nM | 48 hours | ~80% | ~72% | [3] |
| HFD-fed C57BL/6J mice | Adenovirus-mediated shRNA | N/A | 1 week | Significant reduction | Significant reduction | [4][5] |
| HeLa | siKRT7-1 | 1 nM | 24 hours | ~90% | Not specified | [6] |
Mechanism of Action
Small Molecule Inhibition
Small molecule inhibitors, such as BMS309403, function by directly binding to the target protein, in this case, FABP1. This binding is typically reversible and occurs within the ligand-binding pocket of the protein, competitively inhibiting the binding of endogenous fatty acids and other ligands. This blockade of the active site prevents FABP1 from carrying out its function of transporting lipids within the cell.
Silencing RNA (siRNA)
siRNA operates at the post-transcriptional level. Once introduced into the cell, the double-stranded siRNA is processed by the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary sequence on the FABP1 messenger RNA (mRNA). This binding leads to the cleavage and subsequent degradation of the FABP1 mRNA, thereby preventing its translation into protein. The result is a significant reduction in the total amount of FABP1 protein in the cell.
Experimental Protocols
Detailed Methodology for a Key Experiment Using a Small Molecule Inhibitor
Experiment: Inhibition of Lipolysis in 3T3-L1 Adipocytes with BMS309403
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. Differentiation into adipocytes is induced by treating confluent cells with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours, followed by culture in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours. The cells are then maintained in DMEM with 10% FBS for an additional 4-6 days to allow for full differentiation.
-
Inhibitor Treatment: Differentiated 3T3-L1 adipocytes are washed with PBS and then incubated in serum-free DMEM. BMS309403, dissolved in DMSO, is added to the media at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO only) is run in parallel.
-
Lipolysis Assay: After a 24-hour incubation with the inhibitor, the cell culture supernatant is collected. The concentration of glycerol in the supernatant, a measure of lipolysis, is determined using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of glycerol released is normalized to the total cellular protein content. The percentage inhibition of lipolysis is calculated by comparing the glycerol levels in the BMS309403-treated wells to the vehicle-treated control wells.
Detailed Methodology for a Key Experiment Using siRNA
Experiment: siRNA-mediated Knockdown of FABP1 in HepG2 Cells
-
Cell Seeding: One day prior to transfection, seed HepG2 cells in a 24-well plate at a density of 7,500-12,000 cells per well in 0.5 mL of complete growth medium. This should result in 30-50% confluency at the time of transfection.[7]
-
siRNA Complex Preparation:
-
For each well, dilute 30-50 nM of FABP1 siRNA into 40 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5.5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 40 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.[7]
-
-
Transfection:
-
Wash the HepG2 cells once with 1x PBS and replace the medium with 0.5 mL of fresh complete growth medium.
-
Add the prepared siRNA-transfection reagent complexes dropwise to each well.[7]
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, harvest the cells for analysis.
-
For qRT-PCR: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Synthesize cDNA using a reverse transcription kit. Perform quantitative real-time PCR using primers specific for FABP1 and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative mRNA expression using the 2-ΔΔCt method.[8][9]
-
For Western Blot: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against FABP1, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system. Quantify band intensity and normalize to a loading control (e.g., β-actin).[10][11]
-
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of FABP1 inhibition.
Caption: Experimental workflows for inhibitor and siRNA studies.
Caption: Simplified FABP1 signaling pathway.
Conclusion
Both small molecule inhibitors and siRNA are valuable tools for studying FABP1 function, each with its own set of advantages and disadvantages. The choice between them will depend on the specific research question, the experimental system, and the desired outcome.
-
Small molecule inhibitors are ideal for studies requiring rapid and transient inhibition of FABP1 function. Their ease of use makes them suitable for high-throughput screening and initial validation studies. However, the potential for off-target effects should be carefully considered and controlled for.
-
siRNA-mediated silencing provides a highly specific method for reducing the total amount of FABP1 protein, making it the preferred choice for studies aiming to understand the consequences of long-term protein depletion. While the protocol is more involved and requires optimization, it offers a powerful way to dissect the role of FABP1 in various cellular processes.
By carefully weighing the factors outlined in this guide, researchers can make an informed decision on whether a small molecule inhibitor like this compound or FABP1-targeting siRNA is the more appropriate tool for their specific scientific inquiry.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of FABP5 mRNA decreases cellular cholesterol levels and results in decreased apoB100 secretion and triglyceride accumulation in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 8. Mechanistic Investigation on the Regulation of FABP1 by the IL-6/miR-603 Signaling in the Pathogenesis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FABP1 Antibody | Cell Signaling Technology [cellsignal.com]
Reproducibility of Experiments Using Fabp1-IN-1: A Comparative Guide for Researchers
An In-depth Analysis of the Selective FABP1 Inhibitor for Non-alcoholic Steatohepatitis (NASH) Research
For researchers and drug development professionals investigating novel therapeutics for non-alcoholic steatohepatitis (NASH), the selective inhibitor Fabp1-IN-1 presents a promising pharmacological tool. This guide provides a comprehensive comparison of this compound with other alternatives, supported by available experimental data, detailed protocols, and visual representations of its mechanism of action to aid in the design and reproducibility of future studies.
This compound: A First-in-Class Inhibitor
This compound, also identified as compound 44 in its primary publication, is a potent and selective inhibitor of Fatty Acid-Binding Protein 1 (FABP1) with a reported half-maximal inhibitory concentration (IC50) of 4.46 μM.[1] FABP1 is a key protein in the liver responsible for the transport of long-chain fatty acids.[2] Its inhibition is a therapeutic strategy to mitigate the fat accumulation, inflammation, and subsequent fibrosis characteristic of NASH.[1]
In Vivo Efficacy in a NASH Mouse Model
Initial studies have demonstrated the potential of this compound in a mouse model of NASH. The administration of this inhibitor was shown to alleviate the primary histological hallmarks of the disease, including:
-
Steatosis: A reduction in the abnormal accumulation of fat within liver cells.
-
Lobular Inflammation: A decrease in the inflammatory infiltrates in the liver lobules.
-
Ballooning: A reduction in the number of swollen and injured hepatocytes.
-
Fibrosis: A decrease in the excessive deposition of fibrous connective tissue.[1]
While these initial findings are promising, the reproducibility of these experiments is crucial for validating this compound as a reliable research tool and potential therapeutic lead. To date, independent studies confirming these specific findings with this compound have not been identified in the public domain. The detailed experimental protocols from the original study are essential for other researchers to replicate and build upon these results.
Comparative Analysis of FABP1 Inhibitors
The landscape of FABP1 inhibitors is still emerging. While a direct, comprehensive comparison with a wide range of selective FABP1 inhibitors is challenged by the limited number of publicly disclosed compounds and their associated data, a comparison with other fatty acid-binding protein inhibitors can provide context.
| Inhibitor | Target(s) | IC50/Kᵢ | Key Findings | Reference |
| This compound (Compound 44) | FABP1 | IC50: 4.46 µM | Alleviates steatosis, inflammation, ballooning, and fibrosis in a NASH mouse model. | [1] |
| BMS-309403 | FABP4 > FABP3, FABP5 | Kᵢ: <2 nM (FABP4) | Primarily targets adipocyte FABP (FABP4). | |
| HTS01037 | aP2 (FABP4) | Kᵢ: 0.67 µM | Competitive antagonist of protein-protein interactions mediated by aP2. | |
| SBFI-26 | FABP5 | - | An identified inhibitor of FABP5. | [3] |
Note: This table highlights the challenge in finding directly comparable, selective FABP1 inhibitors with published in vivo data for NASH. Many known FABP inhibitors target other isoforms like FABP4 and FABP5. The lack of extensive, publicly available data on multiple selective FABP1 inhibitors makes a head-to-head comparison of in vivo efficacy for NASH challenging at this time.
Experimental Protocols
To facilitate the replication and validation of experiments with this compound, the following is a generalized protocol for inducing NASH in a mouse model, based on common practices in the field. The specific administration details for this compound should be referenced from the primary publication by Chen et al., 2024, when the full text becomes available.
NASH Induction in a Mouse Model (General Protocol)
-
Animal Model: C57BL/6J mice are commonly used.
-
Diet: A high-fat, high-cholesterol, and high-sucrose diet is administered for a period of 8-12 weeks to induce steatohepatitis.[4]
-
Accelerant (Optional): Weekly intraperitoneal injections of carbon tetrachloride (CCl4) can be used to accelerate the development of fibrosis.[4]
-
Monitoring: Regular monitoring of body weight, liver enzymes (ALT, AST), and lipid profiles.
-
Histological Analysis: At the end of the study period, liver tissues are collected for histological staining (H&E for steatosis, inflammation, and ballooning; Masson's trichrome or Sirius Red for fibrosis) and scoring using a standardized system like the NAFLD Activity Score (NAS).[4][5]
Administration of this compound (Hypothetical Protocol based on available information)
-
Formulation: this compound would be formulated in a suitable vehicle for in vivo administration (e.g., a solution for oral gavage or intraperitoneal injection).
-
Dosing: The dosage would be determined based on the in vitro potency (IC50) and pharmacokinetic studies.
-
Treatment Period: The inhibitor would be administered for a defined period during or after the induction of NASH to assess its therapeutic effects.
Signaling Pathways and Mechanism of Action
FABP1 is known to be involved in the intracellular transport of fatty acids to various organelles for metabolism or storage. A key signaling pathway influenced by FABP1 is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.[6][7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Proposed Signaling Pathway of FABP1 Inhibition
Caption: Inhibition of FABP1 by this compound is hypothesized to reduce the intracellular transport of fatty acids, thereby decreasing their availability for storage in lipid droplets (reducing steatosis) and for activating PPARα.
Experimental Workflow for Evaluating this compound
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Serum L-FABP as a Biomarker and Hepatoprotective Effect of L-FABP Using Wild-Type and Human L-FABP Chromosome Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human liver fatty acid binding protein (FABP1) gene is activated by FOXA1 and PPARα; and repressed by C/EBPα: Implications in FABP1 down-regulation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of PPARα mediates FABP1 expression, contributing to IgA nephropathy by stimulating ferroptosis in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Fabp1-IN-1 and Other Published FABP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Fabp1-IN-1 against other published inhibitors of Fatty Acid-Binding Protein 1 (FABP1). The data presented is intended to assist researchers in selecting the appropriate tools for their studies in areas such as non-alcoholic steatohepatitis (NASH), metabolic diseases, and other FABP1-related research.
Overview of FABP1 Inhibition
Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver and intestine, plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids and other lipids. Its involvement in lipid homeostasis has made it a significant therapeutic target for metabolic disorders. Inhibition of FABP1 is a promising strategy to modulate lipid metabolism and mitigate the progression of diseases like NASH. This guide focuses on the in vitro potency of various small molecule inhibitors developed to target FABP1.
Data Presentation: Potency of FABP1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected published FABP1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Alias/Compound ID | FABP1 IC50 (µM) | Reference |
| This compound | 44 | 4.46 | --INVALID-LINK--[1][2] |
| Compound 12 | - | 3.6 | --INVALID-LINK--[3] |
| Compound 1 | - | 14.6 | --INVALID-LINK--[3] |
| Compound 30 | - | Potent & Selective | --INVALID-LINK--[4] |
Note: The IC50 value for Compound 30 has been described as potent and selective, though the specific quantitative value is not detailed in the referenced publication.
Experimental Protocols
The potency of the inhibitors listed above was primarily determined using a fluorescence displacement assay. This method assesses the ability of a test compound to displace a fluorescent probe from the binding pocket of the FABP1 protein.
In Vitro FABP1 Inhibitory Activity Assay Protocol [3]
-
Reagents and Preparation :
-
FABP1 protein solution (2.5 µmol/L).
-
Fluorescent probe: 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS) solution. A 100 mM/L stock solution in DMSO is diluted 1:3000 (v/v) with phosphate buffer (1X PBS, pH 7.4).
-
Test compounds (inhibitors) at various concentrations.
-
96-well microplate.
-
-
Assay Procedure :
-
Add 60 µL of the diluted 1,8-ANS solution to each well of the 96-well plate.
-
Add 80 µL of the FABP1 protein solution to each well.
-
Add 60 µL of the test compound solution at diverse concentrations to the wells.
-
Incubate the plate for 3 minutes at room temperature.
-
-
Data Acquisition :
-
Measure the fluorescence intensity of each well using a multi-functional microplate reader.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 470 nm.
-
-
Data Analysis :
-
The percentage of FABP1 inhibition is calculated using the following formula: Inhibition (%) = [1 - (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
The IC50 values are then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate the mechanism of FABP1 inhibition and the general workflow of the experimental protocol used to determine inhibitor potency.
Caption: Mechanism of competitive inhibition of FABP1 by this compound.
Caption: Experimental workflow for determining FABP1 inhibitor potency.
References
- 1. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel highly selective non-carboxylic acid FABP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Fabp1-IN-1 in Non-Alcoholic Steatohepatitis (NASH) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Fabp1-IN-1, a first-in-class inhibitor of Fatty Acid-Binding Protein 1 (FABP1), and its translational relevance in the context of Non-Alcoholic Steatohepatitis (NASH). By objectively comparing its performance with other alternatives and providing supporting experimental data, this document aims to equip researchers with the necessary information to evaluate the potential of this compound for their studies.
Introduction to FABP1 and its Role in NASH
Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver, plays a crucial role in the intracellular transport of long-chain fatty acids and other lipid species.[1][2] This function implicates FABP1 in the pathogenesis of NASH, a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. By facilitating fatty acid uptake and trafficking within hepatocytes, FABP1 can contribute to the lipid accumulation and lipotoxicity that drive NASH progression. Consequently, inhibiting FABP1 has emerged as a promising therapeutic strategy for this metabolic disease.
This compound: A Novel FABP1 Inhibitor
This compound (also referred to as compound 44) is a recently developed, first-in-class inhibitor of FABP1.[1] Preclinical studies have demonstrated its potential to ameliorate key histological features of NASH, positioning it as a valuable tool for investigating the therapeutic potential of FABP1 inhibition.
Comparative Performance Data
This section summarizes the available quantitative data for this compound and compares it with another well-characterized FABP inhibitor, BMS-309403. It is important to note that direct head-to-head comparative studies are limited, and the data presented below are compiled from different publications.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 / Ki | Source |
| This compound (Compound 44) | FABP1 | IC50: 4.46 ± 0.54 μM | [1] |
| BMS-309403 | FABP4 | Ki: <2 nM | |
| FABP3 | Ki: 250 nM | ||
| FABP5 | Ki: 350 nM |
Table 2: In Vivo Efficacy in NASH Mouse Models
| Compound | Model | Key Findings | Source |
| This compound (Compound 44) | NASH mouse model | Alleviated steatosis, lobular inflammation, ballooning, and fibrosis. | [1] |
| BMS-309403 | High-fat diet-induced NASH in mice | Alleviated the severity of liver fibrosis. | [3] |
Note: Specific quantitative in vivo data from the primary study on this compound was not publicly accessible and is therefore summarized from the study's abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments relevant to the study of this compound and other FABP inhibitors in the context of NASH.
In Vivo NASH Mouse Model Protocol (Representative)
This protocol describes a common method for inducing NASH in mice, which involves a combination of a high-fat diet with methionine and choline deficiency.
1. Animals and Diet:
-
Male C57BL/6J mice, 8 weeks of age.
-
Acclimatize for one week with ad libitum access to standard chow and water.
-
Induce NASH by feeding a high-fat diet (60% kcal from fat) supplemented with 0.1% methionine and deficient in choline for a period of 8-12 weeks. Control mice are fed a standard chow diet.
2. Compound Administration:
-
This compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral gavage.
-
Administer the compound or vehicle daily to the respective groups of mice for the final 4-6 weeks of the diet regimen.
3. In-life Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood via cardiac puncture for biochemical analysis.
-
Euthanize mice and harvest liver tissue for histological and molecular analysis.
Histological Analysis of Liver Tissue
1. Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin.
-
Section the paraffin blocks at 5 μm thickness.
2. Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocellular ballooning.
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
3. Scoring:
-
Score the histological features based on the NAFLD Activity Score (NAS) system, which evaluates steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).
-
Stage fibrosis on a scale of 0-4.
Biochemical Analysis of Serum
1. Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature.
-
Centrifuge at 2000 x g for 15 minutes to separate the serum.
2. Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement:
-
Use commercially available colorimetric assay kits to measure the activity of ALT and AST in the serum, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Elevated levels of ALT and AST are indicative of liver damage.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: FABP1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating a FABP1 inhibitor in a NASH mouse model.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for elucidating the role of FABP1 in NASH and for exploring the therapeutic potential of its inhibition. The available data suggests that this compound effectively targets FABP1 and can mitigate key pathological features of NASH in a preclinical model. However, a comprehensive assessment of its translational relevance requires further investigation.
Future studies should aim to:
-
Conduct head-to-head comparisons of this compound with other FABP inhibitors in standardized NASH models.
-
Elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigate the long-term efficacy and safety of this compound.
By addressing these questions, the scientific community can better understand the potential of this compound as a candidate for the treatment of NASH.
References
Safety Operating Guide
Proper Disposal of Fabp1-IN-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Fabp1-IN-1, a selective inhibitor of Fatty Acid-Binding Protein 1 (FABP1). The following instructions are based on general hazardous waste management principles and information derived from safety data sheets for analogous chemical compounds.
Hazard Assessment and Core Principles
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous compounds are often classified as having acute oral toxicity and being very toxic to aquatic life with long-lasting effects.[1] Therefore, as a precautionary measure, this compound and materials contaminated with it should be treated as hazardous chemical waste.
Key Principles:
-
Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound solutions should never be disposed of via the sanitary sewer.[1][2]
-
Do Not Evaporate: Hazardous waste must not be disposed of through evaporation in a fume hood or biosafety cabinet.[2][3]
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[3][4] For example, do not mix with strong acids, bases, or oxidizing agents.[1][4]
-
Consult Institutional Guidelines: Always follow the specific hazardous waste disposal protocols established by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the this compound waste.
Procedure 1: Disposal of Unused or Expired Solid (Neat) Compound
-
Container: Keep the compound in its original, clearly labeled container if possible.[5]
-
Labeling: Ensure the label is intact and legible. If creating a new label, clearly write "Hazardous Waste," the full chemical name ("this compound"), and any known hazard warnings.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[3] This area should be secure and away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Procedure 2: Disposal of Solutions Containing this compound (e.g., in DMSO)
-
Waste Container: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (plastic is often preferred to avoid breakage).[6] The container must have a tight-fitting screw cap.
-
Labeling: Affix a hazardous waste tag to the container. List all constituents, including the solvent (e.g., DMSO) and this compound, with their estimated concentrations or volumes.
-
Storage: Keep the waste container closed at all times, except when adding waste.[2][3] Store it in a designated SAA, using secondary containment (such as a tray) to catch any potential leaks.[5]
-
Pickup: Once the container is full or ready for disposal, request a pickup from your institution's EH&S or hazardous waste contractor.
Procedure 3: Disposal of Contaminated Solid Waste This category includes items such as gloves, pipette tips, weigh boats, and contaminated bench paper.
-
Collection: Place all solid waste contaminated with this compound into a dedicated, labeled hazardous waste bag or container. This is often a durable plastic bag placed inside a labeled cardboard box.
-
Segregation: Do not mix this solid waste with regular trash, biohazardous waste, or sharps.
-
Storage and Pickup: Store the sealed container in the SAA and arrange for pickup with your hazardous waste program.
Procedure 4: Disposal of Empty this compound Containers
-
Rinsing: For containers that held significant quantities of the compound, a triple rinse with a suitable solvent (one that can dissolve this compound and is itself a manageable waste product) is recommended.[5][6]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste (see Procedure 2).[6] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsate as hazardous waste.
-
Container Disposal: Once rinsed, deface or remove the original label to prevent confusion.[2] The container can then typically be disposed of as regular solid waste (e.g., in a glass disposal box if applicable). Consult your institution's policy on empty container disposal.[2]
Handling and Storage Data
Proper handling and storage are paramount to minimizing waste and ensuring safety. The following table summarizes key quantitative data for this compound and general laboratory hazardous waste.
| Parameter | Value | Source |
| This compound Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | [7][8] |
| This compound Storage (Powder) | Store at -20°C | [1] |
| Hazardous Waste Storage Limit (SAA) | ≤ 55 gallons of hazardous waste | [2] |
| Acutely Hazardous Waste Limit (SAA) | ≤ 1 quart | [2][5] |
| General pH for Drain Disposal (Aqueous) | > 5.0 and < 12.5 (Not applicable to this compound) | [3] |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for disposing of waste generated from work with this compound.
Caption: Workflow for the safe segregation and disposal of this compound hazardous waste.
References
- 1. FATP1-IN-1|1431945-95-7|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Fabp1-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Fabp1-IN-1, a small molecule inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a compound of unknown toxicity. The guidance provided for a similar compound, FATP1-IN-1, indicates potential hazards such as acute oral toxicity and aquatic toxicity.[1] Therefore, a cautious approach is mandatory.
Minimum Required PPE:
-
Eye Protection: Safety goggles with side shields are required at all times to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][2] Always inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A lab coat or an impervious apron should be worn to protect the skin.[1][2]
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a suitable respirator should be available.[1] Work should ideally be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
| PPE Level | Equipment | When to Use |
| Standard Handling | Safety goggles with side-shields, chemical-resistant gloves, lab coat. | For all procedures involving handling the compound. |
| Weighing/Aliquoting Powder | Standard PPE + Fume Hood or suitable respirator. | When handling the solid form to prevent inhalation of dust. |
| Spill Cleanup | Standard PPE + impervious clothing, additional gloves. | In the event of an accidental release of the material. |
Step-by-Step Handling Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage temperature for the powder is -20°C. If dissolved in a solvent, store at -80°C.[1]
Preparation of Stock Solutions:
-
All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution. Cap the vial tightly.
-
Vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
Use in Experiments:
-
When diluting the stock solution for experiments, continue to work in a fume hood and wear all required PPE.
-
Avoid contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collect all waste in appropriately labeled containers. The label should include "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated satellite accumulation area.
-
Dispose of the waste through your institution's licensed professional waste disposal service.[2] Observe all federal, state, and local environmental regulations.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading.
-
Clean-up: For a small spill, wear appropriate PPE, cover the spill with an absorbent material, sweep it up, and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup.[2]
-
Report: Report all spills to your laboratory supervisor or environmental health and safety office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Call a physician if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[1]
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
